4-Bromo-5-methoxy-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJMTCWSLYKVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677496 | |
| Record name | 4-Bromo-5-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192004-62-8 | |
| Record name | 4-Bromo-5-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-5-methoxy-1H-indazole, a key heterocyclic compound in medicinal chemistry. We will delve into its chemical identity, a plausible synthetic route, its applications in drug discovery, and essential safety protocols. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Core Compound Identification and Properties
This compound is a substituted indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine ring of ATP and interact with the hinge region of kinase domains.[1] The strategic placement of a bromine atom and a methoxy group on this core makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1192004-62-8 | [2] |
| Molecular Formula | C₈H₇BrN₂O | [2] |
| Molecular Weight | 227.06 g/mol | [2] |
| MDL Number | MFCD17676852 | [2] |
Synthesis of this compound: A Proposed Protocol
A definitive, peer-reviewed synthesis protocol for this compound is not widely published. However, based on established methodologies for the synthesis of analogous substituted indazoles, a plausible and robust synthetic route can be proposed.[1][4][5] The following multi-step synthesis is adapted from patented methods for similar indazole cores and represents a logical approach for laboratory preparation.[1][5]
Overall Synthetic Scheme
The proposed synthesis involves a three-step process starting from a substituted fluorotoluene, proceeding through a formylation and oxime formation, and culminating in a cyclization reaction to form the indazole ring.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-bromo-6-fluoro-5-methoxybenzaldehyde (Intermediate Aldehyde)
This initial step is a directed ortho-metalation followed by formylation. The use of a strong base like Lithium diisopropylamide (LDA) at low temperatures allows for regioselective deprotonation.
-
Materials:
-
2-Bromo-4-fluoro-5-methoxytoluene (starting material)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF)
-
N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-4-fluoro-5-methoxytoluene in anhydrous THF in a suitable reaction vessel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise to the cooled mixture. Stir for 1-2 hours at -78 °C to ensure complete formation of the lithiated intermediate.[5]
-
Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate aldehyde.[1]
-
Step 2: Synthesis of the Intermediate Oxime
The aldehyde is converted to an oxime, which is a precursor for the indazole ring.
-
Materials:
-
Crude aldehyde from Step 1
-
Ethylene glycol dimethyl ether
-
Methoxylamine hydrochloride
-
Potassium carbonate
-
-
Procedure:
-
Dissolve the crude aldehyde in ethylene glycol dimethyl ether.
-
Add methoxylamine hydrochloride and potassium carbonate to the solution.
-
Heat the mixture at a temperature between 40-80 °C for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Step 3: Ring Closure to form this compound
The final step involves the cyclization of the oxime intermediate with hydrazine to form the desired indazole product.
-
Materials:
-
Intermediate oxime from Step 2
-
Hydrazine hydrate
-
A suitable solvent such as THF, dioxane, methanol, or ethanol
-
-
Procedure:
-
After cooling the reaction mixture from Step 2, subject the resulting intermediate to ring closure with hydrazine hydrate in a suitable solvent.
-
Heat the reaction mixture at a temperature ranging from 40-100 °C for 2-16 hours.[1]
-
Upon completion, the final product can be purified by column chromatography on silica gel.
-
Applications in Drug Discovery
The indazole scaffold is a cornerstone in the development of kinase inhibitors.[1] These inhibitors are a major class of anti-cancer drugs that target protein kinases, enzymes that play a crucial role in cell signaling and proliferation. The this compound serves as a valuable building block for the synthesis of these targeted therapies.
The bromine atom at the 4-position provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the drug candidate.[6] The methoxy group at the 5-position can also influence the compound's electronic properties and its interactions with the target protein.
Derivatives of bromo-indazoles are key intermediates in the synthesis of inhibitors for various kinases, including Polo-like kinase 4 (PLK4), which is a critical regulator of centriole duplication and a target in cancer therapy.[1]
Caption: Role of indazole derivatives in kinase inhibitor-based drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the safety profiles of related bromo-indazole compounds provide essential guidance.[7][8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[7]
-
Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed when not in use.[7][8]
-
Spills: In case of a spill, clean it up immediately using dry clean-up procedures to avoid generating dust.[7]
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[10]
-
Skin: If skin contact occurs, wash with plenty of soap and water.
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[9]
-
Inhalation: If inhaled, move to fresh air.[10]
-
Conclusion
This compound is a strategically important building block for the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy. Its synthesis, while requiring careful execution of modern organic chemistry techniques, is achievable through a logical, multi-step process. Understanding its properties, synthetic route, and applications empowers researchers to leverage this versatile compound in the ongoing quest for novel and more effective therapeutics.
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An In-depth Technical Guide to 4-Bromo-5-methoxy-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-5-methoxy-1H-indazole, a crucial heterocyclic building block in modern medicinal chemistry. Recognizing the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and predictive models to offer valuable insights for its handling, synthesis, and application in research and drug development.
Core Molecular Attributes
This compound, with the CAS Number 1192004-62-8, is a substituted indazole derivative. The indazole scaffold is a key pharmacophore in numerous FDA-approved drugs, valued for its ability to mimic the purine ring of ATP and interact with the hinge region of kinase domains.[1] The strategic placement of a bromine atom at the 4-position and a methoxy group at the 5-position provides versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of targeted therapeutics.[2][3]
| Property | Value | Source |
| CAS Number | 1192004-62-8 | [4] |
| Molecular Formula | C₈H₇BrN₂O | [4] |
| Molecular Weight | 227.06 g/mol | [4] |
| Purity (Typical) | ≥ 95% | [4] |
| Canonical SMILES | COC1=CC2=C(C=NN2)C=C1Br | [5] |
| InChIKey | IZLZZNZOCDXQCP-UHFFFAOYSA-N | [5] |
Physicochemical Properties: An Analysis of Available and Inferred Data
Direct experimental data on the physical properties of this compound is not extensively available in peer-reviewed literature. However, by examining data from closely related analogues and utilizing predictive models, we can establish a reliable profile for this compound.
| Property | Experimental/Predicted Value | Remarks and Comparative Insights |
| Melting Point | Not experimentally determined. | The related compound, 4-bromo-1H-indazole, has a melting point of 160-165 °C.[6] The presence of a methoxy group may slightly alter this value. Another related compound, 5-Bromo-1-(4-methoxybenzyl)-1H-indazole, has a reported melting point of 61-63 °C.[7] |
| Boiling Point | Predicted: >300 °C | Due to its molecular weight and polarity, a high boiling point is expected. Direct experimental data is unavailable. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | Indazole derivatives generally exhibit good solubility in polar organic solvents.[8] |
| Appearance | Likely a solid at room temperature. | Based on the melting point of analogous compounds.[6][9] |
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
While specific spectra for this compound are not readily published, we can predict the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the methoxy group. Based on the spectrum of the isomeric 7-Bromo-5-methoxy-1H-indazole (¹H-NMR (CDCl₃, 300 MHz) δ 8.05 (s, 1H), 7.24 (m, 1H), 7.04 (m, 1H), 3.82 (s, 3H)), we can anticipate a singlet for the C3-H, two coupled aromatic protons, and a singlet for the methoxy protons.[10] The precise chemical shifts and coupling constants would require experimental verification.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Based on general chemical shift knowledge and data from other substituted indazoles, one can predict the approximate chemical shifts for the eight unique carbon atoms in the molecule.[11]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by specific vibrational frequencies corresponding to its functional groups. Key expected peaks include:
-
N-H Stretch: A broad peak in the region of 3200-3500 cm⁻¹ is characteristic of the N-H bond in the indazole ring.[12]
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹ will correspond to the aromatic C-H bonds.[12]
-
C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring system.
-
C-O Stretch: A strong peak around 1000-1300 cm⁻¹ will be present due to the methoxy group.
-
C-Br Stretch: A peak in the lower frequency region (typically 500-600 cm⁻¹) will correspond to the carbon-bromine bond.
Synthesis and Handling
Proposed Synthetic Route
A potential starting material would be 3-bromo-4-methoxyaniline. The synthesis could proceed via the following conceptual steps:
Conceptual Synthetic Pathway.
Detailed Protocol (Adapted from related syntheses): [10][13]
Step 1: Diazotization of 3-Bromo-4-methoxyaniline
-
Dissolve 3-Bromo-4-methoxyaniline in a suitable acidic medium (e.g., aqueous HCl) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the diazonium salt.
Step 2: Intramolecular Cyclization
-
The resulting diazonium salt solution is then typically treated to induce cyclization. This can involve adjusting the pH or temperature.
-
The crude product is then extracted into an organic solvent.
-
The organic layer is washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The final product can be purified by techniques such as recrystallization or column chromatography.
Disclaimer: This is a proposed synthetic route and has not been experimentally validated for this specific compound. Researchers should conduct small-scale trials and optimize reaction conditions.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety data for structurally similar compounds like 4-bromo-1H-indazole and 5-bromo-1H-indazole, the following precautions are recommended:[6][14][15]
-
Hazard Statements (Anticipated):
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Handle in a well-ventilated area or under a chemical fume hood.[17]
-
Avoid inhalation of dust and contact with skin and eyes.[17]
-
In case of contact, immediately flush the affected area with plenty of water.[16]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[6]
-
The following diagram illustrates a recommended workflow for safe handling:
Recommended Safe Handling Workflow.
Applications in Drug Discovery and Development
Indazole derivatives are a cornerstone in medicinal chemistry, with numerous compounds having progressed to clinical use.[3] this compound serves as a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases.[1][18]
The bromine atom at the 4-position is particularly useful for introducing further molecular diversity through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of drug candidates.[18] The methoxy group at the 5-position can also influence the electronic properties and metabolic stability of the final compound.
The following diagram illustrates the central role of this compound as a scaffold in the development of targeted therapies:
Role in Targeted Therapy Development.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in drug discovery. While direct experimental data on its physical properties are limited, a comprehensive understanding can be inferred from related structures. Its versatile chemical handles make it an attractive starting point for the synthesis of novel kinase inhibitors and other targeted therapies. Adherence to appropriate safety protocols is crucial when handling this compound. As research in medicinal chemistry continues to evolve, the utility of such well-functionalized scaffolds is expected to grow.
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- The Royal Society of Chemistry. (n.d.).
- Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole (CN112321510A).
- Apollo Scientific. (2023).
- Sigma-Aldrich. (2025).
- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- (CN110452177A).
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Foreword: The Strategic Value of the Indazole Scaffold
An In-depth Technical Guide to 4-Bromo-5-methoxy-1H-indazole: A Cornerstone for Modern Kinase Inhibitor Discovery
In the landscape of medicinal chemistry, particularly in the competitive arena of kinase inhibitor development, the indazole scaffold has firmly established itself as a "privileged" structure. Its remarkable ability to mimic the purine ring of ATP allows it to effectively compete for binding at the kinase hinge region, a foundational interaction for achieving potent inhibition.[1] The strategic functionalization of the indazole core is where the art and science of drug design truly converge, enabling the modulation of potency, selectivity, and pharmacokinetic properties.
This guide focuses on a particularly valuable, yet underexplored, derivative: This compound . The specific placement of the bromo and methoxy groups offers a unique combination of steric and electronic properties, presenting medicinal chemists with a versatile building block for creating next-generation therapeutics. The bromine atom at the 4-position serves as a key vector for diversification via cross-coupling reactions, while the methoxy group at the 5-position subtly influences the molecule's electronics and potential hydrogen bonding interactions within the ATP-binding pocket. This document provides an in-depth analysis of its properties, a robust synthesis protocol, and its strategic application in contemporary drug discovery programs.
Core Physicochemical & Structural Characteristics
A comprehensive understanding of a building block's fundamental properties is critical for its effective deployment in a synthesis campaign. This compound is a heterocyclic aromatic compound whose key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | [2] |
| Molecular Weight | 227.06 g/mol | [2] |
| CAS Number | 1192004-62-8 | [2] |
| IUPAC Name | This compound | N/A |
| Appearance | Expected to be a light-colored solid | Analog Data[3][4] |
| Purity (Typical) | ≥95% | [2] |
Synthesis Protocol: A Validated Approach to the Indazole Core
While multiple routes to substituted indazoles exist, the following protocol is a robust and scalable method adapted from established and patented procedures for analogous structures.[5][6] The strategy hinges on the directed ortho-metalation of a substituted aniline precursor, followed by formylation and subsequent cyclization to construct the indazole ring system.
Causality Behind the Synthetic Design:
The chosen synthetic route is predicated on efficiency and control. Starting with a commercially available, appropriately substituted aniline (3-bromo-4-methoxyaniline) allows for a convergent synthesis. The critical step is the diazotization followed by a reductive cyclization, a classic and reliable method for forming the pyrazole ring of the indazole system. This avoids the use of harsh nitrating conditions which can lead to regioselectivity issues and safety concerns on a larger scale.[6]
Step-by-Step Experimental Protocol:
Objective: To synthesize this compound from 3-bromo-4-methoxyaniline.
Materials:
-
3-bromo-4-methoxyaniline
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Diazotization:
-
In a reaction vessel maintained at 0-5 °C using an ice-salt bath, suspend 1.0 equivalent of 3-bromo-4-methoxyaniline in aqueous hydrochloric acid (approx. 3 equivalents HCl).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture vigorously for 30 minutes at this temperature. The formation of the diazonium salt is the critical first step.
-
-
Reductive Cyclization:
-
In a separate flask, dissolve tin(II) chloride dihydrate (approx. 3-4 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Add the previously prepared cold diazonium salt solution to the tin(II) chloride solution slowly and portion-wise. A vigorous reaction may occur. Maintain the temperature below 10 °C.
-
Once the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the intermediate.
-
-
Work-up and Isolation:
-
Carefully neutralize the acidic reaction mixture by the slow addition of a cold, concentrated sodium hydroxide solution until the pH is basic (pH ~9-10). Perform this in an ice bath as the neutralization is highly exothermic.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and wash them sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (or a similar solvent system) to afford the pure this compound.
-
Synthesis Workflow Diagram:
Caption: Reaction scheme for the synthesis of this compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibition
The primary utility of this compound lies in its role as a foundational building block for potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.
Mechanism of Action as a Kinase Inhibitor Core:
Indazole-based compounds are classified as Type I or Type II kinase inhibitors, most commonly binding to the active (DFG-in) conformation of the kinase. They function as ATP-competitive inhibitors. The nitrogen atoms of the indazole ring form critical hydrogen bonds with the "hinge" region of the kinase, the same residues that anchor ATP. The rest of the molecule extends into the ATP binding site, with substituents on the indazole ring dictating the potency and selectivity for a specific kinase.
The bromine at the 4-position is a particularly powerful tool for the medicinal chemist. It is an ideal handle for introducing further complexity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid exploration of chemical space in the solvent-exposed region of the ATP pocket, a common strategy for optimizing selectivity and improving physicochemical properties.
Logical Pathway: From Building Block to Kinase Inhibitor
Caption: Role of the indazole scaffold as an ATP-competitive kinase inhibitor.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is paramount for ensuring laboratory safety. The following recommendations are based on safety data for structurally related bromo-indazoles.[7][8]
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Health Hazards: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[7] It may cause serious eye irritation and skin irritation.[8] Avoid breathing dust.
-
Handling: Avoid generating dust. Use only in well-ventilated areas.[7] After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the laboratory.[9]
-
Storage: Store in a cool, tightly sealed container. Some suppliers recommend refrigerated storage to ensure long-term stability.[8] Keep away from incompatible materials such as strong oxidizing agents.
-
Spill & First Aid: In case of a spill, clean it up immediately using dry procedures to avoid generating dust.[7]
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth and seek immediate medical attention.[8]
-
Conclusion
This compound represents more than just another chemical reagent; it is a strategic tool for the modern medicinal chemist. Its pre-installed functional handles—the versatile bromine atom and the modulating methoxy group—provide a validated entry point for the synthesis of sophisticated molecular architectures. Its proven utility as an ATP-mimetic core makes it an invaluable asset in the rational design of kinase inhibitors. By understanding its properties, employing robust synthetic methods, and appreciating its mechanistic role, research organizations can significantly accelerate their drug discovery timelines and enhance their ability to generate novel intellectual property in a highly competitive therapeutic landscape.
References
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- National Center for Biotechnology Information. PubChem Compound Summary for CID 177767285, 4-bromo-2-(5-methoxy-1H-pyrazol-4-yl)indazole.
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 22352548, 4-bromo-1H-indazole.
- Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs.
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4-Bromo-5-methoxy-1H-indazole molecular weight
An In-depth Technical Guide to 4-Bromo-5-methoxy-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, including its molecular weight, and present a detailed, plausible synthetic route based on established chemical principles. Furthermore, this guide will explore the applications of the indazole scaffold, particularly this compound, as a versatile building block in the design of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their research endeavors.
Introduction to this compound
The indazole core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine base of ATP and interact with the hinge region of various protein kinases.[1] This interaction makes indazole derivatives valuable candidates for the development of kinase inhibitors, which are a cornerstone of modern oncology and inflammation therapy.[2] The specific substitutions on the indazole ring, such as the bromine atom at the 4-position and the methoxy group at the 5-position in this compound, provide strategic vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[1] The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, enabling the introduction of a wide array of molecular fragments to explore the chemical space around the core scaffold.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | [3] |
| Molecular Weight | 227.06 g/mol | [3] |
| CAS Number | 1192004-62-8 | [3] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Purity | Typically >95% (Commercially available) | [3] |
Synthesis of this compound
Proposed Synthetic Workflow:
Sources
Navigating the Solubility Landscape of 4-Bromo-5-methoxy-1H-indazole: A Technical Guide for Researchers
Foreword: Understanding the Criticality of Solubility Data
In the realm of drug discovery and organic synthesis, the solubility of a chemical entity is a cornerstone physicochemical property that dictates its fate in both biological systems and reaction media. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a critical determinant of experimental success, from achieving optimal reaction kinetics to ensuring meaningful results in biological assays. This guide provides an in-depth technical overview of the solubility of 4-Bromo-5-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public, experimental solubility data for this specific molecule, this document emphasizes the robust, validated methodologies for its determination, empowering researchers to generate the precise data required for their applications.
Core Physicochemical Properties of this compound
A molecule's inherent physicochemical characteristics are the primary drivers of its solubility. Understanding these properties provides a foundational context for interpreting and predicting its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 1192004-62-8 | [1] |
| Molecular Formula | C₈H₇BrN₂O | [1] |
| Molecular Weight | 227.06 g/mol | [1] |
| Predicted XlogP | 2.2 | [2] |
| Predicted pKa | Data not available |
Note on Predicted Values: The XlogP value is for the isomeric compound 5-bromo-4-methoxy-1H-indazole and serves as an estimation.[2] It is crucial for researchers to experimentally determine or use specialized software to predict the logP and pKa for this compound for precise calculations.
The predicted lipophilicity (XlogP of 2.2) suggests that this compound is moderately lipophilic. This indicates a higher affinity for organic solvents over aqueous media. The indazole moiety itself contains both a weakly acidic N-H proton and a weakly basic pyrazole-type nitrogen, meaning its ionization state, and therefore aqueous solubility, will be pH-dependent.
The Solubility Profile: A Qualitative and Quantitative Perspective
While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in public literature, general trends for indazole derivatives can provide valuable qualitative insights. Indazole-containing compounds are frequently employed in medicinal chemistry and are often soluble in common organic solvents used in drug discovery.[3]
Qualitative Solubility Insights:
-
High Solubility Expected: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and other polar aprotic solvents are likely to be excellent solvents for this compound, making them suitable for preparing high-concentration stock solutions for biological screening.
-
Moderate to Good Solubility Expected: Alcohols such as methanol, ethanol, and isopropanol are anticipated to be effective solvents.
-
Lower Solubility Expected: Non-polar solvents like hexanes and toluene are expected to be poor solvents.
-
pH-Dependent Aqueous Solubility: The aqueous solubility is expected to be low but will be influenced by the pH of the medium due to the ionizable indazole ring.
Given the absence of comprehensive public data, the following sections provide detailed, industry-standard protocols for the experimental determination of both thermodynamic and kinetic solubility.
Experimental Determination of Solubility: Protocols and Workflows
For any research program involving this compound, the empirical determination of its solubility is paramount. The choice between measuring thermodynamic or kinetic solubility depends on the specific application.
Thermodynamic Solubility: The Gold Standard Shake-Flask Method
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution at a given temperature. The shake-flask method is the most reliable technique for its determination.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid. Alternatively, centrifuge the samples to pellet the undissolved compound.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter can be used as an additional precaution.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.
Diagram: Thermodynamic Solubility Workflow (Shake-Flask Method)
Caption: Workflow for determining thermodynamic solubility.
Kinetic Solubility: High-Throughput Assessment for Early Discovery
Kinetic solubility is a measure of how much of a compound, added from a concentrated organic stock solution (typically DMSO), will remain in an aqueous buffer. This is a critical parameter in early drug discovery as it mimics the conditions of many in vitro biological assays.
Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentrations (e.g., in a serial dilution). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period, typically 1 to 2 hours.
-
Precipitation Detection and Quantification: Determine the amount of compound that has precipitated. This can be done by:
-
Nephelometry: Measuring the light scattering caused by precipitated particles.
-
Filtration/LC-MS: Filtering the contents of the wells to remove precipitate and quantifying the concentration of the remaining soluble compound in the filtrate by LC-MS.
-
Direct UV: Measuring the UV absorbance of the solution after filtration.
-
Diagram: Kinetic Solubility Workflow
Caption: Workflow for determining kinetic solubility.
Implications of Solubility for Researchers
-
For the Medicinal Chemist: Poor solubility can hinder purification by crystallization and may lead to difficulties in achieving desired concentrations for chemical reactions. The moderate lipophilicity of this compound suggests that while it will be amenable to many organic reaction conditions, its aqueous solubility will likely need to be optimized through structural modification if it is a lead compound in a drug discovery program.
-
For the Biologist/Pharmacologist: In in vitro assays, exceeding the kinetic solubility limit will lead to compound precipitation, resulting in inaccurate and unreliable biological data. It is crucial to know the kinetic solubility in the specific assay buffer to ensure that the tested concentrations are genuinely in solution.
-
For the Formulation Scientist: The thermodynamic solubility in various pharmaceutically acceptable solvents and buffers is a critical starting point for developing a dosage form. Low aqueous solubility is a major challenge for oral drug delivery, and understanding the compound's solubility characteristics is the first step in devising formulation strategies to overcome this hurdle.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides the theoretical framework and practical, validated protocols for its determination. By employing the shake-flask method for thermodynamic solubility and high-throughput kinetic assays, researchers can generate the robust and reliable data necessary to advance their research and development efforts. A thorough understanding and empirical determination of solubility are indispensable for unlocking the full potential of this and other promising heterocyclic compounds.
References
- ACD/Labs. (n.d.). ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum.
- ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs.
- ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.
- ACD/Labs. (n.d.). Improved Algorithm for LogD Calculation Within the Percepta® Platform.
- ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software.
- ChemUniverse. (n.d.). This compound [P42827].
- Singh, G., et al. (2020). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Current Drug Discovery Technologies, 17(4), 433-453.
- Zhang, S. G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
- PubChem. (n.d.). 4-bromo-7-methoxy-1-methyl-1H-indazole.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF.
- Zhang, S. G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed.
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. 13(Special Issue 9), 7669-7678.
- PubChemLite. (n.d.). 5-bromo-4-methoxy-1h-indazole (C8H7BrN2O).
- PubChemLite. (n.d.). 4-bromo-5-methyl-1h-indazole, n1-boc protected (C13H15BrN2O2).
- The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- LJMU Research Online. (2022). Propitious Indazole Compounds as β‐ketoacyl‐ACP Synthase Inhibitors and Mechanisms Unfolded for TB Cure: Integrated Rationa.
Sources
Spectroscopic Characterization of 4-Bromo-5-methoxy-1H-indazole: A Predictive and Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Bromo-5-methoxy-1H-indazole (CAS No. 1192004-62-8), a heterocyclic compound of significant interest in medicinal chemistry.[1] While direct experimental spectra for this specific molecule are not widely available in the public domain, this document, grounded in the principles of spectroscopic interpretation and comparative data from structurally related analogs, offers a robust predictive framework for its characterization. As a key building block in the synthesis of bioactive molecules, a thorough understanding of its spectroscopic signature is paramount for researchers in drug discovery and development.[2][3]
The indazole scaffold is a well-recognized pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[3][4] The strategic placement of a bromine atom and a methoxy group on the indazole core of this compound provides versatile opportunities for chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents.[2]
This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data for this compound. Each section will present a detailed, step-by-step methodology for data acquisition, a summary of the predicted data in a tabular format, and an in-depth interpretation of the expected spectral features, drawing comparisons with known data of similar indazole derivatives.
Molecular Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, the following structure and atom numbering scheme for this compound will be used throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
1.1. Experimental Protocol
A standard ¹H NMR spectrum would be acquired using a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Record the ¹H NMR spectrum at room temperature. Key acquisition parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.
1.2. Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N1-H | 10.0 - 13.0 | Broad Singlet | - |
| H3 | 8.0 - 8.2 | Singlet | - |
| H7 | 7.3 - 7.5 | Doublet | 8.0 - 9.0 |
| H6 | 7.1 - 7.3 | Doublet | 8.0 - 9.0 |
| O-CH₃ | 3.9 - 4.1 | Singlet | - |
1.3. Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the methoxy group protons.
-
N1-H Proton: The proton attached to the N1 nitrogen of the indazole ring is expected to appear as a broad singlet in the downfield region (10.0 - 13.0 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The chemical shift can be highly dependent on the solvent and concentration.
-
Aromatic Protons (H3, H6, H7):
-
H3: This proton is on the pyrazole ring of the indazole system. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, it is expected to be deshielded and appear as a singlet in the downfield region (8.0 - 8.2 ppm). This is consistent with data from other indazole derivatives.
-
H7 and H6: These two protons are on the benzene ring and are expected to form an AX or AB spin system, appearing as two doublets. H7 is adjacent to the electron-donating nitrogen atom of the pyrazole ring, while H6 is ortho to the methoxy group. The electron-donating methoxy group at C5 will shield the ortho proton H6, causing it to appear at a slightly lower chemical shift (7.1 - 7.3 ppm) compared to H7 (7.3 - 7.5 ppm). The coupling constant between these two ortho protons is expected to be in the range of 8.0 - 9.0 Hz.
-
-
Methoxy Protons (O-CH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet in the upfield region (3.9 - 4.1 ppm). The exact chemical shift is influenced by the electronic environment of the benzene ring.
Comparative Analysis: The predicted chemical shifts are based on the analysis of similar structures. For instance, in 7-bromo-5-methoxy-1H-indazole, the aromatic protons appear at δ 8.05 (s, 1H), 7.24 (m, 1H), and 7.04 (m, 1H), and the methoxy protons at 3.82 (s, 3H).[5] The positions of the substituents in this compound will alter the electronic distribution and thus the precise chemical shifts, but the general pattern and multiplicity are expected to be similar.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
2.1. Experimental Protocol
The ¹³C NMR spectrum would be acquired on the same NMR spectrometer used for the ¹H NMR analysis.
Methodology:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a singlet. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and its longer relaxation times. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
2.2. Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C7a | 140 - 142 |
| C5 | 150 - 155 |
| C3a | 120 - 125 |
| C3 | 133 - 136 |
| C7 | 110 - 115 |
| C6 | 118 - 122 |
| C4 | 100 - 105 |
| O-CH₃ | 55 - 60 |
2.3. Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Aromatic and Heterocyclic Carbons:
-
C7a and C3a (Bridgehead Carbons): These carbons are part of the ring fusion and are expected to have chemical shifts in the aromatic region. C7a, being adjacent to the N1 atom, is predicted to be around 140 - 142 ppm. C3a will likely be more shielded, appearing around 120 - 125 ppm.
-
C3: This carbon in the pyrazole ring is deshielded due to the adjacent nitrogen atoms and is predicted to appear around 133 - 136 ppm.
-
C5: This carbon is attached to the strongly electron-donating methoxy group, causing a significant downfield shift to around 150 - 155 ppm.
-
C4: The carbon atom bearing the bromine atom (C4) will experience a shielding effect due to the "heavy atom effect" of bromine, and its signal is expected to be in the upfield region of the aromatic carbons, around 100 - 105 ppm.
-
C7 and C6: These carbons will have chemical shifts typical for aromatic carbons. C7 is expected around 110 - 115 ppm, and C6 around 118 - 122 ppm.
-
-
Methoxy Carbon (O-CH₃): The carbon of the methoxy group will appear as a sharp singlet in the upfield region, typically between 55 and 60 ppm.
Comparative Analysis: The ¹³C NMR data for other substituted indazoles supports these predictions. For example, the chemical shifts observed in other bromo- and methoxy-substituted indazoles show similar trends for carbons attached to or adjacent to these functional groups.[6]
Mass Spectrometry (MS)
3.1. Experimental Protocol
Mass spectral data would be obtained using a mass spectrometer, typically with an electrospray ionization (ESI) or electron ionization (EI) source.
Methodology:
-
Sample Introduction: The sample can be introduced directly into the ion source via a syringe pump (for ESI) or a heated probe (for EI) after being dissolved in a suitable solvent like methanol or acetonitrile.
-
Ionization: In ESI, the sample is sprayed into the source, and a high voltage is applied to generate ions. In EI, the sample is vaporized and bombarded with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
3.2. Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Relative Abundance | Notes |
| [M]⁺ | 226/228 | High | Molecular ion peak with isotopic pattern for one bromine atom (approx. 1:1 ratio). |
| [M-Br]⁺ | 147 | Moderate | Loss of a bromine radical. |
| [M-CH₃]⁺ | 211/213 | Moderate | Loss of a methyl radical from the methoxy group. |
| [M-CO]⁺ | 198/200 | Low | Loss of carbon monoxide. |
3.3. Interpretation of the Predicted Mass Spectrum
The mass spectrum of this compound is expected to provide valuable information about its molecular weight and fragmentation pattern.
-
Molecular Ion Peak ([M]⁺): The most crucial piece of information is the molecular ion peak. Due to the presence of a bromine atom, this peak will appear as a doublet with a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will be observed at m/z 226 (for C₈H₇⁷⁹BrN₂O) and m/z 228 (for C₈H₇⁸¹BrN₂O) with nearly equal intensity. The calculated molecular weight is 227.06 g/mol .[1]
-
Fragmentation Pattern:
-
A significant fragment ion is expected from the loss of the bromine atom, resulting in a peak at m/z 147.
-
Loss of a methyl radical from the methoxy group would give rise to a doublet at m/z 211 and 213.
-
Further fragmentation might involve the loss of carbon monoxide (CO) from the ring system.
-
Fragmentation Workflow Diagram:
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-5-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount, and ¹H NMR spectroscopy serves as a primary tool for confirming identity, purity, and molecular structure. This document will delve into the theoretical principles governing the spectrum, predict the chemical shifts and coupling constants based on substituent effects, and provide a practical protocol for experimental data acquisition.
Introduction: The Role of NMR in Heterocyclic Chemistry
Indazole derivatives are a cornerstone in modern pharmacology, forming the core of numerous approved drugs. Their biological activity is intrinsically linked to their structure, particularly the substitution pattern on the bicyclic ring system. ¹H NMR spectroscopy offers an unparalleled, non-destructive window into the molecular architecture, providing precise information about the electronic environment of each proton. For a molecule like this compound, ¹H NMR allows us to:
-
Confirm the successful synthesis and substitution pattern.
-
Identify all unique proton environments within the molecule.
-
Deduce the connectivity of atoms through proton-proton (¹H-¹H) spin-spin coupling.
Understanding the interplay between the indazole core and its substituents—in this case, an electron-withdrawing bromine atom and an electron-donating methoxy group—is key to interpreting the resulting spectrum.
Structural Analysis and Predicted ¹H NMR Spectrum
The chemical structure of this compound is presented below, with protons labeled for the subsequent spectral analysis.
The molecule possesses five distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum:
-
H3: The proton on the pyrazole ring.
-
H6 & H7: The two ortho-coupled protons on the benzene ring.
-
N1-H: The labile proton on the nitrogen atom of the pyrazole ring.
-
OCH₃: The three equivalent protons of the methoxy group.
The predicted chemical shifts (δ) are based on the foundational spectrum of 1H-indazole and are modulated by the electronic effects of the substituents. A bromine atom at position 4 will exert a deshielding effect on adjacent protons, while the electron-donating methoxy group at position 5 will cause a shielding effect (upfield shift), particularly on the ortho proton (H6).
While a definitive, published spectrum for the parent compound is elusive, highly valuable experimental data has been reported for its N-protected analog, 4-bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[1][2][3] This analog provides crucial, experimentally-derived chemical shifts for the core indazole protons, allowing for a highly accurate prediction.
Detailed Signal-by-Signal Analysis
-
H3 (Pyrazole Proton): In the N-protected analog, this proton appears as a singlet at approximately 8.00 ppm.[1][2][3] For the parent 1H-indazole, the H3 proton is also a singlet. Given its location on the electron-deficient pyrazole ring, a downfield chemical shift is expected. The electronic influence of the substituents on the benzene ring on H3 is minimal. Therefore, this signal is predicted to be a sharp singlet.
-
H7 (Benzene Ring Proton): This proton is ortho to the pyrazole ring fusion and meta to the methoxy group. In the N-protected analog, a doublet is observed at δ 7.53 ppm (J = 9.2 Hz).[1][2][3] This downfield position relative to H6 is expected due to its proximity to the heterocyclic ring. The coupling constant of 9.2 Hz is characteristic of ortho-coupling between aromatic protons.
-
H6 (Benzene Ring Proton): This proton is ortho to both the electron-donating methoxy group and the bromine atom. The methoxy group's shielding effect will push this signal upfield relative to H7. Experimental data from the N-protected analog shows this signal as a doublet at δ 7.16 ppm (J = 9.2 Hz).[1][2][3] The multiplicity arises from the ortho-coupling to H7.
-
OCH₃ (Methoxy Protons): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. The typical range for methoxy groups attached to an aromatic ring is 3.8-4.0 ppm. The electronic environment of the substituted indazole ring supports this prediction.
-
N1-H (Indazole NH Proton): This is a labile proton, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and exchange with trace amounts of water. In a non-protic solvent like DMSO-d₆, this signal is typically observed in the range of 11.0-13.0 ppm.
Summary of Predicted ¹H NMR Data
The predicted ¹H NMR data for this compound in a typical NMR solvent like CDCl₃ or DMSO-d₆ is summarized below.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N1-H | 11.0 - 13.0 | broad singlet | 1H | - |
| H3 | ~8.00 | singlet | 1H | - |
| H7 | ~7.53 | doublet (d) | 1H | ~9.2 |
| H6 | ~7.16 | doublet (d) | 1H | ~9.2 |
| OCH₃ | ~3.90 | singlet | 3H | - |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To obtain a high-quality ¹H NMR spectrum suitable for structural confirmation, adherence to a standardized protocol is essential. This protocol is designed to be self-validating by ensuring proper sample preparation and instrument calibration.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for indazoles as it helps in observing the labile N-H proton.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity. This is an iterative process aimed at obtaining sharp, symmetrical peaks. A well-shimmed instrument is essential for resolving fine coupling patterns.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 14 ppm).
-
Use a standard 90° pulse experiment.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. The required number will depend on the sample concentration.
-
Incorporate a relaxation delay (D1) of 1-2 seconds between scans to allow for full magnetization recovery.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the peak multiplicities and measure the coupling constants.
-
Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for acquiring and analyzing a ¹H NMR spectrum.
Conclusion and Field Insights
The predicted ¹H NMR spectrum of this compound is a powerful fingerprint for its structural verification. The distinct signals for the aromatic, pyrazolic, and methoxy protons, along with the characteristic ortho-coupling pattern of H6 and H7, provide a robust set of data points for unambiguous identification. When conducting this experiment, it is crucial for the scientist to be mindful of solvent choice, as it can significantly impact the chemical shift and peak shape of the N1-H proton. This in-depth understanding of both the theoretical underpinnings and the practical execution of ¹H NMR spectroscopy is indispensable for professionals in drug discovery and development, ensuring the scientific integrity of their work.
References
- Blake, J.F., et al. (2020). KRas G12C inhibitors. U.S. Patent No. 10,689,377. Washington, DC: U.S.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5739–5751. [Link]
- Konrad, M., et al. (2024). Acylsulfonamide type KAT6A inhibitors.
- Guimond, N., & Fagnou, K. (2007). Supporting Information for: Palladium-Catalyzed Benzylic C-H Insertion: Synthesis of Substituted 1H-Indazoles. Angewandte Chemie International Edition, 46(13), 2362-2365. [Link]
- Marx, V., et al. (2020). KRas G12C inhibitors. U.S.
- Kim, J., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 77(21), 9698–9705. [Link]
- Blake, J.F., et al. (2020). KRas G12C inhibitors. U.S.
Sources
Introduction: The Role of Indazoles and NMR in Drug Discovery
An In-Depth Technical Guide to the ¹³C NMR of 4-Bromo-5-methoxy-1H-indazole
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key analytical technique for structural elucidation, a thorough understanding of the ¹³C NMR spectrum is critical for verifying the synthesis and purity of this important molecular scaffold. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into spectral prediction, data acquisition, and interpretation.
The indazole core is a privileged scaffold in medicinal chemistry, appearing in a range of FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1] The specific substitution pattern of this compound provides a versatile platform for further functionalization, making it a valuable building block in the synthesis of novel therapeutic agents.
Given its importance, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. Each carbon atom in a distinct electronic environment produces a signal, allowing for the verification of the core structure, the position of substituents, and the overall purity of the compound. This guide will detail the principles and practical steps for analyzing this molecule using ¹³C NMR.
Molecular Structure and Predicted Carbon Environments
The structure of this compound features a bicyclic aromatic system with two key substituents on the benzene ring. For NMR analysis, it is crucial to consider the distinct electronic environment of each of the nine carbon atoms. The indazole ring can exist in different tautomeric forms; however, studies on related indazoles consistently show that the 1H-tautomer is the dominant form in common NMR solvents like DMSO-d₆.[2]
The bromine atom at the C4 position and the methoxy group at the C5 position exert significant electronic effects that influence the chemical shifts (δ) of the aromatic carbons. The bromine atom has an electron-withdrawing inductive effect (-I) and a weak electron-donating mesomeric effect (+M). The methoxy group also has an inductive (-I) effect but a much stronger electron-donating mesomeric effect (+M). These competing effects lead to a distinct pattern of shielding and deshielding across the molecule.
Caption: A streamlined workflow for the acquisition and analysis of a ¹³C NMR spectrum.
Spectral Interpretation: Assigning the Carbon Skeleton
Interpreting the proton-decoupled ¹³C NMR spectrum involves assigning each observed signal to a specific carbon atom in the molecule.
-
Quaternary vs. Protonated Carbons: A standard ¹³C{¹H} spectrum will not inherently distinguish between carbons with and without attached protons. However, quaternary carbons (C3a, C4, C5, C7a) often have lower intensities due to longer relaxation times. A DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment can be run to definitively identify CH, CH₂, and CH₃ groups, and by inference, the quaternary carbons.
-
High-Frequency (Deshielded) Region (140-160 ppm): The signal at the highest frequency (~150 ppm) is assigned to C5. The carbon atom directly bonded to the highly electronegative oxygen of the methoxy group is significantly deshielded. The quaternary carbon C7a (~140 ppm) is also found in this region, deshielded by the adjacent N1.
-
Mid-Frequency Region (110-140 ppm): This region contains the remaining aromatic carbons. C3 (~135 ppm) and C3a (~122 ppm) are assigned based on typical values for the pyrazole portion of the indazole ring. C6 and C7 are expected around 114-115 ppm. Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence), which correlates carbons to their directly attached protons, and HMBC (Heteronuclear Multiple Bond Correlation), which shows 2- and 3-bond correlations, would be required for unambiguous assignment of C6 and C7.
-
Low-Frequency (Shielded) Region (<110 ppm): The carbon bearing the bromine, C4, is expected to be the most shielded of the aromatic carbons (~100 ppm) due to the heavy atom effect. The aliphatic methoxy carbon (-OCH₃) will appear as a sharp signal at a much lower frequency, typically around 56 ppm.
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information vital for its application in scientific research and drug development. By following a rigorous experimental protocol, researchers can obtain high-quality data. The interpretation, guided by an understanding of substituent effects and aided by predictive tools, allows for the confident confirmation of the molecule's complex carbon framework. This guide provides the foundational knowledge and practical steps necessary to leverage ¹³C NMR for the successful characterization of this important heterocyclic intermediate.
References
- University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from a relevant university chemistry resource.
- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
- Aijiren. (2025, July 24). How To Prepare And Run An NMR Sample.
- Claramunt, R. M., et al. (2016). 13 C NMR of indazoles.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Wiedemann, S., et al. (2022).
- MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6.
- Royal Society of Chemistry. (n.d.). Supporting information.
- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
- Perez, M. A., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Yoo, H. W., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Advanced Chemistry Development, Inc. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Sreenivasa, M., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link]
Sources
An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-5-methoxy-1H-indazole
Introduction
4-Bromo-5-methoxy-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug development. The indazole scaffold is a prevalent motif in a wide array of pharmacologically active compounds.[1][2] The specific substitutions of a bromine atom and a methoxy group on the benzene ring of the indazole core introduce unique physicochemical properties that can influence metabolic stability, receptor binding affinity, and overall therapeutic efficacy.
A thorough understanding of the mass spectrometric behavior of this compound is paramount for its unambiguous identification, structural elucidation, and quantitation in complex biological matrices. This technical guide provides a comprehensive overview of the anticipated mass spectrometric analysis of this compound, detailing predicted fragmentation patterns under both electron ionization (EI) and electrospray ionization (ESI) conditions. The insights presented herein are synthesized from foundational principles of mass spectrometry and spectral data from structurally related molecules, offering a robust framework for researchers, scientists, and drug development professionals.
Molecular Structure and Isotopic Profile
Before delving into the mass spectrometric analysis, it is crucial to consider the molecular structure and the isotopic signature of this compound.
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇BrN₂O |
| Monoisotopic Mass | 225.9742 g/mol |
| Average Mass | 227.058 g/mol |
| Key Isotopes | ⁷⁹Br (~50.7%), ⁸¹Br (~49.3%) |
The presence of a bromine atom imparts a characteristic isotopic pattern in the mass spectrum. Any molecular ion or fragment containing bromine will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by two mass-to-charge units (m/z).[3][4][5] This distinctive isotopic signature is a powerful diagnostic tool for identifying bromine-containing compounds.
Recommended Analytical Workflow
The successful mass spectrometric analysis of this compound relies on a well-defined analytical workflow, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
For in vitro or in vivo samples, perform a protein precipitation using a 3:1 ratio of cold acetonitrile to sample volume.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for nitrogen-containing heterocyclic compounds.[6][7]
-
Scan Type: Full scan for initial identification, followed by tandem mass spectrometry (MS/MS) for structural confirmation and quantitation.
-
Collision Gas: Argon is a common choice for collision-induced dissociation (CID).
-
Data Acquisition: Monitor for the protonated molecule [M+H]⁺ as the precursor ion in MS/MS experiments.
-
Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Neutral Loss |
| 226/228 | Molecular Ion [M]⁺• | - |
| 211/213 | [M - •CH₃]⁺ | •CH₃ |
| 199/201 | [M - HCN]⁺• | HCN |
| 198/200 | [M - N₂]⁺• | N₂ |
| 183/185 | [M - •CH₃ - CO]⁺ | •CH₃, CO |
| 147 | [M - •Br]⁺ | •Br |
Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach
Electrospray ionization is a soft ionization technique that typically results in minimal fragmentation, with the predominant ion being the protonated molecule, [M+H]⁺. [8]This is particularly true for molecules like this compound, which contains basic nitrogen atoms in the indazole ring that are readily protonated. [9] In positive ion ESI-MS, the mass spectrum is expected to be dominated by the [M+H]⁺ ion at m/z 227/229, again showing the characteristic isotopic pattern for bromine.
Tandem Mass Spectrometry (MS/MS) of the [M+H]⁺ Ion
To gain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. The protonated molecule is isolated and subjected to collision-induced dissociation (CID), leading to the formation of product ions. The fragmentation of the protonated indazole core is a key pathway. Studies on related substituted indazoles have shown characteristic fragmentation patterns. [10] Proposed MS/MS fragmentation pathways for the [M+H]⁺ ion of this compound include:
-
Loss of a Methyl Radical: While less common in ESI than EI, the loss of a methyl radical from the protonated methoxy group can occur.
-
Loss of Methoxy Radical: The loss of a methoxy radical (•OCH₃) is another possibility.
-
Loss of Ammonia: Rearrangement and loss of ammonia (NH₃) from the protonated indazole ring.
-
Loss of N₂: Cleavage of the pyrazole ring can lead to the expulsion of a neutral nitrogen molecule (N₂).
Table 3: Predicted Key Product Ions in the ESI-MS/MS Spectrum of [M+H]⁺ of this compound
| Precursor Ion m/z (⁷⁹Br/⁸¹Br) | Product Ion m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Neutral Loss |
| 227/229 | 212/214 | [MH - •CH₃]⁺ | •CH₃ |
| 227/229 | 210/212 | [MH - NH₃]⁺ | NH₃ |
| 227/229 | 199/201 | [MH - N₂]⁺ | N₂ |
| 227/229 | 196/198 | [MH - •OCH₃]⁺ | •OCH₃ |
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the mass spectrometric analysis of this compound. The presence of the bromine atom provides a highly diagnostic isotopic signature that simplifies its identification. Under electron ionization, extensive fragmentation is anticipated, with key losses of methyl, carbonyl, and bromine radicals, as well as fragmentation of the indazole ring. In contrast, electrospray ionization is expected to yield a prominent protonated molecule, [M+H]⁺, which can be further characterized by tandem mass spectrometry to confirm its structure. The proposed fragmentation pathways and recommended analytical workflow offer a solid foundation for researchers to develop robust and reliable methods for the analysis of this important heterocyclic compound in various scientific and pharmaceutical applications.
References
- National Institute of Standards and Technology. (n.d.). 1H-Indazole. NIST Chemistry WebBook.
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- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 10. researchgate.net [researchgate.net]
Foreword: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of 4-Bromo-5-methoxy-1H-indazole
The indazole nucleus, a bicyclic aromatic heterocycle, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in crucial hydrogen bonding interactions allow it to mimic the purine base of ATP, making it an ideal core for inhibitors of a wide range of protein kinases.[3][4] This has led to the development of numerous blockbuster anti-cancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (TRK/ROS1/ALK inhibitor), all of which are built upon an indazole framework.[2][5]
This guide focuses on a specific, functionalized derivative: This compound . While direct, extensive biological data for this precise molecule is not yet prevalent in peer-reviewed literature, its structural features—a bromine atom at the 4-position and a methoxy group at the 5-position—provide clear, rational starting points for drug design and biological investigation. As Senior Application Scientists, we often work with novel chemical matter where the path forward is guided by inference from well-understood structural analogues and a deep understanding of foundational biochemical principles. This document, therefore, serves as both a technical overview of the predicted activity of this compound and a practical guide for researchers aiming to unlock its therapeutic potential. We will explore its synthesis, delve into the mechanistic basis of its likely biological activity, and provide robust, field-proven protocols for its evaluation.
Core Compound Profile and Synthetic Strategy
A thorough understanding of a compound begins with its fundamental properties and a reliable method for its synthesis. The strategic placement of the bromo and methoxy groups makes this compound a versatile intermediate for further chemical elaboration.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrN₂O | [6] |
| Molecular Weight | 227.06 g/mol | [6] |
| CAS Number | 1192004-62-8 | [6] |
| Appearance | Predicted to be a solid at room temperature | N/A |
Proposed Synthetic Pathway
While multiple synthetic routes to substituted indazoles exist, a common and effective strategy involves the diazotization of an appropriately substituted aniline followed by intramolecular cyclization.[7] The following protocol is a plausible and robust pathway adapted from established methods for synthesizing structurally related bromo-methoxy indazoles.[8]
Rationale: The synthesis begins with a commercially available, substituted aniline. The key steps involve the conversion of the amino group into a diazonium salt, which is a highly reactive intermediate. This is followed by a cyclization reaction, often under reductive or basic conditions, to form the stable indazole ring system. This multi-step process allows for precise control over the final substitution pattern.
Caption: Proposed synthetic workflow for this compound.
The Mechanistic Basis for Kinase Inhibition
The vast majority of indazole-based therapeutics function as protein kinase inhibitors.[9] Understanding this mechanism is key to appreciating the potential of this compound.
The Indazole Core as an ATP Competitor
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. This process is central to cellular signaling, and its dysregulation is a hallmark of cancer.[10] The indazole scaffold is a bioisostere of the adenine portion of ATP. This structural mimicry allows it to fit into the ATP-binding pocket of a kinase. Specifically, the N1 and N2 atoms of the pyrazole ring act as hydrogen bond donors and acceptors, forming critical interactions with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme.[3][4] This occupation of the ATP-binding site physically blocks ATP from entering, thereby inhibiting the kinase's catalytic activity.
Caption: Indazole core occupying the kinase ATP-binding site.
The Role of Substituents: Tuning Potency and Selectivity
While the indazole core provides the anchor, the substituents on the benzene ring dictate the compound's potency, selectivity, and pharmacokinetic properties.
-
4-Position Bromine: The bromine atom at this position serves two primary strategic purposes. Firstly, it is a key functional handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a library of diverse analogues to optimize target engagement. Secondly, the bromine atom itself can participate in halogen bonding—a non-covalent interaction with electron-rich atoms like oxygen in the protein backbone—which can significantly enhance binding affinity and selectivity for a specific kinase target.
-
5-Position Methoxy Group: Electron-donating groups like methoxy can modulate the electronic properties of the indazole ring, influencing the strength of the hinge-binding interactions. Furthermore, this group can improve metabolic stability and solubility. In a study of 1H-indazole-3-carboxamide derivatives as GSK-3 inhibitors, a methoxy group at the 5-position was found to be crucial for high potency.[9]
Predicted Biological Targets and Therapeutic Context
Given its structure, this compound is predicted to function as a kinase inhibitor. The broader family of indazole-based drugs provides a clear precedent for its likely targets and potential therapeutic applications, primarily in oncology.
| Drug Name | Primary Kinase Targets | Approved Indication(s) | Reference |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | Advanced Renal Cell Carcinoma | [5] |
| Pazopanib | VEGFRs, PDGFRs, FGFRs, c-KIT | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma | [1][5] |
| Entrectinib | TRKA/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors | [5] |
| Niraparib | PARP1, PARP2 | Ovarian, Fallopian Tube, and Peritoneal Cancer | [1] |
This table provides context for the types of targets commonly inhibited by indazole-based drugs. PARP inhibitors like Niraparib represent a different mechanism but still highlight the versatility of the indazole scaffold.
A Self-Validating Workflow for Biological Evaluation
As a Senior Application Scientist, my role is not just to provide data, but to ensure that the data is reliable and the experimental design is sound. The following section outlines a comprehensive, self-validating workflow to characterize the biological activity of a novel compound like this compound.
Core Principle (Trustworthiness): Each step in this workflow includes internal controls and validation checks. The causality is clear: we first determine if the compound has a general effect on cell viability and then dissect the specific molecular mechanism responsible for that effect.
Caption: Experimental workflow for evaluating a novel kinase inhibitor.
Protocol 1: Anti-Proliferative Activity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric method to measure a compound's effect on cell viability and proliferation.[4] It quantifies the metabolic activity of living cells.
Causality: This initial screen does not prove a specific mechanism, but it provides a quantitative measure of the compound's overall cellular impact (cytotoxicity/cytostasis). A potent compound will show a low IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. Rationale: Overnight adherence ensures cells are in a healthy, exponential growth phase before drug treatment.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.01 µM) in complete cell culture medium. Replace the old medium with the drug-containing medium. Include a "vehicle-only" control (e.g., 0.1% DMSO) and a "no-cell" blank control. Rationale: A wide concentration range is essential to generate a full dose-response curve.
-
Incubation: Incubate the plate for 72 hours. Rationale: This duration allows for multiple cell doubling times, making inhibitory effects on proliferation clearly measurable.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Rationale: Dissolving the crystals creates a homogenous colored solution for accurate spectrophotometric measurement.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the normalized viability against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Mechanistic Validation (Western Blot)
Once anti-proliferative activity is confirmed, Western blotting is used to verify that the compound inhibits the intended kinase signaling pathway.[4]
Causality: This experiment directly links the compound's cellular effect (reduced proliferation) to a molecular action (inhibition of a specific kinase). A successful inhibitor will reduce the phosphorylation of the target kinase and/or its downstream substrates.
Methodology:
-
Cell Treatment & Lysis: Grow cells in larger culture dishes (e.g., 6-well plates) to near-confluency. Treat with the compound at a concentration known to be effective (e.g., 2x and 5x the IC₅₀ value) for a shorter period (e.g., 2-6 hours). Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins for analysis.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay). Rationale: Equal protein loading is essential for accurate comparison between samples.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate them by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2).
-
Secondary Antibody: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: Add an HRP substrate (chemiluminescent reagent) and capture the light signal using an imaging system.
-
Validation (Stripping & Re-probing): To confirm equal loading, the membrane can be "stripped" of the first set of antibodies and re-probed with an antibody against the total form of the target kinase, and subsequently, a loading control protein like GAPDH. Rationale: This self-validating step ensures that any decrease in the phospho-protein signal is due to inhibition, not simply less protein being loaded in that lane.
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, scaffold for the development of novel kinase inhibitors. Its structural features are rooted in the proven success of the wider indazole class of anti-cancer agents. The bromine and methoxy substituents provide rational vectors for both potent target engagement and future medicinal chemistry optimization. The true potential of this compound will be unlocked through the systematic application of the robust biological evaluation workflow detailed in this guide. By first establishing its anti-proliferative efficacy and then confirming its on-target molecular mechanism, researchers can confidently advance this molecule, or derivatives thereof, as a candidate for the next generation of targeted therapeutics.
References
- Guidechem. (n.d.). How to Prepare 1H-Indazole,7-broMo-5-Methoxy-.
- Chem-Impex. (n.d.). 4-Bromo-5-Methyl-1H-indazole.
- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- BenchChem. (n.d.). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
- Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
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Potential therapeutic targets of 4-Bromo-5-methoxy-1H-indazole
An In-Depth Technical Guide on the Potential Therapeutic Targets of 4-Bromo-5-methoxy-1H-indazole
Introduction
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in a multitude of biologically active compounds and several FDA-approved drugs, highlighting its significance in drug discovery.[2][3] this compound is a novel, understudied derivative of this important heterocyclic family.[4] While direct biological data for this specific compound is not yet available in public literature, its structural features—a bromine atom at the 4-position and a methoxy group at the 5-position—provide versatile handles for chemical modification and potential interactions with various biological targets.[5][6]
This technical guide aims to provide a comprehensive overview of the potential therapeutic targets of this compound. By leveraging structure-activity relationship (SAR) data from a wide array of studied indazole derivatives, we will explore the most promising avenues for its therapeutic application. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating the investigation of this compound. We will delve into key target classes, including protein kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, providing the scientific rationale for their consideration and detailed experimental protocols for their validation.
Section 1: Protein Kinase Inhibition - A Primary Avenue of Investigation
The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, largely due to its ability to mimic the purine ring of ATP and interact with the hinge region of the kinase domain.[5][7] Numerous indazole derivatives have been developed as potent inhibitors of various kinases, with several achieving clinical success in oncology.[7][8] The substitutions on the indazole ring of this compound can be strategically modified to enhance potency and selectivity for specific kinase targets.[5]
Rationale for Kinase Targeting
The indazole core is a key feature in several FDA-approved multi-kinase inhibitors, such as Pazopanib and Axitinib, which are used in cancer therapy.[2][3][8] Research has demonstrated that indazole derivatives can inhibit a wide range of kinases, including receptor tyrosine kinases (e.g., VEGFR, FGFR) and serine/threonine kinases (e.g., Aurora kinases, JNK, Akt).[7][9][10][11] The bromine at the C4 position and the methoxy group at C5 on this compound can influence the electronic and steric properties of the molecule, potentially conferring selectivity and potent activity against specific kinases. For instance, substitutions at these positions have been shown to be crucial for the inhibitory activities of some indazole derivatives.[1]
Key Kinase Families to Investigate
-
Receptor Tyrosine Kinases (RTKs):
-
VEGFRs (Vascular Endothelial Growth Factor Receptors): Indazole-pyrimidine based derivatives have shown inhibitory properties against VEGFR-2.[7]
-
FGFRs (Fibroblast Growth Factor Receptors): Several studies have identified 1H-indazole-based derivatives as inhibitors of FGFR kinases.[1][7][12]
-
TRKs (Tropomyosin Receptor Kinases): Novel indazole derivatives have been designed as second-generation TRK inhibitors to overcome drug resistance.[13]
-
-
Serine/Threonine Kinases:
-
Aurora Kinases: Indazole derivatives have been identified as potent inhibitors of Aurora kinases A and B.[10]
-
JNK3 (c-Jun N-terminal Kinase 3): An indazole scaffold was developed for potent and highly selective JNK3 inhibitors with potential applications in neurodegenerative diseases.[9]
-
Akt (Protein Kinase B): Indazole-based analogs have been synthesized as inhibitors of Akt, a key node in cell growth and survival pathways.[11]
-
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
0.75% Phosphoric acid wash solution
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be 10 mM down to 1 nM.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant kinase to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Known Indazole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Pazopanib | Multi-kinase | - | [2] |
| Axitinib | Multi-kinase | - | [2] |
| Entrectinib | ALK | 12 | [1] |
| Compound 1 | FGFR1 | 100 | [12] |
| Compound 29 | JNK3 | 5 | [9] |
| Compound B31 | TRKA | 0.3 | [13] |
Visualization: Generic Kinase Signaling Pathway
Caption: Potential inhibition of a generic RTK signaling pathway by this compound.
Section 2: Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[14] The structural diversity of indazole derivatives allows them to interact with various GPCRs, suggesting another promising therapeutic avenue for this compound.[15]
Rationale for GPCR Targeting
Indazole-containing compounds have been identified as ligands for several aminergic GPCRs, including dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors, with potential applications in treating schizophrenia.[15] Additionally, indazole-6-phenylcyclopropylcarboxylic acids have been discovered as selective agonists for GPR120, a receptor with therapeutic potential for diabetes.[16][17] The methoxy and bromo substituents on the benzene ring of this compound could play a crucial role in binding to the transmembrane helices or extracellular loops of GPCRs, thereby modulating their activity.[14]
Experimental Protocol: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [³H]-Spiperone for D₂ receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Test compound (this compound)
-
Non-specific binding competitor (e.g., unlabeled haloperidol for D₂ receptors)
-
96-well filter plates
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound dilutions.
-
For determining non-specific binding, add a high concentration of the non-specific competitor instead of the test compound.
-
For determining total binding, add only the binding buffer, membranes, and radioligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound from a competition binding curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization: GPCR Signaling Cascade
Caption: Potential modulation of a GPCR signaling pathway by this compound.
Section 3: Targeting Ion Channels
Ion channels are critical for a wide range of physiological processes, and their modulation can have significant therapeutic effects.[18] The discovery of indazole derivatives as potent ion channel blockers opens up another important area of investigation.[19][20]
Rationale for Ion Channel Targeting
Indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a crucial role in the function of mast cells and T lymphocytes.[19][20] Inhibition of this channel can modulate immune responses, making it a target for inflammatory and autoimmune diseases.[19] Furthermore, some indazole derivatives have been shown to modulate voltage-gated potassium channels.[21] The physicochemical properties conferred by the bromo and methoxy groups on this compound may facilitate its interaction with the pores or gating mechanisms of specific ion channels.[22]
Experimental Protocol: Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is used to directly measure the effect of this compound on the activity of a specific ion channel expressed in a cell line.
Materials:
-
Cell line stably expressing the target ion channel (e.g., HEK293 cells)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for making patch pipettes
-
Extracellular solution (e.g., Tyrode's solution)
-
Intracellular solution (pipette solution, specific to the ion channel being studied)
-
Test compound (this compound)
-
Perfusion system
Procedure:
-
Grow the cells expressing the target ion channel on glass coverslips.
-
Pull a patch pipette from a borosilicate glass capillary using a micropipette puller. The pipette should have a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Using a micromanipulator, approach a single cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Clamp the cell membrane at a specific holding potential.
-
Apply a voltage protocol (e.g., voltage steps or ramps) to elicit ionic currents through the target channel and record the baseline currents.
-
Using the perfusion system, apply the extracellular solution containing this compound at various concentrations to the cell.
-
Record the currents in the presence of the compound at each concentration.
-
Wash out the compound with the control extracellular solution to check for reversibility of the effect.
-
Analyze the data to determine the effect of the compound on channel properties, such as current amplitude, activation, inactivation, and deactivation kinetics.
-
Construct a dose-response curve to calculate the IC50 or EC50 of the compound.
Visualization: Ion Channel Modulation Workflow
Caption: A typical workflow for assessing ion channel modulation using patch-clamp electrophysiology.
Section 4: Nuclear Receptor Modulation
Nuclear receptors are a class of ligand-activated transcription factors that regulate a host of physiological processes, making them important drug targets.[23][24] The ability of small molecules like indazole derivatives to modulate their activity presents a significant therapeutic opportunity.[25][26]
Rationale for Nuclear Receptor Targeting
Substituted indazoles have been developed as modulators of several nuclear receptors. For example, a series of 4-(indazol-3-yl)phenols were identified as pathway-selective estrogen receptor (ER) ligands with anti-inflammatory properties.[25] Additionally, 2-benzyl-3-aryl-7-trifluoromethylindazoles were prepared as Liver X Receptor (LXR) modulators with a potentially improved profile for treating atherosclerosis by reducing hepatic triglyceride synthesis.[26] The core structure of this compound, with its potential for hydrogen bonding and hydrophobic interactions, could fit into the ligand-binding domain of various nuclear receptors, acting as an agonist, antagonist, or selective modulator.[23]
Experimental Protocol: Luciferase Reporter Gene Assay
This assay is used to determine whether this compound can activate or inhibit a specific nuclear receptor.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
Expression plasmid for the full-length nuclear receptor
-
Reporter plasmid containing a luciferase gene downstream of response elements for the nuclear receptor
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Known agonist and antagonist for the target receptor
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.
-
To test for agonist activity, add the compound alone.
-
To test for antagonist activity, add the compound in the presence of a known agonist at its EC50 concentration.
-
Include appropriate controls: vehicle (DMSO), known agonist, and known antagonist.
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
For agonist mode, plot the normalized luciferase activity against the compound concentration to determine the EC50.
-
For antagonist mode, plot the percentage of inhibition of the agonist response against the compound concentration to determine the IC50.
Visualization: Nuclear Receptor Activation Mechanism
Caption: A simplified model of nuclear receptor activation by a ligand like this compound.
Conclusion
This compound, while currently uncharacterized biologically, belongs to a chemical class with a rich and diverse pharmacology. The indazole scaffold has proven to be a highly successful template for the development of drugs targeting a wide range of proteins. Based on extensive literature precedent, the most promising therapeutic targets for this novel compound are protein kinases, particularly those implicated in oncology. However, compelling evidence also suggests that GPCRs, ion channels, and nuclear receptors are highly viable targets that warrant thorough investigation.
A strategic approach to elucidating the therapeutic potential of this compound would involve initial broad screening against diverse panels of kinases, GPCRs, ion channels, and nuclear receptors. Hits from these screens can then be validated and characterized using the detailed experimental protocols outlined in this guide. The exploration of this compound holds the potential to uncover novel therapeutic agents for a variety of diseases, from cancer and inflammation to neurological and metabolic disorders.
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- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
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An In-Depth Technical Guide to 4-Bromo-5-methoxy-1H-indazole Derivatives and Analogs: Synthesis, Derivatization, and Therapeutic Potential as Kinase Inhibitors
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This guide provides a detailed technical overview of a specific, highly functionalized indazole core: 4-Bromo-5-methoxy-1H-indazole . We present a plausible, multi-step synthetic pathway to access this core, explore key strategies for its derivatization into diverse analogs, and discuss its significant potential as a foundation for developing potent and selective kinase inhibitors, with a particular focus on the c-Jun N-terminal kinase (JNK) family. This document is intended to serve as a practical resource for researchers engaged in kinase inhibitor discovery programs, offering both foundational chemical knowledge and actionable experimental protocols.
Introduction: The Indazole Scaffold as a Privileged Structure
Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design of bioactive molecules.[1] Among these, the indazole nucleus—a bicyclic structure composed of fused benzene and pyrazole rings—has emerged as a particularly fruitful scaffold in drug discovery.[1] While rare in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties.[1]
The therapeutic importance of this scaffold is exemplified by several FDA-approved drugs, such as:
-
Axitinib and Pazopanib: Tyrosine kinase inhibitors used in the treatment of renal cell carcinoma.[2]
-
Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for certain types of ovarian cancer.[2]
-
Entrectinib: An inhibitor of ALK, ROS1, and TRK kinases used to treat specific types of solid tumors.[1]
The success of these drugs stems from the indazole core's ability to function as an effective ATP mimic, competitively binding to the hinge region of the kinase ATP-binding site.[2] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an ideal starting point for lead optimization campaigns. This guide focuses specifically on the 4-bromo-5-methoxy substituted indazole core, a highly versatile intermediate for creating novel kinase inhibitors.
The this compound Core: Physicochemical Properties and Synthetic Access
The this compound core is a strategically functionalized building block. The methoxy group acts as a key hydrogen bond acceptor and influences the electronic properties of the ring, while the bromine atom at the 4-position serves as a versatile synthetic handle for introducing further chemical diversity via cross-coupling reactions.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for the core scaffold is provided below. These values are computationally derived and serve as a useful guide for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | |
| Molecular Weight | 227.06 g/mol | |
| XLogP3 | 2.2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Plausible Multi-step Synthesis Protocol
Caption: Plausible synthetic workflow for this compound.
Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Amino-4-methoxybenzaldehyde
-
Rationale: This step involves the selective reduction of the nitro group to an amine. The use of iron powder in the presence of an ammonium chloride catalyst is a classic, high-yielding, and scalable method for this transformation, avoiding more hazardous or expensive reagents.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-methoxy-2-nitrobenzaldehyde (1.0 eq), ethanol, and water (e.g., a 2:1 mixture).
-
Add iron powder (5.0 eq) and ammonium chloride (1.5 eq) to the suspension.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be used in the next step without further purification.
-
Step 2: Synthesis of 2-Amino-3-bromo-4-methoxybenzaldehyde
-
Rationale: This step introduces the key bromine atom ortho to the amine. N-Bromosuccinimide (NBS) is an effective and easy-to-handle electrophilic brominating agent for activated aromatic rings. Performing the reaction at low temperature helps to control selectivity.
-
Procedure:
-
Dissolve the crude 2-amino-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ortho-brominated product.
-
Step 3: Synthesis of this compound
-
Rationale: This is a classical indazole synthesis via diazotization of the aniline followed by reductive cyclization. Sodium nitrite in acidic media generates the diazonium salt, which is then reduced in situ by tin(II) chloride to close the pyrazole ring.
-
Procedure:
-
Suspend 2-amino-3-bromo-4-methoxybenzaldehyde (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0°C.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated HCl, also cooled to 0°C.
-
Slowly add the diazonium salt solution to the SnCl₂ solution. A precipitate may form.
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature.
-
Basify the mixture by carefully adding a concentrated solution of sodium hydroxide (NaOH) until the pH is >10, keeping the flask in an ice bath.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield this compound.
-
Key Derivatization Strategies for Lead Optimization
The this compound scaffold offers multiple handles for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).
Caption: Simplified JNK signaling pathway and point of inhibition.
Primary Target Class: c-Jun N-terminal Kinase (JNK) Inhibitors
The JNK signaling pathway is a critical regulator of cellular responses to stress, such as inflammation, UV irradiation, and cytokine exposure. While essential for normal physiology, aberrant JNK signaling is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and certain cancers. A patent has identified a derivative of 5-bromo-4-methoxy-1H-indazole as having an excellent JNK inhibitory action, highlighting the therapeutic potential of this specific scaffold. [4]
Expected Structure-Activity Relationships
Based on extensive research into indazole-based kinase inhibitors, a qualitative SAR table can be constructed to guide derivatization efforts.
| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |
| N1 | Small alkyl (e.g., methyl) | Generally tolerated or slightly beneficial | Fills a small hydrophobic pocket without causing steric clash. |
| N1 | Bulky/Aromatic (e.g., phenyl) | Can increase potency and selectivity | May form additional interactions in the solvent-exposed region. |
| C3 | H-bond donor/acceptor (e.g., amine, furan) | Potentially large increase in potency | Can interact with key residues in the active site, as seen in the JNK inhibitor patent. [4] |
| C4 (via Bromo) | Substituted Aryl Rings | Highly variable; can significantly increase potency | Allows for deep exploration of the ATP binding pocket to form new hydrophobic or polar interactions. |
| C4 (via Bromo) | Amines (primary/secondary) | Can increase potency and improve solubility | Introduces new hydrogen bonding opportunities. |
| C5-Methoxy | Methoxy group | Likely crucial for activity | The oxygen can act as a key hydrogen bond acceptor with the hinge region of the kinase. |
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (e.g., JNK3)
-
Principle: To measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Materials:
-
Recombinant human JNK3 enzyme.
-
Biotinylated substrate peptide (e.g., Biotin-ATF2).
-
ATP.
-
Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-pATF2).
-
Streptavidin-Allophycocyanin (SA-APC).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Test compounds serially diluted in DMSO.
-
384-well low-volume assay plates.
-
TR-FRET capable plate reader.
-
-
Procedure:
-
Add 2 µL of serially diluted test compound to the assay plate.
-
Add 4 µL of JNK3 enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate peptide.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA, the Eu-labeled antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a TR-FRET reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Calculate the ratio of the 665 nm to 620 nm signals, convert to percent inhibition relative to DMSO controls, and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Proliferation Assay (MTT Assay)
-
Principle: To assess the cytotoxic or cytostatic effect of a compound on a cancer cell line. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell line (e.g., HeLa, A549).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
96-well cell culture plates.
-
Test compounds serially diluted in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (final DMSO concentration <0.5%) and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Outlook
The this compound scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its strategic functionalization allows for facile derivatization using modern synthetic methodologies. The demonstrated link to JNK inhibition provides a clear therapeutic rationale for exploring analogs of this core. Future work should focus on the systematic synthesis of derivative libraries, with modifications at the N1, C3, and C4 positions, to build a comprehensive SAR profile. By combining targeted synthesis with robust biological evaluation, derivatives of this versatile scaffold have the potential to be developed into next-generation therapeutics for a range of diseases driven by aberrant kinase signaling.
References
- CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
- US6982274B2 - 1H-indazole compound.
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- ZA201309345B - Substituted indazole derivatives active as kinase inhibitors.
- BRPI0720589A2 - INDAZOLE DERIVATIVES AS CANCER TREATMENT KINASE INHIBITORS.
- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing. [Link]
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]
- US9163007B2 - 5-substituted indazoles as kinase inhibitors.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
- Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. PubMed. [Link]
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
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An In-depth Technical Guide to 4-Bromo-5-methoxy-1H-indazole: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-methoxy-1H-indazole is a substituted indazole that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. The indazole scaffold itself is recognized as a "privileged" structure, meaning it can serve as a versatile framework for the development of ligands for a diverse range of biological targets. The specific substitutions of a bromine atom at the 4-position and a methoxy group at the 5-position of the indazole ring system impart unique physicochemical properties to the molecule, influencing its reactivity and potential biological activity. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to this important chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1192004-62-8 | [1] |
| Molecular Formula | C₈H₇BrN₂O | [1] |
| Molecular Weight | 227.06 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [1] |
The Indazole Scaffold: A Historical Perspective
The history of indazole chemistry dates back to the 19th century, with the parent compound, 1H-indazole, first being synthesized by Emil Fischer. Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring. They exist in two common tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more stable.
The indazole nucleus is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This has led to the development of a vast number of synthetic methods for the preparation of substituted indazoles, as researchers seek to explore the structure-activity relationships of this versatile scaffold.
Discovery and Emergence in Medicinal Chemistry
While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in a historical context, its emergence is intrinsically linked to the broader exploration of substituted indazoles in drug discovery programs. The synthesis of specifically substituted indazoles like this one is often driven by the need for novel building blocks in the creation of libraries of compounds for high-throughput screening against various biological targets.
The presence of the bromine atom at the 4-position provides a handle for further chemical modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of diverse molecular fragments to explore the chemical space around the indazole core. The methoxy group at the 5-position influences the electronic properties of the aromatic system and can participate in hydrogen bonding interactions with biological targets. It is therefore likely that this compound was first synthesized and reported within the context of a patent application for a larger class of compounds being investigated for a specific therapeutic purpose, rather than in a standalone academic publication.
Synthetic Methodologies
The synthesis of this compound can be achieved through various synthetic routes, often adapting established methods for indazole synthesis. A plausible and commonly employed strategy involves the construction of the indazole ring from a suitably substituted aniline derivative. One such general approach is the Jacobson indazole synthesis, which involves the diazotization of an N-acylated o-toluidine derivative followed by cyclization.
While a specific, experimentally validated protocol for the initial synthesis of this compound is not detailed in publicly accessible literature, a likely synthetic pathway can be extrapolated from known procedures for analogous compounds, such as the synthesis of 4-bromo-5-methyl-1H-indazole.
Proposed Synthetic Pathway
A logical synthetic route to this compound would likely begin with a substituted aniline. The following diagram illustrates a conceptual synthetic workflow.
Sources
Safety and handling of 4-Bromo-5-methoxy-1H-indazole
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-5-methoxy-1H-indazole
Introduction
This compound (CAS No. 1192004-62-8) is a substituted indazole derivative that serves as a pivotal building block in medicinal chemistry and drug discovery.[1] The indazole scaffold is a well-recognized "privileged structure" known to interact with a wide range of biological targets, and its derivatives are integral to the development of novel therapeutics, particularly kinase inhibitors for oncology.[2][3][4] The strategic placement of the bromine atom and the methoxy group offers versatile handles for synthetic modification, allowing chemists to explore structure-activity relationships in the pursuit of potent and selective drug candidates.[2][5]
This guide provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies for this compound. As a Senior Application Scientist, the objective is not merely to list procedures but to explain the causality behind them, ensuring that researchers, chemists, and drug development professionals can work with this compound effectively and safely. The protocols described herein are designed as self-validating systems, grounded in authoritative safety data and field-proven laboratory practices.
Compound Profile and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for its safe handling and use in experimental design.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6][7] |
| CAS Number | 1192004-62-8 | [6][7] |
| Molecular Formula | C₈H₇BrN₂O | [6][7] |
| Molecular Weight | 227.06 g/mol | [7] |
| Appearance | Typically an off-white to brown solid/powder | [1][8] |
| Purity | Commercially available at ≥95% | [1][7] |
| Storage | Store at 2-8°C in a dry, well-ventilated place | [9] |
Note: Specific properties such as melting point and spectroscopic data should be confirmed with the Certificate of Analysis (CoA) provided by the supplier for the specific lot in use.
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) with GHS classifications for this compound is not consistently available, a robust risk assessment can be constructed by analyzing data from structurally analogous compounds.[6] This approach is critical for ensuring a high standard of safety in the absence of complete data for the exact molecule.
Analysis of Structural Analogs:
| Analogous Compound | CAS Number | GHS Hazard Classifications | Source |
| 5-Bromo-4-methoxy-1H-indazole | 850363-67-6 | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [10] |
| 4-Bromo-5-methyl-1H-indazole | 926922-40-9 | H302, H312, H332H319: Causes serious eye irritationH335: May cause respiratory irritation | [9] |
| 4-Bromo-1H-indazole | 186407-74-9 | H301/H302: Toxic/Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [11] |
| 5-Bromo-1H-indazole | 53857-57-1 | Causes skin irritationCauses serious eye irritationMay cause respiratory irritation | [12] |
Inferred Hazard Profile for this compound:
Based on the consistent classifications of its closest structural analogs, it is imperative to handle this compound as a hazardous substance with the following potential risks:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or if inhaled.[9][10]
-
Skin Irritation: Likely to cause skin irritation upon contact.[11][12]
-
Eye Irritation: Likely to cause serious eye irritation.[9][11][12]
-
Respiratory Irritation: May cause respiratory tract irritation if dust is inhaled (STOT SE 3).[9][11][12]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention, combining engineering controls and appropriate PPE, is mandatory. The causality for each control is directly linked to the inferred hazard profile.
| Control Measure | Specification & Rationale | Source(s) |
| Engineering Controls | Chemical Fume Hood: All manipulations (weighing, transferring, preparing solutions) must be performed in a certified chemical fume hood. This is the primary defense against inhaling harmful dust (mitigating H332, H335). | [9][12] |
| Eye/Face Protection | Safety Goggles: Chemical splash goggles are required to prevent eye contact with the powder, which can cause serious irritation (mitigating H319). A face shield should be worn over goggles for larger quantities or when there is a significant splash risk. | [9][13] |
| Skin Protection | Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended. Change gloves immediately if contaminated. This is essential to prevent skin absorption and irritation (mitigating H312, H315). Lab Coat: A full-sleeved, buttoned lab coat must be worn to protect skin and clothing. | [9][12] |
| Respiratory Protection | Respirator: If working outside of a fume hood (not recommended) or during a large spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required. | [9][14] |
| Hygiene Practices | Do not eat, drink, or smoke in the laboratory.[9][15] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[9][12] Contaminated work clothes should be laundered separately before reuse.[9] |
Standard Operating Procedure for Safe Handling and Storage
Adherence to a strict protocol minimizes risk during routine laboratory use.
Protocol for Weighing and Dispensing:
-
Preparation: Don all required PPE as specified in Section 3. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Transfer: Use a spatula to carefully transfer the required amount of this compound from the stock bottle to a tared weighing vessel. Perform all transfers slowly to minimize dust generation.
-
Containment: Keep the stock bottle and weighing vessel covered as much as possible during the process. Immediately and securely cap the stock bottle after use.
-
Cleanup: Carefully wipe down the spatula and the balance with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid within the fume hood.
Storage Conditions:
-
Temperature & Atmosphere: Store in a cool, dry place, ideally in a refrigerator designated for chemicals at 2-8°C.[9]
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[9][12]
-
Security: Store in a locked cabinet or area with restricted access to authorized personnel only.[9][12]
-
Incompatibilities: Segregate from strong oxidizing and reducing agents to prevent potentially hazardous reactions.[12]
Emergency Protocols: Spills, Exposure, and Fire
Rapid and correct response during an emergency is critical to mitigating harm.
First Aid Measures:
-
General Advice: In all cases of exposure, move the affected person from the hazardous area. Consult a physician immediately and provide them with the Safety Data Sheet for the compound or a suitable analog.[6][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][14]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[6][12]
Accidental Release (Spill) Protocol:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.
-
Contain: Prevent the spill from spreading or entering drains.[9]
-
Cleanup (Dry Spill): Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[9][11]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Firefighting Measures:
-
Suitable Extinguishers: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[6][14]
-
Hazardous Combustion Products: Thermal decomposition can produce highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[11][12][16]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][12]
Reactivity Profile and Synthetic Considerations
For the drug development professional, understanding the reactivity of this compound is key to both its effective use and safe handling in synthesis.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong reducing agents, as these can lead to uncontrolled reactions.[12]
-
Thermal Stability: While specific data is unavailable, related heterocyclic compounds can decompose at high temperatures, releasing toxic gases. Avoid excessive heating unless part of a controlled reaction protocol.[11][12]
-
Synthetic Utility and Hazards: The C4-bromine is the primary site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[2]
-
Causality: These reactions often require bases (e.g., carbonates, phosphates, or alkoxides) and are run at elevated temperatures. The choice of base and solvent must be carefully considered to avoid side reactions or decomposition. The exothermicity of these reactions should be monitored, especially on a larger scale.
-
Visualization of Workflows and Logic
Visual diagrams provide an at-a-glance understanding of critical processes, reinforcing best practices.
Caption: A standard workflow for the safe handling of this compound.
Caption: A decision tree for emergency response to spills or personnel exposure.
Caption: The role of this compound as a key building block in synthesis.
Conclusion
This compound is a valuable reagent in the landscape of modern pharmaceutical research. Its potential utility, however, is matched by its potential hazards. By treating this compound with the precautions outlined in this guide—derived from a careful analysis of its chemical properties and the behavior of its structural analogs—researchers can mitigate risks effectively. The consistent use of engineering controls, appropriate personal protective equipment, and strict adherence to handling protocols are the cornerstones of a safe and productive research environment.
References
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- 4-Bromo-1H-indazole Safety D
- MSDS of 4-bromo-1H-indazol-5-ol. Capot Chemical Co., Ltd. [Link]
- Preparation method of 4-bromo-5-methyl-1H-indazole.
- Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health (NIH). [Link]
- 5-bromo-4-methoxy-1h-indazole (C8H7BrN2O). PubChemLite. [Link]
- 4-bromo-5-methoxy-1H-indole. ChemSynthesis. [Link]
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- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
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Navigating the Unseen: A Technical Safety and Handling Guide for 4-Bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Prudence
The synthesis of novel chemical entities is the lifeblood of innovation in drug discovery and materials science. 4-Bromo-5-methoxy-1H-indazole represents one such molecule, a promising scaffold for further chemical exploration. However, its novelty means that a comprehensive, officially sanctioned Material Safety Data Sheet (MSDS) is not yet readily available.[1] This guide has been meticulously compiled by synthesizing data from structurally analogous indazole derivatives to provide a robust, experience-driven framework for its safe handling. Our approach is grounded in the established principles of chemical safety and risk assessment, providing you with a self-validating system for laboratory operations.
Section 1: Chemical Identity and Inferred Properties
While specific experimental data for this compound is scarce, we can infer its fundamental properties based on its structure and data from related compounds.
| Property | Inferred Value/Information | Rationale |
| Molecular Formula | C8H7BrN2O | Based on the chemical structure. |
| Molecular Weight | 227.06 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid, potentially a light-colored powder. | Indazole derivatives are typically solids at room temperature.[2] |
| CAS Number | 1192004-62-8[1] | Unique chemical identifier. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. | A common characteristic of heterocyclic compounds used in medicinal chemistry. |
| Stability | Likely stable under standard laboratory conditions.[3] Incompatible with strong oxidizing agents.[4][5] | The indazole ring is generally stable, but the bromo- and methoxy- substituents may have specific incompatibilities. |
| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[4][5] | This is a standard decomposition pathway for halogenated organic compounds containing nitrogen. |
Section 2: Probable Hazard Profile - An Analog-Based Assessment
Given the absence of specific toxicological data, we have constructed a probable hazard profile based on the GHS classifications of structurally similar bromo- and methoxy-substituted indazoles. This conservative approach is essential for ensuring a high margin of safety.
| Hazard Class | GHS Category | Inferred Hazard Statements | Basis for Inference (from analogous compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6][7][8] | Several bromo-indazole derivatives are classified as harmful if swallowed.[6][7][8][9] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[6] | Some analogs show dermal toxicity.[6] Prudent to assume this risk. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[6] | Inhalation of dusts from related compounds is considered harmful.[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][10] | A common hazard for substituted indazoles.[3][10] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[6][10] | Direct contact of chemical dusts with eyes is likely to cause significant irritation.[4][6][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][6][10] | The fine particulate nature of this compound, typical for such reagents, poses a risk of respiratory tract irritation upon inhalation.[4][6][10] |
Signal Word: Warning [7][8][9]
Section 3: The Cornerstone of Safety - Engineering and Personal Controls
A proactive safety culture is paramount. The following controls are not just recommendations but are integral to a self-validating safety system for handling this compound.
Engineering Controls: Your First Line of Defense
The primary objective is to minimize exposure. This is best achieved by physically separating the researcher from the hazard.
-
Chemical Fume Hood: All weighing and handling of the solid material, as well as any reactions involving it, must be conducted in a certified chemical fume hood.[4] This ensures that any dust or vapors are effectively contained and exhausted.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[1]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between you and the chemical. Its proper use is non-negotiable.
-
Eye Protection: ANSI-approved safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing or dust generation, chemical splash goggles are mandatory.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times when handling the compound or contaminated equipment.[3][6] Inspect gloves for integrity before each use and change them frequently, especially if contact is suspected.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.[6]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (a scenario that should be rigorously justified by a risk assessment) or if the fume hood's performance is questionable, a NIOSH-approved respirator with a particulate filter (N95 or better) is required.[6][11]
Workflow for Safe Handling and PPE Selection
Caption: A logical workflow for the safe handling of this compound.
Section 4: Emergency Protocols - Preparedness in Action
Immediate and correct response to an exposure or spill is critical.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][10]
-
Skin Contact: Remove all contaminated clothing immediately.[3] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][4][10] Seek medical attention if irritation develops or persists.[6][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and then drink plenty of water.[1][4][10] Call a physician or poison control center immediately.[4]
Accidental Release Measures
-
Minor Spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing full PPE, gently sweep up the spilled solid, avoiding dust generation.[4][6] Use a dry clean-up procedure.[6]
-
Place the material into a clean, dry, labeled, and sealed container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.[1]
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][7]
-
Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[6] Combustion may produce corrosive and toxic gases, including nitrogen oxides, carbon oxides, and hydrogen bromide.[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][4]
Section 5: Storage and Disposal - The Lifecycle of a Reagent
Proper storage and disposal are critical for long-term safety and environmental protection.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[4][5]
-
Store locked up and in its original container.[6]
Disposal
-
Dispose of this chemical and its container at an authorized hazardous waste collection point.[6]
-
Do not allow the material to enter drains or waterways.[6]
-
All disposal practices must be in accordance with local, state, and federal regulations.
Conclusion: A Commitment to Safety
This guide provides a comprehensive, albeit inferred, safety framework for handling this compound. The principles of risk assessment, engineering controls, personal protection, and emergency preparedness are universal. By adhering to these guidelines, researchers can confidently and safely explore the potential of this novel compound, ensuring that scientific advancement and personal safety go hand in hand.
References
- 1H-Indazole, 4-bromo-5-methoxy- Safety Data Sheets(SDS). (n.d.). LookChem.
- 4-Bromo-5-methyl-1H-indazole Safety Data Sheet. (2023, June 9). Apollo Scientific.
- 4-Bromo-7-fluoro-5-methyl-1H-indazole Safety Data Sheet. (2024, December 19). Fluorochem.
- 5-Bromo-1H-indazole Safety Data Sheet. (2023, September 5). Fisher Scientific.
- 4-bromo-2-(5-methoxy-1H-pyrazol-4-yl)indazole. (n.d.). PubChem.
- 4-Bromo-1H-indazole Safety Data Sheet. (2024, March 13). Fisher Scientific.
- 4-Bromoanisole Safety Data Sheet. (2023, September 22). Fisher Scientific.
- 4-Bromoanisole Safety Data Sheet. (2025, April 28). Sigma-Aldrich.
- 4-Bromo-1H-indazole 95. (n.d.). Sigma-Aldrich.
- MSDS of 4-bromo-1H-indazol-5-ol. (n.d.). Capot Chemical Co., Ltd.
- 7-broMo-4-Methoxy-1H-indazole Chemical Safety Data Sheet. (2025, August 9). ChemicalBook.
- 5-Bromo-1-methyl-1H-indazole SDS. (n.d.). ECHEMI.
- 4-Bromo-5-Methyl-1H-indazole. (n.d.). Chem-Impex.
- 4-bromo-1H-indazole. (n.d.). PubChem.
- 4-bromo-7-methoxy-1-methyl-1H-indazole. (n.d.). PubChem.
- 5-bromo-4-methoxy-1h-indazole. (n.d.). PubChemLite.
- 6-Bromo-1H-indazole-4-carbaldehyde Safety Data Sheet. (2024, December 19). CymitQuimica.
- 5-BROMO-6-METHOXY (1H)INDAZOLE Chemical Safety Data Sheet. (2025, July 26). ChemicalBook.
- 3-bromo-5-nitro-1-trityl-1H-indazole Safety Data Sheets. (n.d.). Echemi.
- 5-BROMO-4-METHOXY-1H-INDAZOLE SDS. (n.d.). ECHEMI.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-5-methoxy-1H-indazole
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, two-part experimental protocol for the synthesis of 4-Bromo-5-methoxy-1H-indazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the preparation of the precursor, 5-methoxy-1H-indazole, from 4-methoxy-2-methylaniline via a diazotization and intramolecular cyclization reaction. The subsequent step involves a regioselective electrophilic bromination at the C4 position of the indazole core using N-Bromosuccinimide (NBS). This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction
Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1] The targeted functionalization of the indazole ring is crucial for modulating the pharmacological profile of these molecules. This compound, in particular, serves as a versatile intermediate. The bromine atom at the 4-position provides a reactive handle for further elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the methoxy group at the 5-position influences the electronic properties and potential hydrogen bonding interactions of the final compounds.
This protocol details a reliable and reproducible synthetic route, breaking down the process into two key stages: the synthesis of the 5-methoxy-1H-indazole precursor and its subsequent regioselective bromination.
Overall Synthetic Scheme
The synthesis is a two-step process starting from 4-methoxy-2-methylaniline.
Caption: Overall two-step synthesis of this compound.
Part 1: Synthesis of 5-methoxy-1H-indazole
The formation of the indazole ring from a substituted aniline, such as 4-methoxy-2-methylaniline, is a classic and effective strategy.[2] The reaction proceeds via the diazotization of the aniline's amino group, followed by an intramolecular cyclization.
Causality and Mechanistic Insight
-
Diazotization : In the presence of a cold, acidic solution (hydrochloric acid), sodium nitrite (NaNO₂) generates nitrous acid (HONO) in situ. The nitrous acid then reacts with the primary amine of 4-methoxy-2-methylaniline to form a diazonium salt. This is a critical step, converting the amino group into a good leaving group (N₂).
-
Intramolecular Cyclization : The diazonium salt intermediate is unstable and readily undergoes an intramolecular electrophilic attack. The methyl group at the ortho position provides the carbon atom for the cyclization, leading to the formation of the five-membered pyrazole ring fused to the benzene ring, yielding the indazole core. Precise temperature control is crucial to prevent the premature decomposition of the diazonium salt.
Experimental Protocol
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles | Molar Equiv. |
| 4-methoxy-2-methylaniline | 137.18 | 10.0 g | 72.9 mmol | 1.0 |
| Concentrated HCl (37%) | 36.46 | 25 mL | ~300 mmol | 4.1 |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.5 g | 79.7 mmol | 1.1 |
| Deionized Water | 18.02 | 100 mL | - | - |
| Sodium Bicarbonate (sat. soln.) | 84.01 | As needed | - | - |
| Ethyl Acetate | 88.11 | 200 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 4-methoxy-2-methylaniline (10.0 g, 72.9 mmol) in deionized water (50 mL).
-
Cool the suspension to 0 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (25 mL) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes until a fine slurry of the hydrochloride salt is formed.
-
In a separate beaker, dissolve sodium nitrite (5.5 g, 79.7 mmol) in deionized water (20 mL).
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, maintaining the internal temperature between 0 and 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour. The formation of the diazonium salt is indicated by a slight color change.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Then, gently heat the mixture to 50-60 °C for 1-2 hours to drive the cyclization. Monitor the evolution of nitrogen gas.
-
Cool the reaction mixture back to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-methoxy-1H-indazole. The product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system like ethanol/water.
Part 2: Synthesis of this compound
This step involves the regioselective bromination of the electron-rich indazole ring. The methoxy group at C5 is an activating, ortho-para directing group. The C4 and C6 positions are ortho to the methoxy group. Due to steric and electronic factors, electrophilic substitution is favored at the C4 position. N-Bromosuccinimide (NBS) is employed as a mild and selective brominating agent, which is safer and easier to handle than elemental bromine.[3][4]
Causality and Mechanistic Insight
The reaction is an electrophilic aromatic substitution. NBS serves as a source of an electrophilic bromine species (Br⁺). The electron-donating methoxy group increases the electron density of the benzene portion of the indazole ring, particularly at the ortho (C4, C6) positions, making it susceptible to electrophilic attack. The C4 position is generally more reactive in this system, leading to the desired regioselectivity. The reaction proceeds via a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate), followed by the loss of a proton to restore aromaticity and yield the final product.
Experimental Protocol
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (for 72.9 mmol scale) | Moles | Molar Equiv. |
| 5-methoxy-1H-indazole | 148.16 | 10.8 g (crude from Part 1) | 72.9 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 13.0 g | 72.9 mmol | 1.0 |
| Acetonitrile | 41.05 | 150 mL | - | - |
| Deionized Water | 18.02 | 100 mL | - | - |
| Sodium Thiosulfate (10% soln.) | 158.11 | 50 mL | - | - |
| Ethyl Acetate | 88.11 | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve the crude 5-methoxy-1H-indazole (assuming ~10.8 g, 72.9 mmol) in acetonitrile (150 mL).
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (13.0 g, 72.9 mmol) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the acetonitrile.
-
Dilute the residue with ethyl acetate (150 mL) and water (100 mL).
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (50 mL) to quench any remaining electrophilic bromine, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product as a solid.
Purification and Characterization
The final product should be characterized to confirm its identity and purity.
-
Thin-Layer Chromatography (TLC): Monitor reaction progress and assess purity. A typical mobile phase is 30% ethyl acetate in hexanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The proton NMR is expected to show characteristic shifts for the indazole and methoxy protons, and the disappearance of the C4-H signal.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (226.05 g/mol for C₈H₇BrN₂O), looking for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care in a fume hood. It is also light-sensitive.
-
Acetonitrile is flammable and toxic.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
- BenchChem. (2025). Synthetic Routes to Substituted 2H-Indazoles: Application Notes and Protocols.
- Specialty Chemicals Manufacture. (n.d.). Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation.
- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry.
- Guidechem. (n.d.). How to Prepare 1H-Indazole,7-broMo-5-Methoxy-.
- BenchChem. (2025). Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-5-methoxy-1H-indazole: A Versatile Building Block for Advanced Organic Synthesis
Application Note and Technical Guide
Introduction: The Privileged Indazole Scaffold
The indazole core is a prominent heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique bicyclic structure, consisting of fused benzene and pyrazole rings, serves as a bio-isosteric alternative to purines and indoles, enabling it to interact with a wide array of biological targets.[1] Indazole-containing molecules have demonstrated a vast range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[1][3]
Within this important class of compounds, 4-Bromo-5-methoxy-1H-indazole emerges as a particularly valuable and versatile building block. The strategic placement of its functional groups provides a powerful platform for molecular diversification:
-
The C4-Bromine Atom: This serves as a key synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. It allows for the regioselective introduction of a wide variety of carbon and nitrogen-based substituents, which is crucial for exploring structure-activity relationships (SAR).
-
The N1-Position: The nitrogen atom of the pyrazole ring is a site for further functionalization, such as N-arylation or N-alkylation, which can significantly modulate the physicochemical and pharmacological properties of the final compound.[4][5]
-
The C5-Methoxy Group: This electron-donating group influences the electronic properties of the aromatic system. It can also serve as a hydrogen bond acceptor or a potential site for metabolism, providing another point of interaction with biological targets.
This guide provides an in-depth exploration of this compound as a synthetic intermediate, focusing on its application in robust and scalable cross-coupling reactions. We will provide detailed, field-proven protocols and explain the causality behind experimental choices to empower researchers in their synthetic endeavors.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions.[6] These transformations are cornerstones of modern organic synthesis, enabling the efficient construction of complex molecular architectures from simple precursors.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[7] This reaction is instrumental in synthesizing biaryl compounds, a structural motif frequently found in kinase inhibitors and other pharmaceuticals.[1][8] For this compound, the Suzuki coupling at the C4-position allows for the introduction of diverse aryl and heteroaryl groups.
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is critical for an efficient Suzuki-Miyaura coupling.
-
Catalyst/Ligand: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.[9] Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is required to activate the organoboron species in the transmetalation step.[7]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic-soluble starting materials and the inorganic base.[7]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for reaction, work-up, and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 4-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-Phenyl-5-methoxy-1H-indazole.
| Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 80-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3.0) | Toluene/EtOH/H₂O | 85 | 75-90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 70-88[10] |
| 4-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 65-85 |
| Table 1: Representative Conditions for Suzuki-Miyaura Coupling. Yields are illustrative based on similar substrates. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines.[11] This transformation is exceptionally powerful for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[12] For drug discovery programs utilizing this compound, this reaction provides direct access to a diverse library of 4-amino-indazole derivatives.
Causality in Protocol Design:
-
Ligand Choice: This is the most critical parameter for a successful Buchwald-Hartwig reaction. Sterically hindered biaryl phosphine ligands (e.g., XPhos, tBuXPhos, BrettPhos) are highly effective.[13] They promote the formation of a monoligated palladium complex, which accelerates the rate-limiting reductive elimination step and prevents β-hydride elimination.[11] For indazole substrates, ligands like tBuXPhos have shown excellent performance.[13]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like K₃PO₄ or Cs₂CO₃ can also be used, often with specific catalyst systems.[14]
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.[12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)
-
tBuXPhos (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, tBuXPhos, and NaOtBu to an oven-dried Schlenk tube. Add the anhydrous toluene. Stir this mixture at room temperature for 10-15 minutes to form the active catalyst.
-
Reagent Addition: Add this compound, followed by the dropwise addition of morpholine.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir the mixture for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.
-
Extraction and Concentration: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 4-(morpholin-4-yl)-5-methoxy-1H-indazole.
Application Case Study: A Conceptual Workflow for Kinase Inhibitor Synthesis
The indazole scaffold is a well-established pharmacophore for designing kinase inhibitors, as it can effectively mimic the purine ring of ATP and form key hydrogen bonds in the kinase hinge region.[15] this compound provides an ideal starting point for building potent and selective inhibitors. The C4-position can be functionalized to target the solvent-front region, while the N1-position can be modified to optimize solubility and cell permeability.
The following diagram illustrates a conceptual two-step workflow for synthesizing a potential kinase inhibitor, leveraging the protocols described above.
Caption: Conceptual workflow for kinase inhibitor synthesis.
Rationale:
-
Step 1 (Suzuki Coupling): An aryl or heteroaryl group is introduced at the C4-position. This group can be designed to fit into a specific hydrophobic pocket within the kinase active site, enhancing potency and selectivity.[15]
-
Step 2 (N-Arylation): A second aryl group is installed at the N1-position. This modification is often used to improve pharmacokinetic properties, such as metabolic stability and cellular permeability, or to gain additional interactions with the protein target.[5]
This modular, two-step approach allows for the rapid generation of a focused library of compounds, enabling an efficient exploration of the SAR around the indazole core.
Conclusion
This compound is a high-value building block for organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its strategically positioned bromine atom and methoxy group provide orthogonal handles for functionalization, enabling the construction of complex and diverse molecular architectures. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are the premier tools for unlocking the synthetic potential of this scaffold, offering reliable and versatile methods for C-C and C-N bond formation. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge to effectively utilize this powerful intermediate in the synthesis of next-generation therapeutic agents.
References
- Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. ResearchGate.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing.
- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing.
- Suzuki reaction. Wikipedia.
- Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega.
- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Palladium-Catalyzed Reactions. MDPI.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PubMed Central.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
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- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: The Strategic Use of 4-Bromo-5-methoxy-1H-indazole in Modern Medicinal Chemistry
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] Its structural resemblance to purines allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of protein kinases.[2] Within this important class of heterocycles, 4-Bromo-5-methoxy-1H-indazole emerges as a highly valuable and versatile building block for the synthesis of targeted therapeutics.
The strategic placement of the bromine atom at the 4-position and a methoxy group at the 5-position offers medicinal chemists a powerful toolkit for molecular elaboration. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents to explore and optimize interactions within the target's binding site.[2] The methoxy group, on the other hand, can influence the molecule's electronic properties and metabolic stability, and can also participate in crucial hydrogen bonding interactions. This unique substitution pattern makes this compound a sought-after intermediate in the development of novel kinase inhibitors for oncology and other therapeutic areas.[3][4]
This guide provides an in-depth overview of the physicochemical properties of this compound, detailed protocols for its application in key synthetic transformations, and insights into its role in the generation of potent kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its successful application in synthesis and drug design. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | [5] |
| Molecular Weight | 227.06 g/mol | [5] |
| CAS Number | 1192004-62-8 | [5] |
| Appearance | Typically an off-white to light brown solid | [2] |
| Purity | ≥95% (typical commercial purity) | [5] |
Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of the indazole ring is perfectly poised for functionalization via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.[6][7] These reactions are instrumental in building the molecular complexity required for potent and selective kinase inhibitors.
Experimental Workflow for Palladium-Catalyzed Reactions
The general workflow for utilizing this compound in cross-coupling reactions is depicted below. This process highlights the key stages from reaction setup to the isolation of the final product.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[8]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 6:2 ratio by volume) via syringe. The solvent volume should be sufficient to create a stirrable slurry.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[8]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often providing good yields for a wide range of substrates.[9][10]
-
Base: K₂CO₃ is a commonly used inorganic base that is effective in promoting the transmetalation step of the catalytic cycle.[8]
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is crucial for dissolving both the organic reactants and the inorganic base, facilitating the reaction.[8]
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is critical for reaction efficiency.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.[7][11]
Materials:
-
This compound
-
Amine (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equivalents)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.04-0.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2-3 equivalents)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02-0.05 equivalents), the phosphine ligand (0.04-0.1 equivalents), and the base (2-3 equivalents) to a flame-dried Schlenk tube.
-
Addition of Reactants: Add this compound (1 equivalent) and the anhydrous solvent (toluene or dioxane). Stir for a few minutes to allow for pre-catalyst formation. Then, add the amine (1.2-1.5 equivalents).
-
Inert Atmosphere: Seal the tube and ensure it remains under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired N-substituted indazole.
Rationale for Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. The choice of ligand can significantly impact the reaction outcome and may need to be optimized for specific substrates.[12]
-
Base: A strong, non-nucleophilic base like Cs₂CO₃ or NaOtBu is required to deprotonate the amine in the catalytic cycle.[11] NaOtBu is generally more reactive but less compatible with base-sensitive functional groups.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the active catalyst and other reagents. Therefore, using anhydrous solvents and maintaining inert conditions is essential.
Application in Kinase Inhibitor Design
Derivatives of this compound are frequently developed as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[13][14] The indazole core acts as a hinge-binding motif, while the substituents introduced via cross-coupling reactions can extend into other regions of the ATP-binding pocket, enhancing potency and selectivity.
A common strategy involves targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR or FGFR, which play critical roles in tumor angiogenesis and proliferation.[4][13]
Illustrative Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase
The diagram below illustrates the general mechanism by which an indazole-based inhibitor, derived from this compound, can block the signaling cascade initiated by a growth factor receptor.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
By competitively binding to the ATP pocket of the kinase domain, the indazole-based inhibitor prevents autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to an anti-proliferative or anti-angiogenic response. The diverse substituents that can be introduced at the 4-position of the indazole core are critical for achieving high affinity and selectivity for the target kinase.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, combined with the favorable pharmacological properties of the indazole scaffold, makes it an invaluable tool for the synthesis of novel and potent therapeutic agents, particularly in the field of oncology. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their drug discovery efforts.
References
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- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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- National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
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- National Center for Biotechnology Information.
- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
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Application Notes and Protocols for 4-Bromo-5-methoxy-1H-indazole in Cancer Research
Introduction: The Strategic Importance of the Indazole Scaffold in Oncology
The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved and investigational anti-cancer agents.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows it to function as a versatile pharmacophore that can engage with a variety of biological targets, most notably the ATP-binding site of protein kinases.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole scaffold, underscoring its significance in the development of targeted cancer therapies.[2]
This document provides a detailed guide on the application of 4-Bromo-5-methoxy-1H-indazole , a key chemical intermediate, in the discovery and development of novel anti-cancer agents. While this compound itself may not be the final bioactive molecule, its strategic functionalization serves as a critical starting point for generating libraries of potent and selective cancer drug candidates. The presence of a bromine atom at the 4-position and a methoxy group at the 5-position offers synthetic handles for extensive structure-activity relationship (SAR) studies, enabling the optimization of pharmacological properties.[5][6]
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| CAS Number | 1192004-62-8 |
| Appearance | Off-white to light brown solid |
| Purity | Typically >95% |
Core Application: A Versatile Building Block for Kinase Inhibitor Synthesis
The primary application of this compound in cancer research is as a foundational scaffold for the synthesis of novel kinase inhibitors. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, which can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Plausible Synthetic Protocol: Derivatization via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the derivatization of this compound. The choice of boronic acid or ester will determine the final product.
Objective: To synthesize a library of 4-aryl-5-methoxy-1H-indazole derivatives for screening as potential kinase inhibitors.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1 equivalent), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) to the flask, followed by the palladium catalyst (0.05-0.1 equivalents).
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-methoxy-1H-indazole derivative.
-
Characterization: Confirm the structure of the purified compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for Derivatization and Screening
Caption: Workflow for synthesis and biological evaluation of this compound derivatives.
Biological Evaluation of Synthesized Derivatives
Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising anti-cancer candidates.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a panel of cancer-relevant protein kinases.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is often done using a fluorescence-based method where the phosphorylation of a substrate is coupled to a detectable signal.
Materials:
-
Purified recombinant protein kinases (e.g., VEGFR, EGFR, PLK4)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Synthesized indazole derivatives (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine, or a known inhibitor for the specific kinase)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO.
-
Reaction Mixture: In a microplate, add the kinase, substrate, and assay buffer.
-
Inhibition: Add the diluted compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding to the kinase.
-
Initiate Reaction: Add ATP to initiate the phosphorylation reaction.
-
Detection: After a set incubation period, add the detection reagent and measure the fluorescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
Objective: To assess the cytotoxic and anti-proliferative effects of the synthesized compounds on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized indazole derivatives (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds and the positive control for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration to determine the IC₅₀ value.
Representative Data of Indazole Derivatives in Cancer Cell Lines
The following table provides examples of IC₅₀ values for various indazole derivatives against different cancer cell lines, serving as a benchmark for newly synthesized compounds from this compound.
| Compound | Target Kinase(s) | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Derivative 2f | Not specified | 4T1 | Breast Cancer | 0.23 | [2][7] |
| A549 | Lung Cancer | 1.15 | [4] | ||
| HCT116 | Colon Cancer | 0.42 | [4] | ||
| Compound 6o | Not specified | K562 | Myeloid Leukemia | 5.15 | [4][8] |
| Hep-G2 | Liver Cancer | 11.2 | [4] | ||
| Axitinib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.008 | [4] |
| Pazopanib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.021 | [4] |
Note: Data for derivatives 2f and 6o are from studies on substituted indazoles and represent the potential activity of this compound class.[4]
Mechanism of Action: Targeting Cancer Signaling Pathways
Indazole-based inhibitors typically function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket, they prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling.
Generalized Kinase Signaling Pathway and Point of Inhibition
Caption: Inhibition of RTK signaling by an indazole derivative.
Conclusion
This compound is a valuable and versatile chemical intermediate for the synthesis of novel anti-cancer agents, particularly kinase inhibitors. Its strategic functionalization through established synthetic methodologies like the Suzuki-Miyaura coupling allows for the generation of diverse compound libraries. The subsequent biological evaluation using the detailed protocols in this guide will enable researchers to identify and optimize lead compounds with potent and selective anti-cancer activity. The indazole scaffold continues to be a cornerstone in oncology drug discovery, and derivatives of this compound hold significant promise for the development of the next generation of targeted therapies.
References
- Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15993–16004.
- Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information.
- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2947.
- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- ChemUniverse. (n.d.). This compound [P42827]. ChemUniverse.
- Liu, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4104.
- Wang, Z., et al. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry, 24(24), 6377-6385.
- ACS Publications. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science.
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Application and Protocol Guide: Investigating 4-Bromo-5-methoxy-1H-indazole in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the investigation of 4-Bromo-5-methoxy-1H-indazole as a potential anti-inflammatory agent. Drawing upon the well-established anti-inflammatory properties of the indazole scaffold, this document outlines the likely mechanisms of action, detailed experimental protocols for evaluation, and strategic considerations for medicinal chemistry optimization.
Introduction: The Promise of the Indazole Scaffold in Inflammation
Inflammation is a complex biological response essential for host defense; however, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids have been the mainstay of treatment, but their long-term use is often limited by significant adverse effects.[2][3] This has fueled a persistent search for novel anti-inflammatory agents with improved safety profiles.[2][3]
The indazole heterocyclic system has emerged as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-inflammatory effects.[4][5][6] Commercially available drugs like Bendazac and Benzydamine feature the 1H-indazole core and are used for their anti-inflammatory properties.[7] Research suggests that the anti-inflammatory action of indazole derivatives may stem from their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and reactive oxygen species (ROS).[1][3]
This compound is a specific derivative within this promising class. While detailed studies on this particular molecule are not extensively reported, its structural features suggest it is a compelling candidate for anti-inflammatory drug discovery. This guide provides the foundational knowledge and detailed protocols to systematically evaluate its potential.
Postulated Mechanism of Action
Based on extensive research into analogous indazole compounds, this compound is hypothesized to exert its anti-inflammatory effects through a multi-target mechanism. The primary pathways likely involved are the inhibition of pro-inflammatory mediator production.
A key mechanism for many indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.[1][8] Furthermore, indazoles have been shown to suppress the production of key pro-inflammatory cytokines, such as TNF-α and IL-1β, which are central regulators of the inflammatory cascade.[1][3] The compound may also exhibit antioxidant properties by scavenging free radicals.[1][3]
Caption: Postulated mechanism of this compound.
Experimental Protocols
The following protocols are designed to systematically evaluate the anti-inflammatory potential of this compound.
Protocol 1: In Vitro Evaluation of Anti-inflammatory Activity in Macrophages
This protocol uses the human monocytic cell line THP-1, differentiated into macrophages, as a model system to assess the compound's ability to inhibit the production of inflammatory mediators.[9]
1.1. Materials and Reagents:
-
THP-1 cell line
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
ELISA kits for human TNF-α and IL-1β
-
Griess Reagent for nitric oxide measurement
1.2. Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
To differentiate monocytes into macrophages, seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with 100 ng/mL PMA for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours before treatment.
1.3. Cytotoxicity Assay (MTT Assay):
-
Treat differentiated THP-1 macrophages with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm. Cell viability should be above 90% for subsequent anti-inflammatory assays.
1.4. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β):
-
Pre-treat differentiated THP-1 macrophages with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
1.5. Measurement of Nitric Oxide (NO) Production:
-
Pre-treat differentiated THP-1 macrophages with the test compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatants.
-
Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 2: In Vitro COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of the compound on COX-2 activity.
2.1. Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (commercially available)
-
This compound
-
Celecoxib (positive control)
2.2. Assay Procedure:
-
Follow the protocol provided with the commercial COX-2 inhibitor screening assay kit.
-
Typically, the assay involves incubating the COX-2 enzyme with the test compound at various concentrations.
-
The reaction is initiated by adding arachidonic acid.
-
The production of prostaglandins is measured, often via a colorimetric or fluorometric method.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model for evaluating the acute anti-inflammatory activity of a compound.[1][3][10]
3.1. Animals:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
House animals under standard laboratory conditions with free access to food and water.
-
All animal procedures should be approved by an institutional animal care and use committee.
3.2. Experimental Procedure:
-
Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Diclofenac or Indomethacin)
-
Test groups (this compound at different doses, e.g., 25, 50, 100 mg/kg, administered orally).
-
-
Administer the vehicle, positive control, or test compound 1 hour before the induction of inflammation.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or diameter using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1][3]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo assays should be summarized in tables for clear comparison.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Concentration (µM) | Cell Viability (%) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | NO Inhibition (%) | COX-2 Inhibition (%) |
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| IC₅₀ (µM) |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (mg/kg) | Paw Volume Increase (mL) at 3h | Paw Volume Increase (mL) at 5h | % Inhibition at 3h | % Inhibition at 5h |
| Vehicle Control | ||||
| Positive Control | ||||
| Compound (25) | ||||
| Compound (50) | ||||
| Compound (100) |
Structure-Activity Relationship (SAR) and Medicinal Chemistry Workflow
The 4-bromo and 5-methoxy substituents on the indazole ring are critical features that will influence the compound's biological activity. A systematic medicinal chemistry effort can be employed to optimize the potency, selectivity, and pharmacokinetic properties of this lead scaffold.
Caption: A typical workflow for medicinal chemistry optimization.
Key areas for SAR exploration include:
-
Position 4 (Bromo): Explore other halogen substitutions (Cl, F) or small alkyl groups to probe the impact on activity.
-
Position 5 (Methoxy): Vary the alkoxy group chain length or replace it with other electron-donating or electron-withdrawing groups.
-
Position 1 (N-H): Alkylation or arylation at the N1 position can significantly modulate activity and physicochemical properties. This is a common strategy in indazole-based drug design.
-
Position 3: Introduction of substituents at the C3 position can also be explored, as this has been shown to be important for the activity of some indazole-3-carboxamides.[11]
Synthesis of this compound
Conclusion
This compound represents a promising starting point for the development of novel anti-inflammatory therapeutics. The protocols and strategies outlined in this guide provide a robust framework for its comprehensive evaluation, from initial in vitro screening to in vivo efficacy studies and medicinal chemistry optimization. By systematically investigating its mechanism of action and structure-activity relationships, researchers can unlock the full potential of this intriguing indazole derivative.
References
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (n.d.).
- Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats - Hep Journals. (n.d.).
- (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025).
- Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed. (n.d.).
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. (n.d.).
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. (n.d.).
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- How to Prepare 1H-Indazole,7-broMo-5-Methoxy- - FAQ - Guidechem. (n.d.).
- Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents | Request PDF - ResearchGate. (n.d.).
- Indazole-based antiinflammatory and analgesic drugs - ResearchGate. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
- Indazole – Knowledge and References - Taylor & Francis. (n.d.).
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed. (2016).
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Application Note & Protocol: A Step-by-Step Guide to the Synthesis and Derivatization of 4-Bromo-5-methoxy-1H-indazole
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents, including potent kinase inhibitors for oncology.[1][2] This application note provides a comprehensive, step-by-step guide for the synthesis of 4-bromo-5-methoxy-1H-indazole, a versatile intermediate for drug discovery and development. We will detail the construction of the 5-methoxy-1H-indazole core, its regioselective bromination, and subsequent functionalization through palladium-catalyzed cross-coupling reactions. The protocols are designed for researchers in synthetic organic chemistry and drug development, with an emphasis on the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of Substituted Indazoles
Indazole derivatives are integral to modern drug design, with several approved drugs, such as Pazopanib and Niraparib, featuring this heterocyclic core.[1][3] The this compound intermediate is particularly valuable. The methoxy group at the C5 position electronically influences the ring system, while the bromine atom at the C4 position serves as a highly versatile synthetic handle for introducing molecular diversity through various cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the indazole core, a critical process in structure-activity relationship (SAR) studies.
This guide presents a robust synthetic pathway, beginning from commercially available precursors, and extends to the creation of diverse derivative libraries using Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Overall Synthetic Workflow
The synthesis is approached in a logical, multi-step sequence. The initial phase focuses on constructing the core heterocyclic system, followed by a crucial regioselective bromination step. The final phase demonstrates the power of the bromo-indazole as a platform for diversification.
Figure 1: Overall workflow for the synthesis and derivatization of this compound.
Experimental Protocols & Methodologies
PART 1: Synthesis of the this compound Core
Step 1: Synthesis of 5-Methoxy-1H-indazole
The construction of the indazole ring is a foundational step. While numerous methods exist[4][5][6][7][8], a common and effective route involves the diazotization of an appropriately substituted aniline followed by intramolecular cyclization. This protocol is adapted from established procedures for indazole synthesis.
-
Rationale: The reaction proceeds via the formation of a diazonium salt from 2-amino-4-methoxybenzaldehyde. This highly reactive intermediate then undergoes intramolecular cyclization, where the aldehyde is attacked by the terminal nitrogen of the diazonium group, followed by dehydration to form the stable aromatic indazole ring.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| 2-Amino-4-methoxybenzaldehyde | 151.16 | 10.0 g | 66.1 mmol | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.0 g | 72.5 mmol | 1.1 |
| Hydrochloric Acid (conc.) | 36.46 | ~20 mL | - | - |
| Stannous Chloride (SnCl₂) | 189.60 | 18.8 g | 99.2 mmol | 1.5 |
| Deionized Water | 18.02 | 200 mL | - | - |
| Ethyl Acetate | 88.11 | 300 mL | - | - |
Protocol:
-
Suspend 2-amino-4-methoxybenzaldehyde (10.0 g, 66.1 mmol) in 100 mL of deionized water in a 500 mL flask.
-
Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (~20 mL) until a clear solution is obtained, maintaining the low temperature.
-
In a separate beaker, dissolve sodium nitrite (5.0 g, 72.5 mmol) in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled aniline hydrochloride solution over 30 minutes. Ensure the temperature does not exceed 5 °C. Stir for an additional 30 minutes to ensure complete diazotization.
-
In a separate 1 L beaker, prepare a solution of stannous chloride (18.8 g, 99.2 mmol) in 80 mL of concentrated hydrochloric acid.
-
Slowly pour the cold diazonium salt solution into the stannous chloride solution with vigorous stirring. A precipitate will form.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Resuspend the solid in 100 mL of water and basify to pH 8-9 with a 2M sodium hydroxide solution.
-
Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 5-methoxy-1H-indazole.
Step 2: Regioselective Bromination to Yield this compound
This step is critical for installing the bromine atom at the desired C4 position. The choice of brominating agent and solvent is key to achieving high regioselectivity. N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine.[9][10]
-
Rationale: The indazole ring is an electron-rich aromatic system. Electrophilic substitution is directed by the existing substituents. The methoxy group at C5 is a strong activating, ortho-, para-director. The pyrazole portion of the bicyclic system also influences reactivity. The combined directing effects favor substitution at the C4 position. Using a non-polar solvent like chloroform (CHCl₃) at room temperature minimizes side reactions and favors the kinetically controlled product.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 66.1 mmol scale) | Moles | Molar Eq. |
| 5-Methoxy-1H-indazole | 148.16 | ~9.8 g | 66.1 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 12.4 g | 69.4 mmol | 1.05 |
| Chloroform (CHCl₃) | 119.38 | 250 mL | - | - |
Protocol:
-
Dissolve the 5-methoxy-1H-indazole (~9.8 g, 66.1 mmol) in 250 mL of chloroform in a 500 mL round-bottom flask.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add N-Bromosuccinimide (12.4 g, 69.4 mmol) portion-wise to the solution at room temperature over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining NBS, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.[11]
PART 2: Derivatization of this compound
The 4-bromo substituent is a versatile handle for introducing new functionality via palladium-catalyzed cross-coupling reactions. For many of these reactions, it is advantageous to first protect the N-H of the indazole to prevent competing N-arylation and improve solubility.
Step 3 (Optional): N-Boc Protection
-
Rationale: The tert-butoxycarbonyl (Boc) group is a common and robust protecting group for nitrogen atoms. It is stable to a wide range of reaction conditions used in cross-coupling but can be easily removed under acidic conditions. The reaction is typically catalyzed by a nucleophilic catalyst like DMAP.[12][13]
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles | Molar Eq. |
| This compound | 227.06 | 2.27 g | 10.0 mmol | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.40 g | 11.0 mmol | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 122 mg | 1.0 mmol | 0.1 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |
Protocol:
-
Dissolve this compound (2.27 g, 10.0 mmol) in 50 mL of dichloromethane.
-
Add DMAP (122 mg, 1.0 mmol) and Boc₂O (2.40 g, 11.0 mmol).
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected product, which is often used in the next step without further purification.
Step 4a: C-C Bond Formation via Suzuki-Miyaura Coupling
-
Rationale: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[14] The reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are oxidative addition of the aryl bromide to the Pd(0) center, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[15][16]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol:
-
To a microwave vial or Schlenk flask, add N-Boc-4-bromo-5-methoxy-1H-indazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[15][17]
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%) or a combination of Pd₂(dba)₃ and a phosphine ligand like XPhos (1-4 mol%).[16]
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent, typically a mixture like 1,4-dioxane/water or DME.
-
Heat the reaction mixture at 80-110 °C for 2-16 hours, monitoring by LC-MS or TLC.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the desired C4-arylated indazole derivative.
Step 4b: C-N Bond Formation via Buchwald-Hartwig Amination
-
Rationale: This reaction enables the formation of carbon-nitrogen bonds, coupling an amine with the aryl bromide.[18] The mechanism is similar to the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle. A strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) is required to deprotonate the amine, facilitating its coordination to the palladium center before reductive elimination.[19][20] The choice of phosphine ligand is crucial for reaction efficiency and scope.[21][22]
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
General Protocol:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine N-Boc-4-bromo-5-methoxy-1H-indazole (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like tBuXPhos, 2-5 mol%).[19]
-
Add a strong base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 eq).[20]
-
Add an anhydrous, degassed solvent such as toluene or THF.
-
Heat the mixture at 80-110 °C for 4-24 hours, monitoring the reaction progress.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the C4-aminated indazole derivative.
Characterization
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the regiochemistry of the bromine and subsequent substitutions.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
Conclusion
This application note provides a detailed and scientifically grounded set of protocols for the synthesis of this compound and its subsequent diversification. By explaining the rationale behind the choice of reagents and conditions, we aim to empower researchers to not only replicate these procedures but also to adapt them for the synthesis of novel derivatives. The strategic use of this key intermediate, facilitated by powerful cross-coupling reactions, opens the door to the rapid generation of diverse compound libraries essential for modern drug discovery programs.
References
- Vertex Pharmaceuticals. (n.d.). A general, one-step synthesis of substituted indazoles using a flow reactor. RSC Publishing.
- Li, P., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. Journal of Organic Chemistry, 77(7), 3149-58.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Boufroura, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Boufroura, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (PMC).
- Gulea, M., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition, 52(29), 7509-13.
- Aiello, E., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.
- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
- Park, S. B., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega.
- ResearchGate. (n.d.). Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton.
- Nolan, S. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4642.
- Wang, H., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- ChemSynthesis. (n.d.). 4-bromo-5-methoxy-1H-indole.
- Al-Zoubi, R. M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4991.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemUniverse. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
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Application Note: Comprehensive Characterization of 4-Bromo-5-methoxy-1H-indazole
Introduction
4-Bromo-5-methoxy-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug development. The indazole scaffold is a key pharmacophore in a range of therapeutic agents, including kinase inhibitors, owing to its ability to mimic the purine ring of ATP and interact with the hinge region of kinase domains. Accurate and comprehensive characterization of this molecule is paramount for its use in synthesis, quality control, and as a reference standard in pharmacological studies. This application note provides a detailed guide to the analytical methods for the thorough characterization of this compound, offering insights into the rationale behind the selection of experimental parameters.
Physicochemical Properties
A foundational aspect of characterization involves determining the fundamental physicochemical properties of the compound. While experimental data for this compound is not extensively published, the following table includes known data and expected properties based on related structures.
| Property | Value | Source/Justification |
| Appearance | Expected to be a light-colored solid | Based on the appearance of related compounds like 4-Bromo-5-methyl-1H-indazole which is a light orange to brown powder. |
| Melting Point | Predicted to be in the range of 150-180 °C | Inferred from structurally similar compounds. For example, 4-bromo-1H-indazole has a melting point of 160-165 °C. The presence of a methoxy group might slightly alter this. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Chloroform), sparingly soluble in water. | The heterocyclic nature with a bromine and a methoxy substituent suggests good solubility in common organic solvents used for NMR and HPLC analysis. Indazole derivatives often require co-solvents like DMSO for aqueous solutions. |
| Purity | >95% (as commercially available) | [1] |
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise molecular structure. For this compound, both ¹H and ¹³C NMR are essential.
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent peak. DMSO-d₆ is an excellent alternative, especially for compounds with lower solubility in CDCl₃, and it can reveal exchangeable protons (like the N-H proton of the indazole ring) more clearly.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
-
Frequency: A higher magnetic field strength (e.g., 400 or 500 MHz for ¹H NMR) provides better signal dispersion and resolution, which is crucial for unambiguously assigning protons in a substituted aromatic system.
Expected ¹H NMR Spectral Features (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0-11.0 | Broad singlet | 1H | N-H | The N-H proton of the indazole ring is typically deshielded and appears as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent. |
| ~7.0-7.5 | Multiplet | 3H | Aromatic protons | The protons on the benzene ring of the indazole will appear in the aromatic region. The exact splitting pattern will depend on their coupling with each other. |
| ~3.9 | Singlet | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet in the upfield region of the aromatic spectrum. |
Expected ¹³C NMR Spectral Features (in CDCl₃):
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the methoxy group will be shifted downfield.
Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ with 0.03% TMS) in a clean NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the ¹H NMR signals and assign the peaks based on chemical shifts, multiplicities, and coupling constants.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.
Rationale for Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like indazoles, and it typically produces the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used and will provide more fragmentation information, which can be useful for structural elucidation.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap analyzer is recommended to obtain an accurate mass measurement, which can confirm the elemental composition of the molecule. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks for the molecular ion, separated by 2 Da.
Expected Mass Spectrum Features (ESI+):
-
[M+H]⁺: m/z ≈ 227.98 (for ⁷⁹Br) and 229.98 (for ⁸¹Br)
-
[M+Na]⁺: m/z ≈ 249.96 (for ⁷⁹Br) and 251.96 (for ⁸¹Br)
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Use an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺ and/or [M+Na]⁺).
-
Confirm the isotopic pattern for the bromine atom.
-
Compare the measured accurate mass with the theoretical mass to confirm the elemental composition.
-
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds.
Rationale for Experimental Choices:
-
Stationary Phase: A reversed-phase C18 column is the most common choice for the analysis of moderately polar to nonpolar organic molecules. The hydrophobic nature of the indazole ring system interacts well with the C18 stationary phase.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like water with 0.1% formic acid or ammonium acetate) is typically used. The organic solvent is the strong eluent, and its proportion is adjusted to achieve optimal retention and separation. The acidic modifier (formic acid) helps to protonate silanol groups on the stationary phase, leading to better peak shapes for basic compounds like indazoles.
-
Detection: UV detection is suitable as the indazole ring system contains a chromophore that absorbs UV light. A common detection wavelength is 254 nm. A photodiode array (PDA) detector can be used to obtain the UV spectrum of the peak, which can aid in peak identification.
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve the sample to be tested in the mobile phase to a similar concentration as the working standards.
-
-
Analysis and Data Processing:
-
Inject the standard and sample solutions into the HPLC system.
-
Integrate the peak areas of the chromatograms.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).
-
Workflow Diagrams
Caption: Overall workflow for the characterization of this compound.
Caption: Step-by-step protocol for HPLC purity analysis.
Conclusion
The analytical methods outlined in this application note provide a comprehensive framework for the characterization of this compound. A combination of NMR spectroscopy for structural elucidation, mass spectrometry for identity confirmation, and HPLC for purity assessment is essential for ensuring the quality and integrity of this important chemical entity. The provided protocols are based on established principles and can be adapted as needed for specific laboratory settings and instrumentation.
References
- ChemUniverse. (n.d.). This compound [P42827].
- MDPI. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molecules, 27(15), 4825.
- National Center for Biotechnology Information. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
- The Royal Society of Chemistry. (2017). Supporting information.
Sources
Application Note: A Validated Strategy for the HPLC Analysis of 4-Bromo-5-methoxy-1H-indazole
Abstract
This application note presents a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Bromo-5-methoxy-1H-indazole. This compound is a key intermediate in pharmaceutical synthesis, demanding a precise and reliable analytical method for quality control. The narrative explains the causal relationships behind chromatographic choices, from column and mobile phase selection to detector settings. It provides a detailed, step-by-step protocol for a final recommended method and outlines a complete validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals requiring a field-proven approach to HPLC analysis.
Introduction and Chromatographic Considerations
This compound is a heterocyclic aromatic compound. Its structure, featuring a bromine atom and a methoxy group on the indazole core, dictates its physicochemical properties and, consequently, the strategy for its chromatographic separation. A precise and accurate HPLC method is paramount for ensuring the purity and quality of this intermediate in drug manufacturing processes.
Physicochemical Properties Influencing HPLC Method Development:
| Property | Value (Predicted/Similar Compounds) | Chromatographic Implication |
| Molecular Formula | C₈H₇BrN₂O | Defines the molecular weight for mass spectrometry if used. |
| Molecular Weight | 227.06 g/mol | Influences diffusion characteristics. |
| Polarity | Moderately polar | Suggests Reverse-Phase (RP-HPLC) is the ideal separation mode. A C18 or C8 stationary phase will provide effective retention. |
| UV Absorbance | Aromatic system | Strong UV absorbance is expected, making UV detection a suitable and sensitive choice. A diode array detector (DAD) is recommended to determine the optimal wavelength. |
| pKa | Weakly basic (N-H proton) | The pH of the mobile phase can influence peak shape and retention time. Buffering the mobile phase is critical for reproducibility. |
The selection of a reverse-phase C18 column is the logical starting point due to the compound's moderate polarity. The methoxy and bromine substituents, along with the indazole ring system, provide sufficient hydrophobicity for good retention on a non-polar stationary phase. The mobile phase will consist of an aqueous component and an organic modifier, typically acetonitrile or methanol, to elute the analyte.
HPLC Method Development Strategy
A systematic approach is essential for developing a robust and reliable HPLC method. The process involves selecting initial conditions and then optimizing them to achieve the desired separation characteristics, including good resolution, sharp peak shape (symmetry), and a reasonable run time.
Initial Parameter Selection
-
Stationary Phase: A L1 packing (C18 silica) column is a versatile first choice. A common dimension is 4.6 x 150 mm with a 5 µm particle size, which offers a good balance of efficiency and backpressure.
-
Mobile Phase:
-
Aqueous (A): 0.1% Formic Acid or 10 mM Phosphate Buffer in water. The acidic modifier helps to suppress the silanol activity on the column and ensures consistent protonation of the analyte, leading to sharper peaks.
-
Organic (B): Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength in reverse-phase chromatography.
-
-
Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector should be used to scan the analyte peak from 200-400 nm to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity. Based on the indazole structure, a λ-max is anticipated in the 220-280 nm range.
-
Flow Rate: A standard flow rate of 1.0 mL/min is a suitable starting point for a 4.6 mm ID column.
-
Column Temperature: Ambient temperature is acceptable initially, but controlling the temperature (e.g., 30 °C) is recommended for better retention time stability.
Optimization
A scouting gradient from 10% to 95% Acetonitrile over 15-20 minutes is performed to determine the approximate organic solvent concentration required to elute the compound. Based on the retention time from this run, an optimized isocratic or a more focused gradient method can be developed to ensure the peak elutes within a reasonable time (e.g., 3-10 minutes) with good symmetry.
Recommended Analytical Method and Protocol
The following method was established after systematic development and optimization.
Table 1: Optimized HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | Agilent 1200 Series or equivalent HPLC with DAD | Standard, reliable instrumentation for this type of analysis. |
| Column | Zorbax C18, 4.6 x 150 mm, 3.5 µm | Smaller particle size provides higher efficiency and better resolution.[4][5] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and sharpens peaks.[4][5] |
| Mobile Phase B | Acetonitrile | Good elution strength and UV transparency. |
| Elution Mode | Isocratic: 60% A / 40% B | Provides stable baseline and reproducible retention times for QC. |
| Flow Rate | 1.0 mL/min | Optimal for a 4.6 mm ID column to balance speed and efficiency. |
| Column Temp. | 35 °C | Ensures retention time stability and reduces viscosity. |
| Injection Vol. | 10 µL | Standard volume for good peak shape without overloading. |
| Detector | DAD at 254 nm | Common wavelength for aromatic compounds, providing good sensitivity. |
| Run Time | 8 minutes | Sufficient to elute the main peak and any potential impurities. |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Aqueous (A): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water. Mix thoroughly.
-
Organic (B): Use HPLC-grade Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[4]
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh an amount of the sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Instrument Setup and Analysis:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the mobile phase (60:40 A:B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution five times to perform System Suitability Testing (SST).
-
Inject the sample solutions.
-
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to be fit for its intended purpose.[6] SST is a mandatory part of the analytical procedure.[7][8]
Table 2: System Suitability Test Criteria
| Parameter | Acceptance Criteria | Rationale (as per USP <621>) |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, critical for accurate integration.[9] |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and separation power.[7] |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injector and system.[9] |
| % RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Confirms the stability of the pump and mobile phase composition. |
No sample analysis is acceptable unless all SST requirements have been met.[6]
Method Validation Protocol (ICH Q2(R1))
The developed method must be validated to demonstrate its suitability for its intended purpose. The validation should be performed according to the ICH Q2(R1) guideline, which provides a comprehensive framework for validation characteristics.[1][2][3]
Validation Experiments
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample. The analyte peak should be free from interference from any other components at its retention time.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal concentration). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.
-
Accuracy: Perform recovery studies by spiking a placebo or sample with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[10]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should meet predefined criteria.
-
-
Robustness: Intentionally make small variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).[11] The SST criteria must still be met, demonstrating the method's reliability during normal use.
Conclusion
This application note provides a complete and scientifically grounded strategy for the analysis of this compound by RP-HPLC. By following the detailed protocols for method development, system suitability, and validation, laboratories can implement a robust, precise, and accurate analytical method suitable for quality control in a regulated environment. The causality-driven approach ensures that analysts understand the scientific principles behind the protocol, enabling effective troubleshooting and adaptation.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- ICH. (2023). Revision of Q2(R1) Analytical Validation. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
- CONCEPT HEIDELBERG. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. ECA Academy. [Link]
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]
- Pharmaguideline. System Suitability in HPLC Analysis. [Link]
- Podolska, M., et al. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]
- U.S. Pharmacopeia.
- PubChem. 4-bromo-2-(5-methoxy-1H-pyrazol-4-yl)indazole.
- Claramunt, R. M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]
- PubChem. 4-bromo-7-methoxy-1-methyl-1H-indazole.
- Oblovatskaya, D. V., et al. (2021).
- Sharma, P., et al. (2024). Method development and validation of ornidazole by using RP-HPLC. International Journal of Science and Research Archive. [Link]
- PubChemLite. 5-bromo-4-methoxy-1h-indazole. [Link]
- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Oblovatskaya, D. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427–431. [Link]
- PubChem. 4-bromo-1H-indazole.
- ChemUniverse. This compound. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. m.youtube.com [m.youtube.com]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. ijsra.net [ijsra.net]
- 11. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
Application Notes and Protocols for the Purification of 4-Bromo-5-methoxy-1H-indazole
Introduction
4-Bromo-5-methoxy-1H-indazole is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of pharmacologically active agents, making its purity paramount for reliable biological screening and downstream synthetic transformations. This guide provides detailed protocols and technical insights for the purification of this compound, empowering researchers to obtain high-purity material essential for their scientific endeavors.
The purification strategies outlined herein are designed to address common impurities encountered during the synthesis of substituted indazoles, such as regioisomers, starting materials, and reaction byproducts. We will explore three primary purification techniques: recrystallization, column chromatography, and acid-base extraction. The choice of method will depend on the impurity profile of the crude material, the desired final purity, and the scale of the purification.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | |
| Molecular Weight | 227.06 g/mol | |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Melting Point | Not available. For comparison, 4-bromo-1H-indazole has a melting point of 160-165 °C. The methoxy group may alter this value. | |
| Solubility | Specific data not available. Generally, substituted indazoles exhibit good solubility in polar organic solvents like ethyl acetate, dichloromethane, and methanol, and lower solubility in nonpolar solvents like hexanes. | Inferred from related compounds |
Purification Strategy Overview
The selection of a purification method is contingent on the nature and quantity of impurities. A general workflow for achieving high-purity this compound is presented below.
Caption: General purification workflow for this compound.
Section 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.
Causality Behind Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For substituted indazoles, a mixed solvent system often provides the best results. A common and effective combination is a polar solvent in which the compound is soluble (e.g., ethyl acetate, ethanol) and a nonpolar solvent in which it is poorly soluble (e.g., hexanes, heptane). This allows for fine-tuning of the solubility profile to maximize recovery of the pure compound. For a related compound, 5-bromo-4-methyl-1H-indazole, recrystallization from a mixture of ethyl acetate and heptane has been reported to be effective.[1]
Protocol for Recrystallization
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes (or Heptane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Induce Crystallization: To the hot, clear solution, add hexanes dropwise until the solution becomes faintly cloudy, indicating the point of saturation. Add a few drops of hot ethyl acetate to redissolve the initial precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate/hexanes mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Caption: Step-by-step workflow for the recrystallization of this compound.
Section 2: Purification by Column Chromatography
Column chromatography is a highly versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For non-polar to moderately polar compounds like substituted indazoles, silica gel is the stationary phase of choice.
Principles of Separation
The separation is achieved by eluting the mixture through a column packed with silica gel using a mobile phase (eluent). Compounds with higher polarity will have a stronger interaction with the polar silica gel and will thus elute more slowly. Less polar compounds will travel through the column more quickly. By gradually increasing the polarity of the eluent, compounds can be selectively eluted from the column. For related bromo-indazole derivatives, a mobile phase system of ethyl acetate in hexanes is commonly employed.[1]
Protocol for Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate
-
Hexanes
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Before running the column, determine the optimal eluent composition by TLC. Spot the crude material on a TLC plate and develop it in various ratios of ethyl acetate/hexanes (e.g., 5%, 10%, 20% ethyl acetate in hexanes). The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with hexanes. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate, as determined by the initial TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for purification by column chromatography.
Section 3: Purification by Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. The indazole moiety contains a weakly acidic N-H proton. This allows for its conversion into a water-soluble salt by treatment with a base, separating it from non-acidic impurities.
Chemical Rationale
The N-H proton of the indazole ring is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide) to form a sodium indazolide salt. This salt is ionic and therefore soluble in the aqueous phase. Neutral organic impurities will remain in the organic phase. After separating the layers, the aqueous layer can be acidified to regenerate the neutral, water-insoluble indazole, which will precipitate and can be collected by filtration.
Protocol for Acid-Base Extraction
Materials:
-
Crude this compound
-
Diethyl ether (or ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether in a separatory funnel.
-
Basification: Add 1 M NaOH solution to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure.
-
Extraction: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure complete transfer of the product.
-
Acidification: Combine the aqueous extracts and cool the beaker in an ice bath. Slowly add 1 M HCl solution while stirring until the solution is acidic (pH ~2-3), which will cause the purified product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry it under vacuum.
Caption: Process flow for acid-base extraction purification.
Conclusion
The purification of this compound is a critical step in its utilization for research and development. The choice of purification technique—recrystallization, column chromatography, or acid-base extraction—should be guided by the specific impurity profile of the crude material and the desired final purity. The protocols provided in this guide offer robust starting points for obtaining high-purity this compound. As with any chemical procedure, careful execution and in-process monitoring via techniques like TLC are essential for a successful outcome.
References
- ChemUniverse.this compound [P42827].[Link]
- Giraud, F., Anizon, F., & Moreau, P.C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-methoxy-1H-indazole
Introduction: The Strategic Importance of C-N Bond Formation in Indazole Scaffolds
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic indole and engage in critical hydrogen bonding interactions with biological targets.[1] The targeted functionalization of this heterocycle is paramount for the development of novel pharmaceuticals. Among the various synthetic transformations, the palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[2] This reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance that surpasses traditional methods.[3]
This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 4-Bromo-5-methoxy-1H-indazole. The presence of the methoxy group renders the indazole ring electron-rich, which can influence the kinetics of the catalytic cycle. Furthermore, the bicyclic heteroaromatic nature of the substrate requires careful consideration of catalyst and ligand selection to achieve optimal results. This document is intended for researchers, scientists, and drug development professionals seeking to employ this critical transformation in their synthetic endeavors.
Mechanism and Rationale for Parameter Selection
A thorough understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2]
The Catalytic Cycle
The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4] The electron-donating methoxy group on the indazole ring can increase the electron density at the C4 position, potentially slowing down this rate-determining step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]
-
Reductive Elimination: The desired 4-amino-5-methoxy-1H-indazole derivative is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[4]
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Critical Parameter Selection
The success of the amination of this compound is highly dependent on the judicious choice of the following parameters:
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. Pre-catalysts can also be used for improved reproducibility.[5][6] |
| Phosphine Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are crucial for promoting both oxidative addition and reductive elimination, especially with electron-rich heteroaryl halides. The choice of ligand can significantly impact reaction efficiency and should be screened for optimal performance.[5][7] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the coordinated amine. Sodium tert-butoxide is a common choice, but carbonate bases may be necessary for substrates with base-sensitive functional groups.[6][8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are frequently used due to their ability to dissolve the reactants and their suitable boiling points.[9][10] |
| Temperature | 80 - 110 °C | The reaction temperature is a critical parameter that often requires optimization. Higher temperatures can facilitate the reaction but may also lead to side product formation.[8] |
Experimental Protocols
Safety Precaution: Palladium catalysts, phosphine ligands, and strong bases should be handled in an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as they can be air and moisture-sensitive. Always wear appropriate personal protective equipment.
Synthesis of Starting Material: this compound
While not commercially available, a plausible synthesis route for this compound can be adapted from the preparation of a similar isomer.[11] This involves the bromination of a substituted aniline, followed by diazotization and cyclization. A potential starting material for this synthesis would be 4-methoxy-2-methylaniline.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound with a representative amine.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, to achieve 0.1-0.2 M concentration)
-
Standard laboratory glassware for inert atmosphere chemistry
-
Reagents for work-up and purification (e.g., ethyl acetate, hexanes, water, brine, Celite, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base, this compound, and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional organic solvent.
-
Extraction: Combine the organic filtrates and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-5-methoxy-1H-indazole derivative.[12]
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Suboptimal temperature; Inappropriate ligand or base. | Ensure an inert and anhydrous environment. Screen different ligands and bases. Optimize the reaction temperature.[12] |
| Side Product Formation | Reaction temperature too high; Competing side reactions (e.g., hydrodehalogenation). | Lower the reaction temperature. Screen different catalyst/ligand combinations to improve selectivity. |
| Inconsistent Results | Impure reagents or solvents; Inconsistent reaction setup. | Use high-purity, anhydrous, and degassed reagents and solvents. Ensure consistent setup under an inert atmosphere. |
| Difficulty with Purification | Co-elution of product with ligand or byproducts. | Optimize the chromatographic conditions. Consider a different ligand that may be more easily separated. |
Scope and Limitations
The Buchwald-Hartwig amination is known for its broad scope. A variety of primary and secondary alkyl and aryl amines can be successfully coupled with this compound. However, very bulky amines may require more specialized ligands and harsher reaction conditions. Amines with coordinating functional groups may also interfere with the catalyst, necessitating careful optimization. For amines with β-hydrogens, β-hydride elimination can be a competing side reaction, potentially leading to lower yields.
Conclusion
The Buchwald-Hartwig amination is an invaluable tool for the synthesis of 4-amino-5-methoxy-1H-indazole derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by following rigorous experimental techniques, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this powerful C-N bond-forming reaction in the pursuit of novel chemical entities for drug discovery and development.
References
- ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction.
- ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 25(19), 4586.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig....
- ChemSynthesis. (2025). 4-bromo-5-methoxy-1H-indole.
- National Center for Biotechnology Information. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
- Semantic Scholar. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry].
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination - Wordpress.
- National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- Dalhousie University. (n.d.). Palladium-Catalyzed Synthesis of Indoles via Ammonia Cross-Coupling-Alkyne Cyclization.
- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Royal Society of Chemistry. (2020). Palladium-catalyzed synthesis of 5-amino-1,2,4-oxadiazoles via isocyanide insertion.
- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Sources
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- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 8. researchgate.net [researchgate.net]
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- 10. guidechem.com [guidechem.com]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-5-methoxy-1H-indazole
Welcome to the technical support center for the synthesis of 4-Bromo-5-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to streamline your synthetic workflow and enhance reaction outcomes. Drawing from established principles of heterocyclic chemistry and field-proven insights, this resource aims to be a comprehensive companion for your experimental endeavors.
I. Introduction to the Synthesis of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The strategic placement of the bromo and methoxy substituents on the indazole core provides synthetic handles for further molecular elaboration. However, the synthesis of this specific isomer can present challenges related to regioselectivity, reaction efficiency, and product purification. This guide will address these common hurdles with scientifically grounded solutions.
II. Proposed Synthetic Pathway & Mechanism
While a definitive, optimized protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and chemically sound synthetic route can be proposed based on well-established indazole syntheses. The following pathway starts from the commercially available 3-Bromo-4-methoxyaniline.
Caption: Proposed synthetic pathway for this compound.
Mechanistic Considerations:
The key transformation in this proposed synthesis is the diazotization of the aniline followed by an intramolecular reductive cyclization. The methoxy group is an ortho, para-directing group, and its electronic influence is crucial in guiding the cyclization to the desired C7a position of the forming indazole ring. Careful control of the reaction conditions during diazotization is critical to prevent the formation of unwanted side products.
III. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis of this compound.
Q1: My diazotization reaction of 3-Bromo-4-methoxyaniline is not proceeding to completion. What are the likely causes?
A1: Incomplete diazotization can stem from several factors:
-
Low Acidity: The reaction requires a sufficiently acidic medium to generate nitrous acid (HONO) from sodium nitrite. Ensure you are using a concentrated acid like HCl and that the pH of the reaction mixture is low.
-
Temperature Control: Diazotization is an exothermic reaction, and the diazonium salt intermediate is often unstable at higher temperatures. Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite.
-
Purity of Starting Material: Impurities in the 3-Bromo-4-methoxyaniline can interfere with the reaction. It is advisable to use a high-purity starting material or purify it before use.
Q2: I am observing the formation of multiple isomers during the synthesis. How can I improve the regioselectivity for the 4-bromo-5-methoxy product?
A2: The formation of isomers is a common challenge in the functionalization of heterocyclic compounds. In the context of synthesizing this compound, regioselectivity is primarily dictated by the starting material and the cyclization strategy. If you are starting from a pre-brominated and methoxylated aniline, the cyclization step is where isomeric impurities might arise if the precursor is not correctly substituted. Careful selection and synthesis of the starting material, such as 2-amino-5-bromo-4-methoxytoluene, would be crucial for ensuring the correct isomer is formed upon cyclization.
Q3: The final product is difficult to purify. What are some effective purification strategies?
A3: Purification of bromo-methoxy-indazole derivatives can be challenging due to their similar polarities to certain byproducts.
-
Column Chromatography: This is the most common and effective method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be an effective way to remove impurities.
-
Acid-Base Extraction: Since the indazole nitrogen is weakly basic, an acid-base workup can sometimes help remove non-basic impurities. However, care must be taken as the product may not be stable to strong acids or bases.
IV. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to overcoming common experimental hurdles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete diazotization.- Decomposition of the diazonium salt.- Inefficient cyclization. | - Monitor the diazotization reaction by TLC to ensure complete consumption of the starting aniline.- Maintain strict temperature control (0-5 °C) during diazotization.- Optimize the reducing agent and reaction conditions for the cyclization step. Consider screening different reducing agents like sodium sulfite, tin(II) chloride, or sodium dithionite. |
| Formation of a Dark, Tarry Crude Product | - Overheating during the reaction.- Presence of oxidative impurities.- Side reactions of the diazonium salt. | - Ensure efficient stirring and cooling to prevent localized overheating.- Use freshly distilled solvents and high-purity reagents.- Add the sodium nitrite solution slowly and sub-surface to minimize decomposition at the surface. |
| Difficulty in Isolating the Product from the Reaction Mixture | - Product is highly soluble in the reaction solvent.- Formation of an emulsion during workup. | - If the product is in an aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- To break emulsions, add brine or a small amount of a different organic solvent. Centrifugation can also be effective. |
| Inconsistent Results Between Batches | - Variability in reagent quality.- Inconsistent reaction setup and conditions. | - Use reagents from the same batch or qualify new batches before use.- Standardize the reaction setup, including stirring speed, rate of addition, and temperature monitoring. |
V. Detailed Experimental Protocol (Proposed)
The following is a proposed, non-optimized protocol for the synthesis of this compound based on analogous procedures. Researchers should perform their own optimization and safety assessments.
Step 1: Diazotization of 3-Bromo-4-methoxyaniline
-
To a stirred suspension of 3-Bromo-4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the internal temperature between 0 and 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline using TLC.
Step 2: Reductive Cyclization
-
In a separate flask, prepare a solution of a suitable reducing agent, such as sodium sulfite (3.0 eq), in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.
Step 3: Workup and Purification
-
Once the reaction is complete, neutralize the mixture with a suitable base, such as sodium bicarbonate, until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Caption: Experimental workflow for the synthesis of this compound.
VI. Safety Precautions
-
Diazonium Salts: Arene diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures.
-
Bromine and Brominated Compounds: Bromine is highly corrosive and toxic. Brominated organic compounds can be irritants. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
VII. References
-
Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
-
Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A. Available at:
Technical Support Center: Synthesis of 4-Bromo-5-methoxy-1H-indazole
Welcome to the technical support guide for the synthesis of 4-Bromo-5-methoxy-1H-indazole (CAS No. 1192004-62-8)[1][2]. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies and field-proven insights. Our goal is to help you identify, mitigate, and resolve common issues related to side product formation, thereby improving yield, purity, and overall success.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for preparing this compound, and how do they influence potential side products?
The synthesis of substituted indazoles like this compound can be approached via several routes, each with its own set of potential impurities. The most common strategies are:
-
Cyclization of Substituted Anilines: This classic approach often involves the diazotization of a 2-methylaniline derivative followed by an intramolecular cyclization.[3][4] For the target molecule, a plausible precursor would be 3-bromo-4-methoxy-2-methylaniline. Side products in this route often arise from incomplete diazotization or undesired rearrangements of the diazonium intermediate.
-
Directed Ortho-Metalation and Cyclization: A more modern and regioselective approach starts with a substituted aromatic compound, such as a brominated methoxytoluene. The synthesis involves directed ortho-metalation (e.g., using LDA), formylation, conversion to an oxime or hydrazone, and subsequent ring closure with hydrazine.[5] This method offers excellent control over isomer formation but can be sensitive to moisture and temperature, leading to impurities from incomplete reactions at any of the multi-step stages.
-
Bromination of a Methoxy-1H-indazole Precursor: If 5-methoxy-1H-indazole is readily available, direct bromination can be performed. However, this route presents significant challenges in controlling regioselectivity. The directing effects of the methoxy group and the pyrazole ring can lead to a mixture of bromo-isomers, including the undesired 6-bromo and 7-bromo species.[6]
Understanding your chosen synthetic route is the first step in diagnosing any impurity profile.
Q2: I've observed an impurity with the same mass as my product in LC-MS analysis. What could it be?
An impurity with an identical mass is almost certainly a regioisomer. The most common culprits are:
-
Positional Isomers of Bromine: Depending on the synthetic route, you may have formed other bromo-isomers such as 6-Bromo-5-methoxy-1H-indazole or 7-Bromo-5-methoxy-1H-indazole. This is particularly common in syntheses that involve the bromination of the 5-methoxy-1H-indazole core.[6]
-
N-Alkylated/Arylated Isomers: While less common for the final unprotected indazole, if your synthesis involves protecting groups on the indazole nitrogen, you can form both N1 and N2 substituted isomers.[7] Incomplete deprotection could carry these into the final product.
Distinguishing these isomers typically requires careful analysis of ¹H and ¹³C NMR spectra, paying close attention to the coupling patterns and chemical shifts of the aromatic protons.
Q3: My reaction yields are consistently low, and TLC analysis shows a significant amount of unreacted starting material. What's the likely cause?
Low conversion is a frequent issue that can often be traced back to several factors:
-
Reagent Quality and Stoichiometry: Ensure all reagents are pure and anhydrous, especially for moisture-sensitive reactions like those involving organolithiums (e.g., LDA).[5] Verify the molar equivalents of all reactants.
-
Reaction Temperature: Many steps in indazole synthesis are highly temperature-dependent. For instance, lithiation steps require cryogenic temperatures (e.g., -78 °C) to prevent side reactions, while cyclization steps may require heating to proceed to completion.[5]
-
Insufficient Reaction Time: Some cyclization or functionalization reactions can be slow. It is crucial to monitor the reaction's progress using a reliable technique like TLC or HPLC until the starting material is fully consumed.[6]
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific experimental observations, their probable causes rooted in side product formation, and actionable solutions.
Problem 1: An impurity with a mass of (M+78/80) is detected, suggesting over-bromination.
-
Probable Cause: The formation of a dibromo-substituted product (e.g., 4,6-Dibromo-5-methoxy-1H-indazole or 4,7-Dibromo-5-methoxy-1H-indazole) has occurred. This is common when using a slight excess of a powerful brominating agent like N-Bromosuccinimide (NBS) or liquid bromine, or when the reaction temperature is too high, leading to reduced selectivity.[6][8]
-
Proposed Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use precisely 1.0 equivalent or slightly less, and add it portion-wise to the reaction mixture to avoid localized high concentrations.
-
Lower the Temperature: Perform the bromination at a lower temperature (e.g., 0 °C or even -10 °C) to increase the regioselectivity and minimize over-bromination.[9]
-
Choose a Milder Reagent: If NBS proves too reactive, consider alternative, milder brominating agents.
-
Purification: These dibromo species can often be separated from the desired mono-bromo product via column chromatography on silica gel, though it may require careful selection of the eluent system.[10]
-
Problem 2: The final product is contaminated with a non-polar impurity identified as an aldehyde or ketone intermediate.
-
Probable Cause: The cyclization step, which converts an intermediate like 2-bromo-4-methoxy-6-methylbenzaldehyde oxime or a related hydrazone into the indazole ring, is incomplete.[5] This is often due to sub-optimal reaction conditions for the ring-closure.
-
Proposed Solutions:
-
Increase Reaction Temperature/Time: The cyclization with hydrazine hydrate or a similar reagent often requires elevated temperatures (e.g., 80-100 °C) and extended reaction times (2-16 hours) to proceed to completion.[5]
-
Solvent Choice: Ensure the solvent is appropriate for the cyclization temperature. Alcohols like ethanol or polar aprotic solvents like dioxane are commonly used.[5]
-
Check Reagent Quality: Ensure the hydrazine hydrate is of good quality and sufficient excess is used to drive the reaction forward.
-
Problem 3: NMR analysis indicates a mixture of regioisomers, complicating characterization and purification.
-
Probable Cause: The synthetic route lacks sufficient regiochemical control. This is a hallmark issue of direct electrophilic substitution on the indazole core or its precursors. The electronic nature of the methoxy group and the inherent reactivity of the benzene ring portion of the indazole can lead to substitution at multiple positions.[6]
-
Proposed Solutions:
-
Route Selection: The most robust solution is to select a synthetic route that builds the desired substitution pattern unambiguously. Syntheses starting from an already correctly substituted benzene derivative, which is then used to construct the pyrazole ring, are far superior in this regard. The route outlined in the protocol below is an example of such a strategy.
-
Directed Metalation: Employing a directing group to guide metalation and subsequent electrophilic quench is a powerful strategy for ensuring high regioselectivity.
-
Advanced Purification: If a mixture is unavoidable, advanced purification techniques such as preparative HPLC or careful sequential column chromatography may be required to isolate the desired 4-bromo isomer.
-
Data Summary: Potential Side Products
| Impurity Class | Potential Structure | Molecular Weight ( g/mol ) | Common Cause | Mitigation Strategy |
| Starting Material | e.g., 2-Bromo-4-methoxy-1,6-dimethylbenzene | Varies | Incomplete lithiation/formylation | Increase reaction time/temp; check reagent quality |
| Intermediate | 2-Bromo-4-methoxy-6-methylbenzaldehyde oxime | 260.10 | Incomplete cyclization | Increase cyclization temp/time; use excess hydrazine |
| Over-bromination | 4,6-Dibromo-5-methoxy-1H-indazole | 305.96 | Excess brominating agent; high temp | Use 1.0 eq. of NBS; lower reaction temp |
| Isomer | 6-Bromo-5-methoxy-1H-indazole | 227.06 | Poor regioselectivity in bromination | Choose a non-bromination route; use directed metalation |
Illustrative Synthesis & Side Reaction Mechanisms
Here we visualize a common synthetic pathway and a potential side reaction.
Caption: Formation of dibromo side products via over-bromination.
Reference Protocol: Regioselective Synthesis
This protocol is adapted from established methods for analogous compounds and represents a robust strategy for minimizing isomeric impurities. [5] Step 1: Formylation of 2-Bromo-4-methoxy-1-methylbenzene
-
Under an inert nitrogen atmosphere, dissolve 2-bromo-4-methoxy-1-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (2.0 M in THF, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 2 hours.
-
Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Checkpoint: Monitor the reaction by TLC or GC-MS to confirm consumption of the starting material.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product into ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-4-methoxy-6-methylbenzaldehyde.
Step 2: Oxime Formation
-
Dissolve the crude aldehyde from Step 1 (1.0 eq) in ethylene glycol dimethyl ether.
-
Add methoxylamine hydrochloride (1.2 eq) and potassium carbonate (1.2 eq).
-
Heat the mixture to 60 °C and stir for 10-12 hours.
-
Checkpoint: Monitor by HPLC until the aldehyde is completely converted to the oxime.
-
Cool the mixture, filter off the solids, and concentrate the filtrate to obtain the crude oxime intermediate.
Step 3: Hydrazine Cyclization to form this compound
-
Combine the crude oxime intermediate (1.0 eq) with ethanol and 80% hydrazine hydrate (5.0 eq).
-
Heat the mixture to reflux (approx. 100 °C) and maintain for 4-16 hours.
-
Checkpoint: Monitor the disappearance of the oxime by TLC/HPLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess hydrazine.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
References
- An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. Benchchem.
- Indazole synthesis. Organic Chemistry Portal.
- Preparation method of 4-bromo-5-methyl-1H-indazole.
- How to Prepare 1H-Indazole,7-broMo-5-Methoxy-. Guidechem.
- Synthesis routes of 5-bromo-1H-indazole. Benchchem.
- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem.
- Optimizing reaction conditions for bromo-indazole synthesis. Benchchem.
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Prepar
- This compound [P42827]. ChemUniverse.
- This compound. CymitQuimica.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Optimizing the Synthesis of 4-Bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-Bromo-5-methoxy-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this important intermediate. As Senior Application Scientists, we combine our expertise in organic synthesis with practical, field-tested insights to help you improve your yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Question 1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?
Low yield is a common issue that can arise from several factors throughout the synthetic sequence. Let's break down the potential problem areas in a typical synthesis, which often involves the formation of a substituted aniline, followed by diazotization and cyclization.
Potential Cause 1: Incomplete Bromination or Poor Regioselectivity.
-
Explanation: The initial bromination of the aniline precursor is a critical step. Inadequate control over reaction conditions can lead to incomplete conversion of the starting material or the formation of undesired isomers. The directing effects of the existing substituents (methoxy and amino groups) will heavily influence the position of bromination.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine) is of high purity and has been stored correctly to prevent degradation.[1]
-
Solvent and Temperature Control: The choice of solvent can significantly impact regioselectivity and reaction rate. For direct bromination with Br₂, acetic acid is a common solvent.[1] For milder conditions and potentially higher selectivity, consider using NBS in a solvent like acetonitrile or dichloromethane at a controlled temperature, often starting at 0°C and slowly warming to room temperature.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess may drive the reaction to completion, but a large excess can lead to the formation of di-brominated byproducts.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the full consumption of the starting material and to check for the formation of byproducts.
-
Potential Cause 2: Inefficient Diazotization and Cyclization.
-
Explanation: The conversion of the aniline to the indazole via a diazonium salt is a sensitive step. The diazonium intermediate is often unstable at higher temperatures and its formation and subsequent cyclization must be carefully controlled.
-
Troubleshooting Steps:
-
Temperature Control: The diazotization reaction, typically using sodium nitrite in the presence of a strong acid like hydrochloric acid, should be performed at low temperatures, usually between 0°C and 5°C, to prevent the decomposition of the diazonium salt.[2]
-
Acid Concentration: The concentration of the acid is crucial. A sufficient amount of acid is needed to fully protonate the aniline and to generate nitrous acid from sodium nitrite.
-
Cyclization Conditions: The cyclization of the diazonium intermediate can be promoted by carefully neutralizing the reaction mixture, for instance with sodium acetate, to a specific pH (e.g., 4-5).[2] The subsequent reaction to form the indazole ring, which may involve a reducing agent or a specific solvent system, should be optimized for temperature and reaction time.
-
Potential Cause 3: Product Loss During Workup and Purification.
-
Explanation: The final product may be lost during the extraction and purification steps. This compound has both acidic (N-H) and basic (pyrazole nitrogens) properties, which can affect its solubility.
-
Troubleshooting Steps:
-
Extraction pH: During aqueous workup, ensure the pH of the aqueous layer is adjusted to a neutral or slightly basic range to ensure the indazole is in its neutral form and partitions effectively into the organic layer.
-
Purification Method: Column chromatography on silica gel is a common method for purifying indazoles.[3] A carefully chosen eluent system (e.g., a gradient of ethyl acetate in hexanes) is critical to separate the desired product from any unreacted starting materials or byproducts. Recrystallization can also be an effective final purification step to obtain a highly pure product.
-
Question 2: I am observing the formation of multiple isomers during the bromination step. How can I improve the regioselectivity to favor the desired 4-bromo isomer?
The formation of isomers is a frequent challenge in the synthesis of substituted aromatic compounds. The directing effects of the substituents on the aniline ring are key.
Controlling Regioselectivity:
-
Understanding Directing Groups: The methoxy group is an ortho-, para-directing activator, while the amino group is also a strong ortho-, para-directing activator. The interplay of these groups will determine the position of bromination.
-
Protecting Groups: To enhance selectivity, consider protecting the highly activating amino group as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can lead to more controlled bromination. The protecting group can be removed later in the synthesis.
-
Choice of Brominating Agent: As mentioned previously, NBS often provides higher selectivity compared to liquid bromine due to its ability to provide a low, steady concentration of bromine in the reaction mixture.
-
Reaction Conditions: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
-
Starting Material: A suitably substituted aniline, such as 3-methoxy-2-methylaniline.
-
Bromination: Electrophilic bromination of the aniline derivative to introduce the bromine atom at the desired position.
-
Diazotization: Conversion of the amino group to a diazonium salt using sodium nitrite and a strong acid at low temperatures.[2]
-
Cyclization: Intramolecular cyclization to form the indazole ring.
Below is a workflow diagram illustrating a generalized synthetic approach.
Caption: Generalized synthetic workflow for this compound.
Q2: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure. The chemical shifts, coupling constants, and integration of the peaks will provide detailed information about the arrangement of atoms in the molecule.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final compound. By using a suitable column and mobile phase, you can separate the desired product from any impurities.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are crucial:
-
Bromine: Liquid bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is standard practice to use them in solution without isolation. Always keep the reaction at a low temperature.
-
Strong Acids and Bases: Handle strong acids and bases with care, always adding acid to water and wearing appropriate PPE.
-
Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.
Experimental Protocols
While a specific protocol for the target molecule is not published, the following is a representative procedure for a related indazole synthesis that can be adapted and optimized.[2]
Example Protocol: Synthesis of 7-Bromo-5-methoxy-1H-indazole
Step 1: Preparation of 2-bromo-4-methoxy-6-methyl aniline hydrobromide
-
Dissolve 4-methoxy-2-methyl aniline (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of bromine (1.0 eq) in chloroform dropwise to the cooled aniline solution over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir for an additional 3 hours at 0°C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by recrystallization or used directly in the next step.
Step 2: Preparation of 7-Bromo-5-methoxy-1H-indazole
-
Suspend the 2-bromo-4-methoxy-6-methyl aniline hydrobromide (1.0 eq) in a solution of hydrochloric acid.
-
Cool the suspension to 0°C in an ice/salt bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the internal temperature below 5°C.
-
Stir the mixture for 10-15 minutes at 0°C.
-
Neutralize the resulting solution to a pH of 4-5 by the portion-wise addition of solid sodium acetate.
-
In a separate flask, prepare a solution for the cyclization step (this can vary, but may involve a reducing agent or specific solvent conditions).
-
Add the cold diazonium salt solution dropwise to the cyclization mixture.
-
Allow the reaction to proceed, monitoring by TLC.
-
After completion, perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Optimizing Reaction Conditions
The following table provides a starting point for optimizing key reaction parameters. The exact conditions will need to be determined empirically for the synthesis of this compound.
| Parameter | Step 1: Bromination | Step 2: Diazotization | Step 3: Cyclization |
| Temperature | 0°C to Room Temp. | 0 - 5°C | Varies (e.g., 0°C to reflux) |
| Solvent | Acetic Acid, CH₂Cl₂, CH₃CN | Aqueous HCl | Varies (e.g., Ethanol, DMSO) |
| Key Reagents | Br₂, NBS | NaNO₂, HCl | NaOAc, Reducing agents |
| Typical Time | 2 - 16 hours | 15 - 30 minutes | 1 - 24 hours |
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: A workflow for troubleshooting the synthesis of this compound.
References
- BenchChem. Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. Accessed January 8, 2026.
- BenchChem. An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. Accessed January 8, 2026.
- Guidechem. How to Prepare 1H-Indazole,7-broMo-5-Methoxy-. Accessed January 8, 2026.
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Accessed January 8, 2026.
- BenchChem. optimizing reaction conditions for bromo-indazole synthesis. Accessed January 8, 2026.
Sources
Troubleshooting guide for 4-Bromo-5-methoxy-1H-indazole reactions
Welcome to the technical support guide for 4-Bromo-5-methoxy-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The indazole scaffold is a privileged structure in modern drug discovery, appearing in numerous FDA-approved drugs like Pazopanib and Axitinib.[1][2][3] The unique electronic and structural properties of this compound make it an excellent precursor for constructing complex molecular architectures, primarily through transition metal-catalyzed cross-coupling reactions.
This guide moves beyond simple protocols to address the common challenges and nuances encountered during its functionalization. We will explore the causality behind reaction outcomes and provide field-proven strategies to troubleshoot and optimize your experiments.
Part 1: General Troubleshooting & Core Concepts
This section addresses overarching issues that can affect any reaction involving this compound.
Q1: My reaction mixture turns black, and a precipitate forms shortly after adding the palladium catalyst. What is happening and how can I prevent it?
A1: This is a classic sign of palladium catalyst decomposition into palladium black, an inactive form of the catalyst. This occurs when the Pd(0) active species is not stabilized by its ligand and agglomerates.
-
Causality: The primary causes are the presence of oxygen, insufficient ligand concentration, or a ligand that dissociates too readily from the metal center at the reaction temperature.
-
Troubleshooting Steps:
-
Rigorous Degassing: Oxygen is a potent oxidant for Pd(0). Ensure your solvent and reaction vessel are thoroughly degassed. The most effective method is to sparge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes, followed by maintaining the reaction under a positive pressure of that gas.[4]
-
Ligand-to-Metal Ratio: For many phosphine ligands, a ratio of 1:1 to 1.2:1 (Ligand:Pd) is common for pre-formed catalysts. When generating the catalyst in situ, a slightly higher ratio (e.g., 2.2:1) may be necessary to ensure all palladium is complexed.
-
Use Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed for thermal stability and controlled release of the active Pd(0) species, minimizing decomposition.[5]
-
Solvent Choice: Ensure your solvent is anhydrous and of high purity, as impurities can interfere with catalysis.
-
Q2: I am trying to perform a cross-coupling at the C4-bromo position, but I'm getting a mixture of products, including some that appear to be functionalized on the indazole nitrogen. Why does this happen?
A2: This is a common issue stemming from the acidic nature of the N-H proton on the indazole ring. Under basic conditions required for many cross-coupling reactions, the N-H can be deprotonated, creating a competing nucleophile.
-
Causality: The indazole nitrogen anion can participate in N-arylation side reactions, particularly in copper-catalyzed reactions or even in some palladium-catalyzed systems, leading to a complex product mixture.[6][7]
-
Troubleshooting Workflow:
Caption: Decision workflow for managing C4 vs. N1 reactivity.
-
Expert Recommendation: While optimization without protection is possible, it is often more time-consuming. For multi-step syntheses, protecting the indazole nitrogen is the most robust strategy to guarantee regioselectivity. A Boc group is common and easily removed under acidic conditions.[8]
Part 2: Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool. However, the electron-rich nature of this compound can pose challenges.
Q3: My Suzuki coupling is slow or stalls at low conversion. The starting material is electron-rich. How are these related?
A3: The electronic properties of your substrate are critical. The 5-methoxy group is electron-donating, which enriches the C4 position with electron density. This makes the crucial first step of the catalytic cycle, oxidative addition of the C-Br bond to the Pd(0) center, slower and energetically less favorable.[9]
-
Causality: Oxidative addition is favored by electron-poor aryl halides. For electron-rich systems, the palladium catalyst requires more electron-donating and sterically bulky ligands to promote this step.
-
Solutions:
-
Switch to a "Buchwald-type" Ligand: Ligands like SPhos, XPhos, or RuPhos are specifically designed for challenging couplings. They are both highly electron-donating (accelerating oxidative addition) and bulky (promoting reductive elimination).[10]
-
Increase Temperature: While monitoring for decomposition, increasing the reaction temperature can provide the necessary activation energy. Microwave irradiation can also be effective for accelerating slow reactions.[4]
-
Check Your Boronic Acid/Ester: Boronic acids can dehydrate to form unreactive trimeric boroxines upon storage. Ensure your boronic acid is of high quality or consider using a more stable boronate ester (e.g., a pinacol ester).[9]
-
Q4: I'm observing a significant amount of a debrominated side product (5-methoxy-1H-indazole). What causes this hydrodehalogenation?
A4: Debromination is a common side reaction that competes with the desired cross-coupling. It can arise from several pathways, often involving trace water, the solvent, or the boronic acid itself acting as a hydride source.
-
Causality: The intermediate aryl-palladium(II)-hydride species, which leads to debromination, can form via several mechanisms, including the reaction of the aryl-palladium(II)-hydroxide with the boronic acid.
-
Solutions:
-
Base Selection: Use of a meticulously dried base is critical. Anhydrous potassium phosphate (K₃PO₄) is often milder and less prone to causing debromination than stronger bases like sodium carbonate or potassium carbonate, especially in the presence of water.[9][11]
-
Solvent System: While aqueous solvent mixtures are common in Suzuki reactions, for a sensitive substrate, switching to a strictly anhydrous solvent system like Toluene/Dioxane with an anhydrous base can suppress this side reaction.
-
Palladium Source/Ligand: Some ligand systems are more prone to this pathway. Screening different catalysts and ligands is a valid strategy.
-
Table 1: Recommended Suzuki-Miyaura Reaction Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Couplings) | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ or a Buchwald Precatalyst | dppf is a good general ligand, but Buchwald ligands are superior for electron-rich bromides.[4][9] |
| Ligand | (none needed) | SPhos, XPhos, or RuPhos (2:1 L/Pd) | Electron-donating, bulky ligands accelerate the slow oxidative addition step. |
| Base | K₂CO₃ or Cs₂CO₃ | Finely ground, anhydrous K₃PO₄ | K₃PO₄ is a milder base, often reducing hydrodehalogenation side products.[11] |
| Solvent | Dioxane / 10% H₂O | Anhydrous Toluene or 2-MeTHF | Anhydrous conditions can minimize debromination.[9] |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures may be needed to overcome the activation barrier for oxidative addition. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and ligand if needed.
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.
-
Place the vial in a preheated oil bath at 90 °C and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 3: Troubleshooting Buchwald-Hartwig Amination
This C-N bond-forming reaction is essential for installing amine functionalities, which are prevalent in pharmaceuticals.
Q5: My Buchwald-Hartwig amination is not working. What are the most common failure points?
A5: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and the purity of the amine.
-
Causality: The catalytic cycle involves a delicate balance. The ligand must promote oxidative addition and reductive elimination without being so bulky that it prevents the amine from coordinating to the palladium center. The base must be strong enough to deprotonate the amine-palladium complex but not so nucleophilic that it causes side reactions.[12]
-
Key Checkpoints:
-
Ligand Choice: This is the most critical parameter. The optimal ligand depends on the amine class (primary, secondary, aniline, etc.). For a general starting point with an aryl bromide, a Josiphos-type ligand or a Buchwald biarylphosphine ligand like XPhos is a robust choice. tBuXphos is noted as being effective for indazoles.[10]
-
Base Selection: Sodium tert-butoxide (NaOtBu) is a common and effective base, but it is highly moisture-sensitive and can be incompatible with sensitive functional groups. Lithium bis(trimethylsilyl)amide (LHMDS) is an excellent alternative for substrates with protic functional groups or for promoting low-temperature aminations.[10]
-
Amine Quality: The amine should be pure. Some amines can contain trace impurities that act as catalyst poisons. If the amine is a hydrochloride salt, an extra equivalent of base must be added.
-
Caption: Buchwald-Hartwig catalytic cycle with a potential failure point.
Q6: I'm attempting to couple a primary alkylamine that has β-hydrogens, and the reaction is giving low yields and a complex mixture. What is the likely side reaction?
A6: With primary and secondary alkylamines containing β-hydrogens, β-hydride elimination can be a significant competing pathway.[12][13]
-
Causality: The palladium amido intermediate can transfer a hydrogen from the β-position of the alkyl group to the metal center. This process eliminates an imine (or enamine) and forms a palladium hydride species, which can then lead to the hydrodehalogenation (debromination) of your starting material.
-
Solutions:
-
Ligand Selection: The choice of ligand is paramount to prevent this. Modern, bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) form complexes that hold the aryl and amido groups in close proximity, promoting the desired reductive elimination over the competing β-hydride elimination.
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for reasonable reaction rates can disfavor the β-hydride elimination pathway.
-
Base Choice: While less impactful than the ligand, screening bases can sometimes help.
-
Part 4: Frequently Asked Questions (FAQs)
Q7: What are the best practices for purifying this compound and its derivatives?
A7: Indazoles can be challenging to purify via standard silica gel chromatography due to their polar nature and hydrogen-bonding capabilities, which often leads to significant peak tailing.
-
Column Chromatography: To mitigate tailing, you can pre-treat your silica with triethylamine (e.g., by flushing the packed column with a 1-2% Et₃N solution in your starting eluent) or add 0.5-1% triethylamine directly to your mobile phase. This neutralizes acidic sites on the silica.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining highly pure material. Experiment with solvent systems like Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Ethanol/Water.
-
Contaminants: If using palladium catalysts, residual palladium can often be removed by filtering the product solution through a pad of Celite or using a specialized metal scavenger.
Q8: How stable is this compound?
A8: The compound is generally stable under standard laboratory conditions (room temperature, protected from light).[14] However, like many halo-heterocycles, it can be sensitive to strong nucleophiles, strong bases, and high temperatures over prolonged periods. For long-term storage, it is best kept in a cool, dark place under an inert atmosphere.
References
- Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. Journal of Organic Chemistry, 77(7), 3149-58. [Link]
- Li, P., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340-3343. [Link]
- Odell, L. R., et al. (2019). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Chemistry – A European Journal, 25(4), 981-985. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]
- Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(5), 99-139. [Link]
- Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1177-1198. [Link]
- Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1779-1803. [Link]
- Wikipedia. (2023).
- ResearchGate. (n.d.). Optimization of the reaction conditions. [Table]. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound (4 a). [Table]. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.). Optimization of reaction conditions. [Diagram]. [Link]
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Table]. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions. [a]. [Diagram]. [Link]
- Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(31), 19102-19126. [Link]
- Ghosh, S., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5069. [Link]
- da Silva, F. S., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 141-147. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Khan, H., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(28), 2306-2317. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. [Diagram]. [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
- Kashani, S. K., et al. (2022).
- Old, D. W., et al. (2000). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 122(39), 9722-9732. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6825-6833. [Link]
- Wang, C., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821. [Link]
- ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. [Link]
- Stauffer, S. R., & Hartwig, J. F. (2001). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 123(18), 4366-4375. [Link]
- Chem-Impex. (n.d.). 4-Bromo-5-Methyl-1H-Indazole. [Link]
- Trost, B. M., & Merlic, C. A. (1990). A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine. Journal of the American Chemical Society, 112(26), 9590-9600. [Link]
- ChemUniverse. (n.d.). This compound [P42827]. [Link]
- Elguero, J., et al. (2005). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 70(1), 117-123. [Link]
- Yoo, W., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 3(10), 14330-14342. [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of 4-Bromo-5-methoxy-1H-indazole
Welcome to the technical support center for 4-Bromo-5-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important synthetic intermediate. Here, we provide troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Introduction: The Challenge of Purity
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its purification, however, can be non-trivial. The presence of regioisomers, starting materials, and side-products from its synthesis necessitates robust purification strategies to ensure high purity for downstream applications. This guide will equip you with the knowledge to identify and resolve these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound appears as a dark, oily residue after synthesis. What is the likely cause and how should I proceed?
This is a common observation, often resulting from residual solvents, acidic or basic impurities from the workup, or the formation of polymeric side products, especially if the reaction was carried out at elevated temperatures.
Troubleshooting Steps:
-
Initial Workup: Ensure the reaction mixture is properly quenched and neutralized. An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by a brine wash can remove acidic impurities.
-
Solvent Removal: Ensure all high-boiling solvents (like DMF or DMSO) are thoroughly removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can be effective.
-
Aqueous Slurry: If the residue persists, triturating the crude material with water or a non-polar solvent like hexane can sometimes precipitate the desired product, leaving impurities in the solvent.
Q2: I am observing two closely-eluting spots on my TLC analysis. What are these likely to be and how can I separate them?
The most probable cause for two closely-eluting spots is the presence of regioisomers . In many indazole syntheses, substitution can occur on either the N1 or N2 position of the indazole ring, leading to the formation of this compound (the desired product) and 4-Bromo-5-methoxy-2H-indazole.[1][2]
Identification and Separation Strategy:
-
Identification: The two isomers can often be distinguished by 1H NMR spectroscopy. The chemical shift of the proton at the 3-position is typically different for the N1 and N2 isomers. Further confirmation can be achieved through 2D NMR techniques like HMBC.[3]
-
Separation:
-
Flash Column Chromatography: This is the most common method for separating regioisomers. A shallow solvent gradient is often required for effective separation.
-
Recrystallization: If a suitable solvent system can be identified where the two isomers have different solubilities, fractional crystallization can be an effective purification method.[4]
-
dot
Caption: Strategy for identifying and separating regioisomers.
Q3: What are the common impurities I should look out for in the synthesis of this compound?
The impurities will largely depend on the synthetic route employed. A common route involves the diazotization of a substituted aniline followed by cyclization.[5][6]
Potential Impurities:
-
Unreacted Starting Materials: Such as 3-bromo-4-methoxyaniline or a related precursor.[7][8]
-
Incomplete Cyclization Products: Intermediates from the diazotization step might persist if the cyclization is not complete.[9]
-
Over-brominated Species: If bromination is a step in the synthesis, di-bromo or other poly-brominated indazoles could be formed as side products.
-
De-brominated Product: Depending on the reaction conditions, loss of the bromine atom can occur, leading to 5-methoxy-1H-indazole.
Purification Protocols
Protocol 1: Flash Column Chromatography
This is a robust method for purifying this compound from most common impurities, including regioisomers.
Methodology:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Fraction Collection: Collect small fractions and monitor by TLC to identify the fractions containing the pure product.
| Parameter | Recommendation | Rationale |
| Solvent System | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | These solvent systems provide good separation for many indazole derivatives. |
| Gradient | Start with low polarity and gradually increase | Allows for the separation of non-polar impurities first, followed by the product and then more polar impurities. |
| Column Loading | Do not overload the column | Overloading leads to poor separation and co-elution of impurities with the product. |
Protocol 2: Recrystallization
Recrystallization is an effective technique for obtaining highly pure crystalline material, provided a suitable solvent is found.
Methodology:
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature or below.[10]
-
Procedure: a. Dissolve the crude material in a minimal amount of the hot solvent. b. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. d. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. e. Dry the crystals under vacuum.
Potential Recrystallization Solvent Systems:
| Solvent System | Observation |
| Ethanol/Water | Good for moderately polar compounds. |
| Toluene | Can be effective for aromatic compounds. |
| Ethyl Acetate/Hexanes | A common combination for adjusting polarity. |
dot
Caption: A typical recrystallization workflow.
Stability and Degradation
Understanding the stability of this compound is crucial for its handling and storage, as well as for interpreting analytical data where degradation products might be present.
Q4: How stable is this compound and what are the likely degradation pathways?
Potential Degradation Pathways:
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Hydrolysis: The methoxy group could be susceptible to hydrolysis under strong acidic conditions, yielding the corresponding phenol.
-
Oxidation: The indazole ring system can be susceptible to oxidation, especially in the presence of strong oxidizing agents.
-
Photodegradation: Aromatic systems can be light-sensitive. It is advisable to store the compound protected from light.
Protocol 3: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound in various stress conditions.
-
Incubate: Incubate the solutions for a defined period.
-
Analyze: Analyze the stressed samples by a suitable analytical method, such as HPLC with UV and mass spectrometric detection, to identify and quantify any degradation products.
| Stress Condition | Typical Reagents |
| Acidic Hydrolysis | 0.1 M HCl |
| Basic Hydrolysis | 0.1 M NaOH |
| Oxidation | 3% H₂O₂ |
| Thermal Stress | 60-80 °C |
| Photolytic Stress | Exposure to UV and visible light |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A well-developed HPLC method is essential for assessing the purity of this compound and for monitoring the progress of purification.
Starting HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This method should be optimized based on the observed separation of the main peak from any impurities.
References
- Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
- Barceló-Molina, M., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Journal of Organic Chemistry.
- Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
- University of Rochester, Department of Chemistry. (n.d.).
- Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.
- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Wang, Y., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole.
- Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
- Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
- Singh, S., & Bakshi, M. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14. [Link]
- Semantic Scholar. (2016).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. [Link]
- National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. [Link]
- MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
- National Institutes of Health. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- ResearchGate. (2024). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. [Link]
- The Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (2024).
- National Institutes of Health. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- ResearchGate. (2014). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]
- ResearchGate. (2024).
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 4-溴-3-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: 4-Bromo-5-methoxy-1H-indazole
Welcome to the technical support guide for 4-Bromo-5-methoxy-1H-indazole. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the stability, handling, and troubleshooting of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate and resolve common issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For maximal long-term stability, solid this compound should be stored in a cool, dark, and dry environment. Based on data for structurally similar bromo-indazoles, the recommended storage temperature is between 2-8°C.[1] The compound should be kept in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and atmospheric contaminants. Several suppliers of related compounds emphasize keeping containers securely sealed and protected from physical damage.[2]
Q2: Is this compound sensitive to light?
A2: Yes. Indazole and its derivatives, as aromatic heterocyclic systems, can be susceptible to photodegradation.[3] It is crucial to protect the solid compound and its solutions from light. Always store it in amber vials or containers wrapped in aluminum foil.[3] All handling and experimental procedures should be performed under subdued lighting conditions to prevent the formation of photolytic impurities.
Q3: I need to prepare a stock solution. What is the best solvent and how should it be stored?
A3: For the highest stability, prepare stock solutions in a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or anhydrous ethanol. These solvents minimize the risk of hydrolysis and other solvent-mediated degradation pathways. If an aqueous buffer is required for your experiment, it is strongly recommended to prepare it fresh from the stock solution immediately before use.
Short-term storage (less than 24 hours) of aqueous solutions should be at 2-8°C, protected from light, and ideally within a pH range of 4-6 to minimize potential acid- or base-catalyzed hydrolysis.[3] For long-term storage, keeping the compound as a solid at ≤ -20°C is the most reliable method.[3]
Troubleshooting Experimental Issues
This section addresses specific problems you may encounter during your research, providing insights into causality and actionable solutions.
Q4: My NMR/LC-MS analysis shows unexpected peaks after a reaction. Could my starting material have degraded?
A4: This is a common issue that can often be traced back to the stability of the indazole starting material. The indazole ring system, while aromatic, has specific vulnerabilities.[4]
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Causality: The appearance of new peaks can result from several factors:
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Tautomerization & Isomerization: Indazoles exist as 1H and 2H tautomers, with the 1H form being thermodynamically more stable.[4][5][6] Under certain reaction conditions (e.g., alkylation), you can generate a mixture of N-1 and N-2 isomers, which will appear as distinct compounds in your analysis.[6][7] The N-2 isomers are often kinetically favored, but may isomerize to the more stable N-1 form over time.[5][7]
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Oxidative Degradation: Exposure to air (oxygen) over extended periods, especially in solution or in the presence of certain reagents, can lead to oxidized byproducts. Forced degradation studies on similar molecules often test for oxidative pathways.[3]
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Hydrolysis: If your reaction involves aqueous or protic solvents, particularly under acidic or basic conditions, the methoxy group could be susceptible to hydrolysis, yielding a hydroxylated species. While less common than degradation of more labile groups, it is a possibility under harsh conditions.
-
-
Troubleshooting Steps:
-
Verify Starting Material: Before starting a reaction, always run a quality control check (e.g., HPLC or NMR) on your this compound to ensure its purity.
-
Control Reaction Atmosphere: Run your reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation.
-
Solvent Choice: Use anhydrous solvents whenever possible, especially if your reaction is sensitive to water.
-
Characterize Impurities: If possible, isolate and characterize the unknown peaks. Comparing their mass to the starting material can indicate events like oxidation (+16 Da) or demethylation (-14 Da).
-
Q5: My reaction yield is consistently lower than expected. How can the stability of this compound be a factor?
A5: Low yield can be a direct consequence of starting material degradation, either before or during the reaction.
-
Causality:
-
Thermal Degradation: Indazoles can be sensitive to high temperatures. If your reaction requires prolonged heating, a portion of the starting material may be degrading over time. Autoclaving solutions of similar indazoles is not recommended due to significant thermal degradation.[3]
-
pH Instability: If your reaction medium is strongly acidic or basic, the indazole ring or its substituents may not be stable. For example, hydrolysis of related indazole carboxamides is significantly accelerated at pH < 3 and pH > 8.[3]
-
Incorrect Isomer Reactivity: As mentioned, indazoles can exist as N-1 and N-2 isomers. If your reaction is regioselective for one nitrogen but the starting material exists as a mixture or isomerizes under the reaction conditions, the yield of your desired product will be reduced.
-
-
Optimization Protocol:
-
Temperature Screening: Attempt the reaction at the lowest effective temperature. Run small-scale trials at different temperatures to find a balance between reaction rate and decomposition.
-
pH Monitoring: If applicable, monitor and control the pH of your reaction mixture.
-
Forced Degradation Study: To understand the specific vulnerabilities of your compound, perform a forced degradation study. This will reveal its sensitivity to heat, light, acid, base, and oxidation, allowing you to design more robust reaction conditions.
-
Data & Protocols
Table 1: Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Rationale & References |
| Solid Storage | 2-8°C, dry, dark, under inert gas | Minimizes thermal, hydrolytic, and oxidative degradation.[1][2] |
| Solution Storage | Prepare fresh. If necessary, store in anhydrous aprotic solvent (e.g., DMSO) at -20°C. | Aprotic solvents prevent hydrolysis. Low temperature and darkness slow degradation.[3] |
| Light Exposure | Handle in subdued light. Store in amber vials or foil-wrapped containers. | The aromatic indazole system is susceptible to photodegradation.[3] |
| pH in Aqueous Media | Maintain pH 4-6 for short-term use. | Avoids accelerated acid/base-catalyzed hydrolysis observed in similar structures.[3] |
| Atmosphere | Handle solids and solutions under an inert atmosphere (N₂ or Ar). | Prevents potential long-term oxidation of the electron-rich aromatic ring. |
Protocol 1: Preparation of a Standard Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common procedure for biological screening and chemical synthesis.
-
Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a fume hood, accurately weigh the required amount of the solid compound into a sterile, amber glass vial. (For 1 mL of a 10 mM solution, you will need 2.27 mg).
-
Dissolution: Add the appropriate volume of anhydrous, molecular-sieve-dried DMSO to the vial.
-
Mixing: Vortex the solution gently until the solid is completely dissolved. A brief sonication in a room temperature water bath can be used if necessary.
-
Storage: Tightly cap the vial, seal with parafilm, and store at -20°C, protected from light.
Workflow 1: Troubleshooting Unexpected Experimental Results
This workflow provides a logical path for diagnosing issues that may be related to the stability of this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-5-methoxy-1H-indazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-methoxy-1H-indazole. As a critical building block in medicinal chemistry, ensuring its purity is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, helping you to identify and mitigate the formation of impurities.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several routes. A common and effective method involves a multi-step sequence starting from a readily available substituted aromatic compound. This guide will focus on a likely and practical synthetic pathway, highlighting critical control points for maintaining purity. The probable synthetic route is outlined below:
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-5-methoxy-1H-indazole
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-5-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scalable process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary and strategically different approaches to synthesizing this compound. The choice of route often depends on the availability of starting materials, scale of the reaction, and desired control over regiochemistry.
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Route 1: Diazotization and Cyclization of a Pre-functionalized Aniline. This classic approach involves the synthesis of a substituted o-toluidine derivative followed by diazotization and intramolecular cyclization. This route is often favored for its cost-effective starting materials.
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Route 2: Directed Ortho-Metalation (DoM) of a Methoxy-Indazole Precursor. This modern approach offers excellent regiochemical control by utilizing a directing group to selectively functionalize the C4 position of the indazole core. This is particularly useful when the starting methoxy-indazole is readily available.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges revolve around regioselectivity and potential side reactions. The methoxy group is an ortho-para directing group, which can lead to the formation of unwanted isomers during bromination. Additionally, the diazotization reaction in Route 1 can be sensitive to reaction conditions, potentially leading to incomplete conversion or the formation of phenolic impurities. On a larger scale, ensuring consistent reaction profiles and managing the safe handling of reagents like hydrazine and organolithiums are critical considerations.
Q3: How can I purify the final product from potential regioisomers?
A3: Purification of this compound from its isomers, such as 6-Bromo-5-methoxy-1H-indazole, can be challenging due to their similar polarities. Column chromatography on silica gel is the most common method. A careful selection of the eluent system, often a gradient of ethyl acetate in hexane, is crucial for achieving good separation. In some cases, recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, can be effective if there is a significant difference in the crystal packing of the isomers.
Experimental Protocols & Troubleshooting Guides
Route 1: Diazotization and Cyclization of 2-Bromo-5-methoxy-6-methylaniline
This route offers a straightforward approach from commercially available starting materials. The key is the successful synthesis and cyclization of the aniline precursor.
Caption: Overall workflow for the synthesis via diazotization and cyclization.
Step 1: Synthesis of 2-Bromo-5-methoxy-6-methylaniline
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To a solution of 2-amino-4-methoxytoluene (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, cool the mixture to 0 °C.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C. The methoxy group activates the ring, and the amino group directs the bromination to the ortho position.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, quench the reaction with a solution of sodium thiosulfate.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-Bromo-5-methoxy-6-methylaniline (1.0 eq) in a mixture of acetic acid and acetic anhydride.
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Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 10 °C. This forms the N-nitroso intermediate.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C to induce cyclization. The mechanism involves an intramolecular azo coupling.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into ice water and neutralize with a base such as sodium hydroxide.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in bromination step | - Over-bromination due to high reactivity from the methoxy group.- Incomplete reaction. | - Use a milder brominating agent or perform the reaction at a lower temperature (-10 to 0 °C).- Ensure the NBS is of high purity.- Increase reaction time and monitor closely by TLC. |
| Formation of multiple isomers during bromination | The directing effects of the amino and methoxy groups can lead to minor amounts of other isomers. | Optimize the reaction temperature and solvent polarity to favor the desired isomer. Purification by column chromatography is essential. |
| Incomplete diazotization | - Temperature too high, leading to decomposition of the diazonium salt.- Insufficient acid concentration. | - Maintain a strict temperature control (0-5 °C) during the addition of sodium nitrite.- Ensure an adequate amount of acetic acid is used to maintain an acidic environment. |
| Formation of phenolic byproducts | The diazonium salt intermediate can react with water if the cyclization is slow or the temperature is too high. | - Use acetic anhydride to scavenge any water present.- Proceed to the cyclization step promptly after the formation of the diazonium salt. |
| Low yield in cyclization step | - Inefficient intramolecular azo coupling.- Degradation of the product at high temperatures. | - Optimize the cyclization temperature; a temperature screen (e.g., 50 °C, 60 °C, 70 °C) may be necessary.- Ensure the reaction is not heated for an excessively long period. |
Route 2: Directed Ortho-Metalation (DoM) of 5-Methoxy-1H-indazole
This route provides excellent regiochemical control, making it an attractive option if the starting 5-methoxy-1H-indazole is available. The methoxy group acts as a directed metalation group (DMG), guiding the deprotonation to the C4 position.
Caption: Overall workflow for the synthesis via Directed Ortho-Metalation.
Step 1: N-Protection of 5-Methoxy-1H-indazole
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Dissolve 5-methoxy-1H-indazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature and monitor by TLC.
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Upon completion, wash the reaction with water and brine, dry the organic layer, and concentrate to yield the N-Boc protected indazole.
Step 2: Directed Ortho-Metalation and Bromination
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the N-Boc protected indazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq). The methoxy group directs the lithiation to the C4 position.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Add a solution of a brominating agent, such as 1,2-dibromoethane or hexabromoethane (1.2 eq), in THF dropwise.
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Allow the reaction to slowly warm to room temperature.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
Step 3: Deprotection
-
Dissolve the crude N-Boc protected product in a suitable solvent such as DCM or methanol.
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Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Stir at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a base (e.g., sodium bicarbonate).
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Extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete N-protection | - Insufficient Boc₂O or DMAP.- Presence of moisture. | - Ensure all reagents are used in the correct stoichiometry.- Use anhydrous solvents and reagents. |
| Low yield in the DoM step | - Incomplete lithiation due to inactive n-BuLi or moisture.- Temperature fluctuations. | - Titrate the n-BuLi solution before use to determine its exact concentration.- Ensure strictly anhydrous conditions.- Maintain the temperature at -78 °C during lithiation. |
| Formation of byproducts in the DoM step | - Ring opening of the indazole can occur with some strong bases.- Trans-metalation with the brominating agent. | - Consider using a milder base like LDA.- Add the brominating agent slowly at low temperature. |
| Incomplete deprotection | - Insufficient acid or reaction time. | - Increase the amount of acid or extend the reaction time.- Gentle heating may be required in some cases. |
| Product degradation during deprotection | - Harsh acidic conditions. | - Use a milder acid or perform the reaction at a lower temperature.- Neutralize the reaction promptly after completion. |
Scale-Up Considerations
When scaling up the synthesis of this compound, several factors become critical:
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Reagent Handling: The use of hazardous reagents like hydrazine (in some variations of Route 1) and organolithiums (in Route 2) requires specialized equipment and safety protocols for large-scale operations.
-
Thermal Management: The diazotization reaction is exothermic and requires efficient cooling to prevent runaway reactions and decomposition of the diazonium salt. Similarly, the DoM reaction is conducted at very low temperatures, which can be challenging to maintain on a large scale.
-
Work-up and Purification: Large-scale extractions and chromatography can be cumbersome. Developing a robust crystallization procedure for the final product is highly desirable to simplify purification and improve efficiency.
-
Process Safety Analysis: A thorough process safety analysis, including a review of potential hazards and the implementation of appropriate control measures, is essential before attempting a large-scale synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. (n.d.).
- Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. (2025, November). BenchChem.
- indazole - Organic Syntheses Procedure. (n.d.).
- The first direct metalation of indazoles. (2012, February 10).
- Possible reaction mechanism for indazole formation. (n.d.). ResearchGate.
- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (2025). BenchChem.
- Indazole synthesis discussion.. Mechanism of this reaction? (2021, February 16). Reddit.
- Optimization of the diazotization and cyclization of 1a. (n.d.). ResearchGate.
- Directed ortho metalation. (n.d.). Wikipedia.
- Directed (ortho) Metallation. (n.d.).
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole. (2025). BenchChem.
- Directed Metalation: A Survival Guide. (n.d.). Baran Lab.
- The proposed mechanism for the synthesis of 2H‐indazole derivatives. (n.d.). ResearchGate.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.
- An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. (2025). BenchChem.
- Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (n.d.).
- Optimization of the reaction conditions for diazotization-azidation of aniline. (n.d.). ResearchGate.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
- Method of synthesizing 1H-indazole compounds. (n.d.).
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025, November 14).
- Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. (n.d.).
- Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? (2018, November 19). Quora.
- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. (2025). BenchChem.
- This compound [P42827]. (n.d.). ChemUniverse.
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024, April 30). ChemRxiv.
- Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.).
- Method for separating and purifying substituted indazole isomers. (n.d.).
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11).
- Search Results. (n.d.). Beilstein Journals.
- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (n.d.). MDPI.
- 4-bromo-7-methoxy-1-methyl-1H-indazole. (n.d.). PubChem.
Technical Support Center: Recrystallization of 4-Bromo-5-methoxy-1H-indazole
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. soc.chim.it [soc.chim.it]
- 3. chemuniverse.com [chemuniverse.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography of 4-Bromo-5-methoxy-1H-indazole
Welcome to the technical support guide for the purification of 4-Bromo-5-methoxy-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related indazole derivatives. Here, we move beyond generic protocols to provide a framework for developing a robust purification method, complete with troubleshooting strategies grounded in the principles of chromatographic science.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
Answer: The chromatographic behavior of this compound is governed by a combination of its structural motifs:
-
Indazole Core: This bicyclic aromatic heterocycle is inherently polar. The presence of two nitrogen atoms, particularly the pyrrolic -NH group, allows for hydrogen bond donation and acceptance, which leads to strong interactions with polar stationary phases like silica gel.[1]
-
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density on the aromatic ring and can act as a hydrogen bond acceptor, contributing to the molecule's overall polarity.
-
Bromo Group (-Br): The bromine atom is an electron-withdrawing group that adds to the molecular weight and introduces a polarizable element, which can influence interactions with the mobile and stationary phases.
-
1H-Tautomer: The presence of the proton on the pyrazole ring nitrogen (N1) is crucial. This acidic proton can lead to peak tailing or streaking on standard silica gel due to strong, non-ideal interactions with acidic silanol groups on the silica surface.[2]
Collectively, these features render this compound a molecule of moderate to high polarity . This dictates that polar solvents will be required for its elution from a normal-phase column.
Q2: I need to purify a crude sample of this compound. Where do I start with developing a column chromatography method?
Answer: A systematic approach starting with Thin-Layer Chromatography (TLC) is the most efficient way to develop a successful column chromatography method. This process minimizes solvent waste and ensures good separation.
The entire workflow can be visualized as follows:
Caption: Workflow for Chromatography Method Development.
Step-by-Step Protocol: TLC Analysis
-
Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Select Initial Solvent Systems: Based on the compound's predicted polarity, start with a binary mixture of a non-polar and a polar solvent. A good starting point is Hexane and Ethyl Acetate.
-
Spot and Develop: Spot the crude mixture on several TLC plates. Develop each plate in a chamber containing a different solvent ratio (e.g., 20%, 40%, 60%, 80% Ethyl Acetate in Hexane).
-
Visualize and Analyze: Visualize the plates under UV light. Identify the spot corresponding to your product and any impurities.
-
Target Rf Value: Aim for a solvent system that gives your product an Rf value between 0.25 and 0.35 .[3] This typically provides the best separation during column chromatography.
-
Troubleshoot Tailing: If the product spot shows significant tailing or streaking, it indicates strong interaction with the silica. Try adding a small amount of a more polar solvent like methanol (1-5%) or a basic modifier like triethylamine (0.1-1%) to the eluent to improve the peak shape.[2]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Initial Eluent System | Ethyl Acetate / Hexane | Provides a good polarity range for many heterocyclic compounds.[2] |
| Alternative Eluent | Dichloromethane / Methanol | Useful if higher polarity is required for elution. |
| Target Rf (TLC) | 0.25 - 0.35 | Ensures the compound spends enough time on the stationary phase for effective separation without requiring excessive solvent volumes. |
Troubleshooting Guide
Q3: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What causes this and how can I fix it?
Answer: Streaking is a common issue with nitrogen-containing heterocycles like indazoles, especially those with an available -NH proton.
Primary Cause: The acidic silanol groups (Si-OH) on the surface of the silica gel can strongly and irreversibly bind to the basic nitrogen atoms of your indazole. This leads to slow, uneven movement up the plate or through the column, resulting in a "streak" rather than a compact spot or band.
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your mobile phase.
-
Triethylamine (TEA): Start with 0.1-1% (v/v) in your eluent. TEA is effective but can be difficult to remove from the final product.
-
Ammonia Solution: Use a pre-mixed solution of 7N ammonia in methanol, adding 1-2% of this stock to your mobile phase. This is often easier to remove under vacuum.
-
-
Use a More Polar Solvent: Sometimes, a more polar solvent like methanol can compete with your compound for binding sites on the silica, reducing streaking. Try adding 1-5% methanol to your ethyl acetate/hexane system.
-
Switch the Stationary Phase: If streaking persists, the silica may be too acidic for your compound.
-
Neutral Alumina: Alumina is a good alternative for basic compounds.[2]
-
Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier before packing the column.
-
Caption: Troubleshooting Streaking on Silica Gel.
Q4: My compound is not eluting from the column, even with 100% ethyl acetate. What should I do?
Answer: This indicates that your compound is very polar and is strongly adsorbed to the silica gel.
Immediate Actions:
-
Introduce a Stronger Solvent: Begin a gradient elution by slowly introducing methanol into your mobile phase. Start with 1% methanol in ethyl acetate and gradually increase the concentration to 5%, 10%, and even 20% if necessary.
-
Check for Decomposition: It is possible the compound has decomposed on the silica gel. Before running the full column, perform a stability test: spot your compound on a TLC plate, let it sit in the open air for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[4] In this case, you may need to consider an alternative purification method like reverse-phase chromatography or crystallization.
Q5: The separation between my product and a key impurity is poor, even though they have different Rf values on TLC. How can I improve the resolution?
Answer: Achieving good resolution on a column requires careful technique, as TLC results do not always translate perfectly.
Optimization Strategies:
-
Reduce Sample Load: Overloading the column is a primary cause of poor separation. A general rule is to load no more than 1-5g of crude material per 100g of silica gel.[2]
-
Use a Finer Mesh Silica: Switching from 230-400 mesh to a finer silica (e.g., >400 mesh) can increase the surface area and improve separation efficiency, though it will also increase backpressure.
-
Employ Dry Loading: If your compound is not very soluble in the mobile phase, dissolving it in a strong solvent for "wet loading" can cause band broadening at the start of the column. Instead, use dry loading:
-
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a fine, free-flowing powder.
-
Carefully layer this powder on top of your packed column. This ensures the compound starts as a very narrow band.[3]
-
-
Run a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), a shallow gradient can help sharpen peaks and improve the separation of closely eluting compounds. For example, if your optimal TLC condition is 40% EtOAc/Hexane, start the column at 25% EtOAc/Hexane and slowly increase the polarity to 50% over several column volumes.
Detailed Protocol: Flash Column Chromatography
This protocol assumes you have already determined an optimal eluent system via TLC (e.g., 40% Ethyl Acetate in Hexane).
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Glass column with stopcock
-
Sand and Cotton
-
Collection tubes
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton at the bottom of the column. Add a thin layer of sand (approx. 0.5 cm).
-
In a separate beaker, make a slurry of silica gel in a low-polarity solvent (e.g., 10% EtOAc/Hexane). The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column. Use a funnel to avoid coating the sides. Tap the column gently to help the silica pack evenly.
-
Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.
-
Add a final layer of sand (approx. 0.5 cm) on top of the packed silica to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Adsorb your crude material onto a small amount of silica gel as described in Q5.
-
Drain the solvent in the column down to the level of the top sand layer.
-
Carefully add the silica-adsorbed sample to the top of the column, creating an even layer.
-
-
Running the Column:
-
Gently add your starting eluent to the column, taking care not to disturb the top layer.
-
Fill the column with eluent and apply gentle positive pressure (using a pump or bulb).
-
Begin collecting fractions. The volume of each fraction should be approximately one-quarter of the column's dead volume.
-
Monitor the fractions by TLC to identify which ones contain your purified product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
References
- Khan Academy. (n.d.). Aromatic heterocycles II (video).
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Chromatography.
Sources
Technical Support Center: 4-Bromo-5-methoxy-1H-indazole Reaction Condition Screening
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-5-methoxy-1H-indazole. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and subsequent functionalization of this important heterocyclic building block. The indazole scaffold is a privileged structure in medicinal chemistry, and mastering its manipulation is key to accelerating drug discovery programs.[1] This resource offers troubleshooting advice, detailed protocols, and data-driven insights to help you navigate your synthetic challenges with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during reactions with this compound.
Synthesis & Purification
Q1: My initial synthesis of this compound is resulting in low yields and multiple side products. What are the likely causes and how can I improve the outcome?
A1: Low yields and product mixtures are common challenges in the synthesis of substituted indazoles.[2] Several factors could be at play:
-
Suboptimal Reaction Temperature: Temperature control is critical. While some classical methods like the Cadogan-type reactions require high temperatures, excessive heat can lead to decomposition and byproduct formation.[2] Conversely, modern palladium-catalyzed methods can be efficient at milder temperatures.[2] A systematic temperature screening is highly recommended to find the optimal balance for your specific starting materials and catalyst system.
-
Incorrect Solvent Choice: The polarity and boiling point of your solvent are crucial for reactant solubility and reaction kinetics.[2] If your starting materials are not fully dissolved, the reaction will likely be incomplete. Experiment with different solvents of varying polarity (e.g., THF, dioxane, DMF) to ensure optimal solubility.
-
Incomplete Conversion: Monitor your reaction progress diligently using TLC or LC-MS to ensure the complete consumption of the starting material. If the reaction stalls, consider incremental additions of a reagent or extending the reaction time.
-
Purification Challenges: The purification of brominated indazoles can be complicated by the presence of regioisomers or starting materials with similar polarities. Column chromatography on silica gel is often effective for separating these compounds.[3] A carefully selected eluent system, often a gradient of ethyl acetate in hexanes, is key. Recrystallization can also be a powerful purification technique if a suitable solvent system is identified.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of this compound is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[4]
Q2: I'm struggling with a Suzuki-Miyaura coupling reaction with this compound. The yield is poor and I'm recovering a lot of starting material. What should I troubleshoot?
A2: The success of a Suzuki-Miyaura coupling hinges on the careful optimization of several parameters. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. While Pd(PPh₃)₄ can be effective, catalyst systems like PdCl₂(dppf) often show superior performance for heterocyclic substrates.[5][6] The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Base Selection: The base is critical for the transmetalation step. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases is often necessary.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[5][7] The ratio of the solvents can influence the reaction's efficiency.
-
Reaction Temperature: Most Suzuki-Miyaura reactions require heating, often in the range of 80-100 °C, to proceed at a reasonable rate.[5][7]
-
Degassing: It is crucial to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.
Q3: My Buchwald-Hartwig amination reaction is not proceeding as expected. What are the key parameters to consider for coupling an amine with this compound?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic substrates can be sensitive to the reaction conditions.[8]
-
Ligand Choice: The ligand is arguably the most critical component. For sterically hindered or electron-rich aryl bromides and various amines, specialized biarylphosphine ligands such as XantPhos, DavePhos, or tBuXPhos are often required to achieve high yields.[8][9]
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8] The choice of base can also influence the reaction's functional group tolerance.
-
Solvent: Anhydrous, aprotic solvents like toluene, THF, or dioxane are typically employed.[8] The reaction must be performed under an inert atmosphere (argon or nitrogen) as the catalyst is oxygen-sensitive.
-
Temperature: These reactions often require elevated temperatures, similar to Suzuki-Miyaura couplings.
N-Alkylation
Q4: I am getting a mixture of N1 and N2 alkylated products when trying to alkylate this compound. How can I control the regioselectivity?
A4: The N-alkylation of indazoles is a well-known challenge due to the presence of two nucleophilic nitrogen atoms, often leading to a mixture of regioisomers.[10][11] The regiochemical outcome is highly dependent on the reaction conditions.[10]
-
For N1-Alkylation: The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) generally favors N1-alkylation.[10][12][13] This is often attributed to the formation of a sodium-chelated intermediate with substituents on the indazole ring, which sterically hinders the N2 position.[10]
-
For N2-Alkylation: Conditions employing bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures or in some cases favor the N2 isomer, depending on the substituents on the indazole core.[10] Substituents at the C7 position can also direct alkylation to the N2 position.[13]
-
Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate) can also be employed for N-alkylation and may show a preference for the N2 position.[12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
PdCl₂(dppf)·CH₂Cl₂ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add the PdCl₂(dppf)·CH₂Cl₂ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[5][7]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XantPhos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ and XantPhos.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound, the amine, and NaOtBu.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Regioselective N1-Alkylation
This protocol is optimized for the selective N1-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane or benzyl bromide) (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.[10]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent dropwise.[10]
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.[10]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[10]
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic phases with water and then with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[10]
-
Purify the product by flash column chromatography on silica gel.
Data Presentation
Table 1: Screening of Conditions for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | Moderate |
| 2 | PdCl₂(dppf) (5) | K₂CO₃ | Dioxane/H₂O | 100 | Good |
| 3 | PdCl₂(dppf) (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | High |
| 4 | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Toluene/H₂O | 100 | Good |
This table represents a conceptual summary of expected outcomes based on literature precedents. Actual yields will vary depending on the specific substrates and precise reaction conditions.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Decision Tree: Troubleshooting Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting common issues in Buchwald-Hartwig amination reactions.
References
- BenchChem. (n.d.). Addressing incomplete conversion in indazole synthesis.
- BenchChem. (n.d.). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
- Guidechem. (n.d.). How to Prepare 1H-Indazole,7-broMo-5-Methoxy-.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- RSC Publishing. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
- MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- RSC Publishing. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
- Google Patents. (n.d.). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2).
- PubChem. (n.d.). 4-bromo-2-(5-methoxy-1H-pyrazol-4-yl)indazole.
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- ChemSynthesis. (2025, May 20). 4-bromo-5-methoxy-1H-indole - C9H8BrNO, density, melting point, boiling point, structural formula, synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
- ResearchGate. (2025, August 10). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-indazole.
- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
- PubChem. (n.d.). 4-bromo-1H-indazole.
- National Institutes of Health. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- National Institutes of Health. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
- BenchChem. (n.d.). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.
- MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- PubChemLite. (n.d.). 5-bromo-4-methoxy-1h-indazole (C8H7BrN2O).
- National Institutes of Health. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (n.d.).
- 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. (n.d.).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
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- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. research.ucc.ie [research.ucc.ie]
Technical Support Center: Catalyst Selection for 4-Bromo-5-methoxy-1H-indazole Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving 4-bromo-5-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles that govern catalyst selection and reaction success. Our goal is to provide you with the expert insights needed to troubleshoot challenging reactions and optimize your synthetic routes.
Core Concepts: Understanding the Substrate's Reactivity
The successful functionalization of this compound hinges on understanding its unique electronic and structural characteristics. The indazole core, combined with an electron-donating methoxy group, renders the C4-Br bond particularly electron-rich. This has a direct and critical impact on the rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition .[1]
The increased electron density on the aromatic ring strengthens the carbon-bromine bond, making it more difficult for the Pd(0) catalyst to insert itself and initiate the catalytic cycle.[1][2] Consequently, standard catalyst systems, such as those employing simple triphenylphosphine ligands, may prove ineffective or lead to low yields.[1] Success requires a catalyst system specifically tailored to overcome this high activation barrier.
Recommended Catalyst Systems for Common Cross-Coupling Reactions
The selection of the palladium precatalyst, ligand, base, and solvent are all interconnected and crucial for a successful transformation. The following table provides field-proven starting points for the most common cross-coupling reactions performed on substituted bromoindazoles.
| Reaction Type | Recommended Pd Precatalyst(s) | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) & Temp. | Key Considerations & Insights |
| Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | dppf (comes with precatalyst), PPh₃, Buchwald Ligands (e.g., SPhos, XPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ | DME, 1,4-Dioxane, Toluene (often with H₂O) / 80-110 °C | Pd(dppf)Cl₂ is a highly reliable and frequently cited choice for Suzuki couplings on bromoindazoles, often providing good yields.[3][4][5] For particularly challenging couplings, bulky, electron-rich Buchwald ligands can accelerate the slow oxidative addition step.[1][6] The choice of base is critical; carbonates are a good starting point.[3][7] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald Ligands (XPhos, RuPhos, tBuXPhos), Xantphos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane / 90-120 °C | This reaction is highly dependent on bulky, electron-rich biaryl phosphine ligands to facilitate both oxidative addition and reductive elimination.[8][9] tBuXPhos has been noted as a good ligand for coupling with indazoles.[10] Strong bases like sodium tert-butoxide are common, but can be incompatible with sensitive functional groups.[10] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ (often part of the precatalyst) | Et₃N, i-Pr₂NEt (DIPEA) | Toluene, DMF, THF / RT - 70 °C | The classic Sonogashira coupling requires a copper(I) co-catalyst (e.g., CuI).[11] The reaction is generally tolerant of the indazole's N-H proton. The reactivity order of the halide is I > Br > Cl, so heating may be required for the bromo substrate.[11][12] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the cross-coupling of this compound in a practical, question-and-answer format.
Q1: My Suzuki-Miyaura reaction is not working. I'm recovering only my starting material. What is the most likely cause?
A1: The most probable cause is a failure of the oxidative addition step, which is often the rate-determining step for electron-rich aryl halides.[1] Your catalyst system is likely not active enough to break the strong C4-Br bond.
Troubleshooting Steps:
-
Switch to a More Active Ligand: If you are using a standard ligand like PPh₃, this is the first variable to change. Switch to a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos . These ligands are designed to accelerate oxidative addition for challenging substrates.[1][6]
-
Increase Temperature: Ensure your reaction is being heated sufficiently. A temperature range of 90-110 °C is common for these couplings.
-
Check Reagent Quality: Ensure your palladium catalyst is not degraded (e.g., palladium black formation). Using a pre-formed, air-stable precatalyst can often give more reproducible results.[13]
Q2: I'm observing a significant amount of a side product that appears to be my starting material without the bromine (dehalogenation). How can I prevent this?
A2: Dehalogenation is a common side reaction, particularly with electron-rich substrates. It can occur when the palladium intermediate reacts with a hydride source in the reaction mixture (e.g., from the solvent or base) before the desired coupling partner can transmetalate.[13]
Troubleshooting Steps:
-
Use Anhydrous Conditions: While a small amount of water is often beneficial for Suzuki reactions, ensure your solvents are not excessively wet.
-
Optimize the Base: A very strong base or certain amine bases can sometimes promote dehalogenation. If using an alkoxide, consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).
-
Ensure a Fully Inert Atmosphere: Oxygen can interfere with the catalytic cycle and lead to side reactions. Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) before heating.
Q3: My boronic acid seems to be decomposing, leading to low yields. I see a lot of homocoupling of the boronic acid. What's happening?
A3: This points to protodeboronation , where the boronic acid is cleaved to the corresponding arene before it can couple.[1] This is often exacerbated by high temperatures, excess water, and certain bases.[1][14] Homocoupling is often a result of oxygen in the system, which can interfere with the Pd(0)/Pd(II) cycle.[13]
Troubleshooting Steps:
-
Rigorous Degassing: Degas your solvent thoroughly before use. This is the most critical step to prevent homocoupling.
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[1] Potassium carbonate (K₂CO₃) is often a good choice.
-
Use Boronic Esters: Consider converting your boronic acid to a more stable derivative, such as a pinacol (BPin) ester. These are generally more resistant to protodeboronation.
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.
Q4: I am attempting a Buchwald-Hartwig amination and the reaction is sluggish with low conversion. What should I change?
A4: Similar to the Suzuki reaction, sluggish Buchwald-Hartwig aminations on this substrate are typically due to slow oxidative addition. The choice of ligand and base is paramount for this transformation.[8][10]
Troubleshooting Steps:
-
Ligand Selection is Key: The Buchwald-Hartwig reaction is highly dependent on specialized ligands. For an electron-rich substrate like this, a ligand such as tBuXPhos is an excellent choice.[10] Ensure you are using an appropriate Pd:Ligand ratio (typically 1:1 to 1:1.5).
-
Base Strength and Type: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base. If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, but this will likely require higher temperatures and longer reaction times.
-
Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are standard. Ensure your solvent is rigorously dried.
Q5: Can I perform cross-coupling on the N-unprotected indazole, or is N-H protection necessary?
A5: It is often possible, and sometimes preferable, to perform cross-coupling reactions on the N-H free indazole.[7] The acidic N-H proton can be deprotonated by the base in the reaction mixture, forming the indazolide anion.
Advantages of N-H Free Coupling:
-
Avoids Protection/Deprotection Steps: This improves step-economy.
-
Prevents Ring-Opening: In the presence of a strong base, certain N-protected indazoles can be prone to an undesirable ring-opening side reaction. Using the unprotected form averts this possibility as the heterocycle is deprotonated.[15]
Considerations:
-
Additional Base: You may need to use an additional equivalent of base to account for the deprotonation of the indazole N-H.
-
Solubility: The resulting indazolide salt may have different solubility properties, which could affect the reaction.
Visualizing the Process
The Palladium Catalytic Cycle
Understanding the fundamental steps of the cross-coupling reaction is essential for effective troubleshooting. The diagram below illustrates a generalized catalytic cycle for a Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When a reaction fails, a systematic approach to diagnosis is crucial. Use this flowchart to guide your troubleshooting efforts.
Caption: A decision-tree workflow for troubleshooting failed cross-coupling reactions.
Standard Operating Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.[5] Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- Novel access to indazoles based on palladium-catalyzed amin
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (MDPI)
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (Thieme Connect)
- Screening of palladium catalysts for the Suzuki coupling of...
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (NCBI)
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. (BenchChem)
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
- Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. (ACS GCI Pharmaceutical Roundtable)
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Diagnosing issues with a failed Suzuki coupling? (Reddit)
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (RSC Publishing)
- Suzuki-Miyaura cross-coupling: Practical Guide. (Yoneda Labs)
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (RSC Publishing)
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (YouTube)
- An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. (BenchChem)
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals
- Sonogashira coupling. (Wikipedia)
- The Buchwald-Hartwig Amin
- Solvent effects in palladium catalysed cross-coupling reactions. (White Rose Research Online)
- Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base.
- Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as p. (ChemRxiv)
- Suzuki Coupling Mechanism. (YouTube)
- Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as prominent C3/C4 building blocks.
- How to approach choosing reaction conditions for Suzuki? (Reddit)
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (Beilstein Journals)
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (NCBI)
- Which conditions are favorable for the efficient Suzuki coupling?
- Advances in Cross-Coupling Reactions. (MDPI)
Sources
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- 2. reddit.com [reddit.com]
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- 4. researchgate.net [researchgate.net]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Protecting Group Strategies for 4-Bromo-5-methoxy-1H-indazole
Welcome to the technical support guide for handling 4-Bromo-5-methoxy-1H-indazole in complex synthetic routes. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the strategic knowledge to select, apply, and remove N-protecting groups efficiently, ensuring the success of your downstream reactions.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of this compound a critical step in my synthesis?
The indazole N-H proton is acidic and can interfere with a wide range of common synthetic transformations. Failure to protect this site can lead to significant complications:
-
Interference with Base-Mediated Reactions: The N-H proton can be deprotonated by organometallics (e.g., Grignards, organolithiums) or strong bases, consuming reagents and preventing the desired reaction.
-
Complications in Cross-Coupling: In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations, the unprotected N-H can coordinate to the metal center, potentially poisoning the catalyst or promoting undesired side reactions.[1] While some couplings on unprotected indazoles are possible, they often require extensive optimization.
-
Lack of Regiocontrol: Alkylation or acylation of the unprotected indazole often yields a mixture of N-1 and N-2 isomers, which can be difficult to separate and lead to lower yields of the desired product.[1][2]
Protection of the indazole nitrogen transforms the heterocycle into a more predictable and robust building block for multi-step synthesis.
Q2: I'm getting a mixture of N-1 and N-2 protected isomers. How can I control the regioselectivity?
This is the most common challenge in indazole chemistry. The ratio of N-1 to N-2 substitution is highly dependent on the reaction conditions, the protecting group itself, and the substitution pattern on the indazole core.
-
Kinetic vs. Thermodynamic Control: For many indazoles, the N-2 position is considered the kinetically favored site for protection under neutral or mildly acidic conditions, as its lone pair is more accessible.[1] Conversely, the N-1 substituted indazole is often the thermodynamically more stable tautomer.[1]
-
Strongly Basic Conditions (e.g., NaH): Using strong bases like sodium hydride typically leads to the formation of the indazolide anion, which then reacts with an electrophile (e.g., SEM-Cl, BnBr). This often results in a mixture of N-1 and N-2 products, with the N-1 isomer frequently being the major product due to thermodynamic preference.[1][3][4]
-
Acidic or Neutral Conditions: Mildly acidic conditions can favor N-2 protection. For example, protection with a p-methoxybenzyl (PMB) group using PPTS as a catalyst can selectively yield the N-2 isomer.[1]
-
Steric Hindrance: The presence of substituents near the N-1 position can sterically block it, favoring substitution at N-2.[3][4] For this compound, the 4-bromo group provides some steric hindrance, but mixtures are still common.
-
Bulky Reagents: Using bulky amine bases can promote selectivity. For instance, the use of dicyclohexylmethylamine for 2-(trimethylsilyl)ethoxymethyl (SEM) protection has been shown to be highly regioselective for the N-2 position.[3][5]
Recommendation: To favor N-2 protection, which is often desirable for directing C-3 functionalization, consider using SEM-Cl with a bulky amine base. To favor the thermodynamically stable N-1 isomer, stronger basic conditions or forcing conditions with acid (e.g., p-TSA) can be employed.[1]
Q3: How do I choose the right protecting group for my specific synthetic route?
The choice of protecting group is dictated by the planned synthetic sequence. You must consider the stability of the group to all subsequent reaction and purification steps, and ensure it can be removed without affecting the rest of your molecule. This concept is known as an orthogonal strategy .[6][7]
Below is a comparative summary of common N-protecting groups suitable for indazoles.
Table 1: Comparison of Common N-Protecting Groups for Indazoles
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability & Key Considerations |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | Acidic: TFA, HClBasic: NaOMe in MeOH[8][9] | Stable to hydrogenolysis and mild base. Labile to strong acid and specific basic conditions. Caution: Can be cleaved under some Pd-coupling conditions.[10] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or bulky amine | Fluoride: TBAF in THFAcidic: aq. HCl in EtOH[3][5] | Excellent for directing C-3 lithiation.[3][5] Very stable to a wide range of conditions. Often provides high N-2 selectivity.[5] |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH or K₂CO₃ | Oxidative: DDQ, CANStrong Acid: TFA[11][12][13] | Offers an orthogonal removal strategy. Stable to most non-oxidative conditions. |
| Benzyl | Bn | BnBr, NaH or K₂CO₃ | Hydrogenolysis: H₂, Pd/C[8] | Very stable to acidic and basic conditions. Incompatible with reactions using Pd catalysts or requiring reduction. |
| Tosyl | Ts | TsCl, Pyridine or TEA | Reductive: Mg in MeOH[8] | Extremely robust and electron-withdrawing. Can be difficult to remove. Alters the electronics of the indazole ring significantly. |
To simplify the selection process, the following decision tree can guide your choice based on your planned downstream chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 13. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
The Indazole Scaffold as a Kinase Inhibitor Powerhouse: A Comparative Analysis of 4-Bromo-5-methoxy-1H-indazole Derivatives
Introduction: The Privileged Indazole Core in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent, selective, and clinically successful drugs. The 1H-indazole scaffold is a quintessential example of such a "privileged structure," particularly in the realm of oncology.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, mimics the purine core of ATP, enabling it to effectively compete for the ATP-binding site of a vast array of protein kinases.[3] Dysregulation of kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and angiogenesis. Consequently, indazole-based kinase inhibitors have become a cornerstone of targeted cancer therapy.
This guide provides an in-depth technical comparison centered on 4-Bromo-5-methoxy-1H-indazole , a functionalized indazole building block. While specific biological data for this precise molecule is not extensively available in public literature, its therapeutic potential can be effectively understood by dissecting the structure-activity relationships (SAR) of its constituent parts: the indazole core, the 4-position bromine, and the 5-position methoxy group.
To establish a clinically relevant benchmark, we will compare the inferred potential of this scaffold against two FDA-approved, indazole-based multi-kinase inhibitors: Axitinib and Pazopanib .[1][3] Both drugs are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of tumor angiogenesis.[1][4] By analyzing the well-documented performance of these drugs and the SAR trends for substitutions on the indazole ring, we can illuminate the strategic value of moieties like the 4-bromo and 5-methoxy groups in designing next-generation kinase inhibitors.
Comparative Kinase Inhibition: Benchmarking Against Approved Drugs
The primary therapeutic target for many indazole-based anticancer agents is the VEGFR family of receptor tyrosine kinases, particularly VEGFR-2. Inhibition of VEGFR-2 blocks the signaling cascade responsible for angiogenesis, effectively starving tumors of the blood supply needed for growth and metastasis.[1]
Axitinib and Pazopanib, despite sharing the same core scaffold, exhibit distinct potency profiles, largely due to the different substituents appended to the indazole ring. These differences highlight the profound impact of molecular decoration on target engagement.
| Compound/Drug | Core Scaffold | Primary Target(s) | VEGFR-2 IC₅₀ (nM) | Key Structural Features Contributing to Potency |
| Axitinib | 1H-Indazole | VEGFR-1, -2, -3 | 0.2 | Indazole core for hinge binding; extended side chain with pyridine and benzamide moieties for occupying adjacent hydrophobic pockets. |
| Pazopanib | 1H-Indazole | VEGFR-1, -2, -3, PDGFR, c-Kit | 30 | Indazole core; pyrimidine and sulfonamide groups that form critical hydrogen bonds within the ATP-binding site. |
| 4-Bromo-1H-indazole | 1H-Indazole | (Hypothesized Kinase Target) | Data Not Available | Bromine at C4 can modulate electronic properties and form halogen bonds, potentially enhancing binding affinity. |
| 5-Methoxy-1H-indazole | 1H-Indazole | (Hypothesized Kinase Target) | Data Not Available | Methoxy group at C5 can act as a hydrogen bond acceptor and influence solubility and metabolic stability. |
Table 1: Comparative in vitro inhibitory activity of selected indazole-based compounds against VEGFR-2. IC₅₀ values for Axitinib and Pazopanib are compiled from publicly available data for benchmarking purposes.[1][4]
Structure-Activity Relationship (SAR) Analysis: The Role of C4 and C5 Substitutions
While direct quantitative data for this compound is unavailable, we can infer its potential by examining SAR studies from related indazole series. The strategic placement of substituents on the indazole ring is a critical determinant of a compound's potency, selectivity, and pharmacokinetic properties.
The Impact of a 4-Position Halogen (Bromo)
Halogens, particularly bromine, are frequently incorporated into kinase inhibitors for several strategic reasons:
-
Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential (a σ-hole) that can engage in favorable non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the kinase active site. This "halogen bond" can significantly enhance binding affinity and selectivity.
-
Hydrophobicity and Pocket Filling: A bromine atom increases the lipophilicity of the molecule, which can promote favorable interactions within hydrophobic pockets of the ATP-binding site.
-
Metabolic Stability: Halogenation can block sites of metabolism, improving the compound's half-life.
Studies on various kinase inhibitor scaffolds have demonstrated that a halogen at a position equivalent to the indazole C4 can be beneficial. For instance, in a study of indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, compounds derived from p-bromo aniline showed superior anticancer activity, suggesting the bromo substitution is conducive to potent biological effects.[5]
The Influence of a 5-Position Methoxy Group
The methoxy group (-OCH₃) is another common feature in successful kinase inhibitors, valued for its dual electronic and steric properties:
-
Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the kinase hinge region or solvent-exposed areas.
-
Electronic Effects: As an electron-donating group, it can modulate the electron density of the indazole ring system, influencing its interaction with the target protein.
-
Solubility and Conformation: The methoxy group can improve aqueous solubility and influence the preferred conformation of the molecule, locking it into a more bioactive shape.
In studies of indazole-based inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a methoxy group at the 5-position was found to be more potent than a methyl group, highlighting the specific advantage of the oxygen linkage for activity.[6] This suggests that the 5-methoxy substitution can be a key contributor to high-potency inhibition.
Combining these observations, the 4-bromo-5-methoxy substitution pattern on the 1H-indazole core represents a rational design strategy. It pairs the potential for halogen bonding and hydrophobic interactions from the bromine with the hydrogen-bonding and electronic modulation capabilities of the methoxy group. This combination has the potential to create a highly potent kinase inhibitor scaffold, warranting its use as a building block for further drug discovery efforts.
Experimental Methodologies: A Protocol for In Vitro Kinase Inhibition
To ensure scientific integrity and provide a practical framework for researchers, this section details a representative protocol for a luminescent-based in vitro kinase assay, a standard method for determining the IC₅₀ value of an inhibitor against a target kinase like VEGFR-2.
Protocol: VEGFR-2 Kinase Assay (Luminescent)
1. Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescence signal. Conversely, low inhibition allows the kinase to deplete the ATP, leading to a low signal.
2. Materials:
-
Recombinant human VEGFR-2 kinase (e.g., from BPS Bioscience)
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (at a concentration near the Kₘ for VEGFR-2)
-
Test Compounds (e.g., this compound derivatives, dissolved in DMSO)
-
Luminescent Kinase Assay Reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96-well or 384-well plates
-
Microplate reader with luminescence detection capabilities
3. Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create intermediate dilutions in kinase buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Master Mixture Preparation: Prepare a master mixture containing kinase buffer, substrate, and VEGFR-2 enzyme.
-
Plate Setup:
-
Test Wells: Add 5 µL of the diluted test compound solutions.
-
Positive Control (100% Activity): Add 5 µL of kinase buffer with the equivalent percentage of DMSO.
-
Blank (0% Activity): Add 5 µL of kinase buffer with DMSO. This well will not receive the enzyme.
-
-
Enzyme Addition: Add 20 µL of the enzyme-containing master mixture to the "Test Wells" and "Positive Control" wells. Add 20 µL of master mixture without enzyme to the "Blank" wells.
-
Reaction Initiation: Add 25 µL of ATP solution to all wells to start the kinase reaction. Mix the plate gently.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Detection:
-
Equilibrate the plate and the luminescent kinase assay reagent to room temperature.
-
Add 50 µL of the luminescent reagent to each well.
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
-
Data Acquisition: Read the luminescence on a microplate reader.
4. Data Analysis:
-
Subtract the "Blank" reading from all other wells.
-
Calculate the percentage of kinase activity for each test compound concentration relative to the "Positive Control" (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the core VEGFR signaling pathway and the experimental workflow for its inhibition.
Caption: VEGFR-2 signaling pathway and point of inhibition by indazole-based drugs.
Caption: Experimental workflow for an in vitro luminescent kinase assay.
Conclusion and Future Perspectives
The 1H-indazole scaffold is unequivocally a privileged and highly versatile core in the design of potent kinase inhibitors. Clinically successful drugs like Axitinib and Pazopanib serve as powerful testaments to its effectiveness, particularly in the inhibition of the VEGFR-2 pathway.
While direct biological data for This compound remains to be published, a detailed analysis of structure-activity relationships strongly supports its potential as a valuable building block for novel inhibitors. The 4-bromo substituent offers opportunities for enhanced binding through halogen bonding and hydrophobic interactions, while the 5-methoxy group can provide a crucial hydrogen bond acceptor and favorable electronic properties. The combination of these two small, strategically placed functional groups represents a rational approach to optimizing ligand-protein interactions within a kinase ATP-binding site.
Future work should focus on the synthesis and in vitro profiling of a focused library of compounds built upon the this compound core. Direct evaluation against a panel of relevant kinases, including VEGFR-2, PDGFR, and c-Kit, would provide the quantitative data needed to validate the hypotheses presented in this guide. By systematically exploring further substitutions at other positions of the indazole ring while retaining this promising C4/C5 pattern, researchers can continue to refine potency and selectivity, paving the way for the next generation of targeted therapies.
References
- Zha, H., Li, F., Cai, L., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. [Link]
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- Shi, D., Yang, Y., Li, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15685. [Link]
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A Comparative Guide to Validating the Biological Activity of 4-Bromo-5-methoxy-1H-indazole as a Potential Kinase Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and biological significance.[1][2] This heterocyclic motif is particularly prominent in the development of targeted therapeutics for oncology, largely due to its ability to mimic the purine ring of ATP and effectively interact with the hinge region of protein kinase active sites.[3][4] Numerous FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core, underscoring its proven value in drug design.[5]
This guide focuses on 4-Bromo-5-methoxy-1H-indazole , a specific, functionalized member of this important class.[6] Its structure is notable for two key features: a bromine atom at the 4-position, which serves as a versatile handle for synthetic elaboration via cross-coupling reactions, and a methoxy group at the 5-position, which modulates the electronic and steric properties of the molecule.[3][7] While the broader indazole class is well-studied, the specific biological activity of this particular compound is not extensively characterized, positioning it as an ideal candidate for discovery and validation workflows.
The purpose of this document is to provide an in-depth, technical framework for validating the potential of this compound as a protein kinase inhibitor. We will detail a logical, multi-step validation process, from initial biochemical assays to more complex cell-based evaluations, and objectively compare its performance to a clinical benchmark and a structural control.
Part 1: Hypothesis Generation and Experimental Design
Why Target Protein Kinases?
The decision to investigate this compound as a kinase inhibitor is rooted in established principles of structure-activity relationships. Protein kinases utilize ATP to phosphorylate substrate proteins, and many inhibitors achieve their effect by competing with ATP for its binding pocket. The indazole core is a bioisostere of the adenine portion of ATP, allowing it to form critical hydrogen bonds with the "hinge" region of the kinase domain. This structural mimicry is the foundational hypothesis for its potential activity.
To rigorously validate this hypothesis, a comparative approach is essential. We have selected two comparators:
-
Axitinib (Clinical Benchmark): An FDA-approved, indazole-based multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Kit.[4][5] It represents a highly optimized and potent therapeutic agent.
-
4-Bromo-1H-indazole (Structural Control): This compound lacks the 5-methoxy group, allowing us to directly assess the contribution of this functional group to the molecule's biological activity.[8]
The validation process will follow a logical progression from confirming direct target interaction in vitro to assessing biological effects in a cellular context.
Part 2: In Vitro Validation: Measuring Direct Enzyme Inhibition
The first critical step is to determine if this compound can directly inhibit the catalytic activity of purified protein kinases. Biochemical assays provide a clean, cell-free system to measure this interaction and calculate the half-maximal inhibitory concentration (IC50), a key metric of potency.[9][10]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (TR-FRET) Kinase Assay
This protocol describes a robust, high-throughput method for measuring kinase activity.[11] The principle involves a donor fluorophore (e.g., Europium-labeled anti-phospho antibody) and an acceptor fluorophore (e.g., on a peptide substrate). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the fluorophores into proximity and generating a FRET signal.
Causality Behind Choices:
-
TR-FRET: Chosen for its high sensitivity and low background, as the signal is measured after a time delay, reducing interference from autofluorescent compounds.
-
Substrate at Km: The concentration of the peptide substrate is kept at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors, which is the hypothesized mechanism for our indazole compound.[10][12]
-
ATP at Km: Similarly, using an ATP concentration around its Km for the specific kinase is crucial for detecting ATP-competitive inhibitors.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, Axitinib, and 4-Bromo-1H-indazole in DMSO, starting at a top concentration of 100 µM.
-
Reaction Setup: In a 384-well assay plate, add 2 µL of the diluted compounds. To each well, add 4 µL of a solution containing the target kinase (e.g., VEGFR2) and the biotinylated peptide substrate in kinase reaction buffer.
-
Initiation: Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase. Initiate the kinase reaction by adding 4 µL of ATP solution (at its Km concentration).
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of detection buffer containing the Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Signal Reading: Incubate for another 60 minutes to allow the detection reagents to bind, then read the plate on a TR-FRET enabled microplate reader.
-
Data Analysis: Calculate the ratio of acceptor/donor emission. Plot the normalized signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
Comparative Data Summary (Hypothetical)
The table below presents hypothetical data to illustrate how results would be compared.
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. Off-Target (SRC) |
| This compound | VEGFR2 | 150 | 20-fold |
| PDGFRβ | 220 | 13-fold | |
| SRC (Off-Target) | 3000 | - | |
| Axitinib (Benchmark) | VEGFR2 | 0.2 | >5000-fold |
| PDGFRβ | 1.6 | >625-fold | |
| SRC (Off-Target) | 1000 | - | |
| 4-Bromo-1H-indazole (Control) | VEGFR2 | >10,000 | N/A |
| PDGFRβ | >10,000 | N/A | |
| SRC (Off-Target) | >10,000 | - |
Interpretation: This hypothetical data would suggest that this compound is a moderately potent inhibitor of VEGFR2 and PDGFRβ. Crucially, the lack of activity from the 4-Bromo-1H-indazole control would validate the importance of the 5-methoxy group for target engagement. While not as potent as the clinical drug Axitinib, the compound shows promising initial activity and some selectivity against the off-target kinase SRC.
Part 3: Cellular Validation: Activity in a Biological System
Demonstrating direct enzyme inhibition is necessary but not sufficient. A successful inhibitor must be able to cross the cell membrane, remain stable in the cytoplasm, and engage its target in a complex biological environment. Cell-based assays are therefore a critical next step.[13][14][15][16]
Mechanism of Action: Inhibiting Receptor Tyrosine Kinase (RTK) Signaling
Many cancers are driven by the aberrant activation of RTKs like VEGFR. Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for downstream signaling proteins that activate cascades like the RAS/MAPK and PI3K/AKT pathways, ultimately promoting cell proliferation, survival, and angiogenesis. Indazole-based inhibitors typically act by blocking the initial autophosphorylation event.
Experimental Protocol: Anti-Proliferative (MTT) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4] A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line known to be dependent on VEGFR signaling (e.g., HUVEC endothelial cells or a specific cancer line like A549) into a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same 10-point serial dilutions of the test compounds used previously. Include a DMSO-only vehicle control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Experimental Protocol: Target Engagement by Western Blot
To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, we must measure the phosphorylation status of the kinase or its immediate downstream substrates. Western blotting is a standard technique for this purpose.[4]
Causality Behind Choices:
-
Serum Starvation & Stimulation: Cells are first serum-starved to reduce baseline kinase activity. They are then stimulated with a growth factor (e.g., VEGF) to synchronously activate the target pathway. This creates a clear and robust signal window to observe inhibition.
-
Phospho-Specific Antibodies: Using antibodies that only recognize the phosphorylated form of a protein allows for direct measurement of kinase activity.
-
Loading Control: Probing for a housekeeping protein like GAPDH is a self-validating step to ensure that any observed decrease in the phospho-protein signal is due to inhibition, not simply because less total protein was loaded in that lane.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., HUVEC) in 6-well plates. Once they reach ~80% confluency, serum-starve them overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of the test compound for 2 hours.
-
Stimulation: Stimulate the cells with VEGF (50 ng/mL) for 10 minutes to activate the VEGFR2 pathway.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against phospho-VEGFR2 (pY1175) or a downstream target like phospho-ERK. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe with antibodies for total VEGFR2 (or total ERK) and a loading control (GAPDH) to confirm equal protein loading and that the inhibitor is not causing protein degradation.
Conclusion: A Validated Starting Point for Drug Discovery
This guide outlines a rigorous, logical, and comparative framework for validating the biological activity of this compound. By progressing from direct enzymatic inhibition in biochemical assays to functional outcomes in cell-based assays, researchers can build a comprehensive profile of the compound's potency, selectivity, and cellular efficacy.
Comparing the results to a clinical benchmark like Axitinib provides a realistic perspective on the compound's potential, while the inclusion of a structural control like 4-Bromo-1H-indazole provides crucial insights into its structure-activity relationship. The hypothetical data presented illustrates a successful outcome: validation of this compound as a moderately potent, cell-active kinase inhibitor scaffold, thereby justifying its advancement into further lead optimization campaigns. This systematic approach ensures that decisions in the drug discovery process are based on robust, reproducible, and contextually relevant data.
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A Senior Application Scientist's Guide to In Vitro Profiling of Novel Indazole-Based Kinase Inhibitors: A Comparative Analysis Featuring 4-Bromo-5-methoxy-1H-indazole
This guide provides a comprehensive framework for the in vitro evaluation of novel indazole-based compounds, using 4-Bromo-5-methoxy-1H-indazole as a primary example. The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure in the design of potent kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows for competitive inhibition at the ATP-binding site of a wide array of protein kinases.[3] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded comparison of essential in vitro assays to characterize the potency, selectivity, and cellular effects of new chemical entities.
We will proceed under the well-supported hypothesis that a novel compound such as this compound is a putative inhibitor of key receptor tyrosine kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met).[4][5][6] This rationale is based on the extensive body of literature demonstrating the efficacy of indazole derivatives against these targets.[4][5][6] For comparative purposes, we will benchmark the potential performance of our lead compound against established indazole-based multi-kinase inhibitors, including Pazopanib.
The Rationale for Targeting VEGFR-2 and c-Met
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[5][7] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility; its dysregulation is a known driver in numerous cancers.[4][8] The frequent involvement of both pathways in oncology makes them high-value targets for novel kinase inhibitors.
Below is a simplified representation of the signaling pathways initiated by VEGFR-2 and c-Met, which are the targets of many indazole-based inhibitors.
Caption: Putative inhibition of VEGFR-2 and c-Met signaling pathways.
Comparative In Vitro Assay Workflow
A tiered approach is recommended for the in vitro characterization of novel kinase inhibitors. This workflow ensures a systematic evaluation from direct enzyme inhibition to cellular effects, providing a comprehensive understanding of the compound's biological activity.
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A Comparative Guide to the Cellular Activity of Bromo-Methoxy Substituted Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically relevant kinase inhibitors. The strategic placement of bromo and methoxy substituents on the indazole ring system allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the cellular activities of various bromo-methoxy substituted indazole derivatives, offering insights into their therapeutic potential, particularly in oncology. We will delve into the structure-activity relationships that govern their biological effects and provide detailed protocols for their evaluation.
The Indazole Core: A Privileged Scaffold in Kinase Inhibition
Indazole derivatives have demonstrated remarkable success as inhibitors of a wide range of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core and function by targeting key kinases involved in tumor angiogenesis and proliferation.[1] The indazole ring, with its bicyclic structure composed of a benzene and a pyrazole ring, serves as a versatile template for designing potent and selective inhibitors.[2]
The introduction of bromine and methoxy groups at various positions on this scaffold significantly influences the compound's interaction with the target kinase. A bromine atom can engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity.[3] The methoxy group, with its hydrogen bond accepting and lipophilic properties, can also contribute to target engagement and modulate the overall physicochemical profile of the molecule.[2]
Comparative Cellular Activity of Bromo-Methoxy Indazole Derivatives
While specific data on derivatives of 4-Bromo-5-methoxy-1H-indazole is limited in the public domain, we can draw valuable comparisons from studies on other bromo- and methoxy-substituted indazole analogs. The following table summarizes the anti-proliferative activity of representative compounds against various cancer cell lines.
| Compound ID | Substitution Pattern | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6o | 5-Bromo-1H-indazol-3-amine derivative | Not specified | K562 | Chronic Myeloid Leukemia | 5.15 | [4][5] |
| A549 | Lung Cancer | >40 | [4] | |||
| PC-3 | Prostate Cancer | 25.4 | [4] | |||
| Hep-G2 | Liver Cancer | 11.2 | [4] | |||
| Compound 5k | 5-Bromo-1H-indazol-3-amine derivative | Not specified | Hep-G2 | Liver Cancer | 3.32 | [6] |
| Compound 13e/f | 2-position substituted indazole with methoxy group | VEGFR-2 | Not specified | Not specified | Potent inhibition | [7] |
| Axitinib | Indazole-based | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.001 (nM) | [8][9] |
| Pazopanib | Indazole-based | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.021 (nM) | [1] |
Analysis of Structure-Activity Relationships (SAR):
The data, though from different structural series, highlights key SAR trends:
-
Position of Substitution: The location of the bromo and methoxy groups is critical for activity. For instance, the potent activity of Axitinib and Pazopanib is in part due to the specific substitution pattern on the indazole ring that allows for optimal interaction with the ATP-binding pocket of their target kinases.
-
Nature of Linked Groups: The groups attached to the indazole core, in addition to the bromo and methoxy substituents, play a crucial role. In the case of compounds 6o and 5k, which are 5-bromo-1H-indazol-3-amine derivatives, the modifications at the 3-amino position significantly impact their anti-proliferative activity and selectivity across different cancer cell lines.[4][6]
-
Target Specificity: The substitution pattern dictates the kinase selectivity profile. While some indazole derivatives are multi-kinase inhibitors, others can be designed to be highly selective for a particular kinase, which can be advantageous in minimizing off-target effects.
Key Signaling Pathways Targeted by Indazole Kinase Inhibitors
Indazole-based kinase inhibitors often target receptor tyrosine kinases (RTKs) and downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis. A common mechanism involves the inhibition of the vascular endothelial growth factor receptor (VEGFR), which plays a pivotal role in the formation of new blood vessels that supply tumors with nutrients and oxygen.
Below is a generalized diagram of an RTK signaling pathway and the potential point of intervention for an indazole-based kinase inhibitor.
Caption: Workflow for the MTT-based cell viability assay.
Target Engagement (Western Blotting)
Western blotting can be used to assess the effect of the compounds on the phosphorylation status of the target kinase and downstream signaling proteins.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells and determine protein concentration.
-
SDS-PAGE: Separate proteins by size using SDS-PAGE.
-
Electrotransfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with specific primary and secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation.
Caption: General workflow for Western Blot analysis.
Conclusion and Future Directions
The bromo-methoxy substituted indazole scaffold holds significant promise for the development of novel kinase inhibitors. The strategic placement of these functional groups allows for the modulation of potency, selectivity, and drug-like properties. While this guide provides a comparative overview based on available data, the synthesis and evaluation of a focused library of derivatives from this compound are warranted to fully explore the therapeutic potential of this specific substitution pattern. Future research should aim to elucidate the precise molecular targets of these compounds and evaluate their efficacy in preclinical models of cancer. By combining rational drug design, robust cellular evaluation, and in-depth mechanistic studies, the full potential of this promising class of compounds can be realized.
References
- Cao, D., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2684-2688. [Link]
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- El-Damasy, A. K., & El-Sayed, M. A. A. (2018). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Mini-Reviews in Medicinal Chemistry, 18(16), 1339-1365. [Link]
- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
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A Comparative Guide to the Efficacy of 4-Bromo-5-methoxy-1H-indazole-based Inhibitors: A Framework for Discovery
Introduction: The Strategic Value of the Indazole Scaffold in Kinase Inhibition
The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively compete for the binding site of a vast array of protein kinases, which are critical regulators of cellular processes and frequently implicated in the pathogenesis of cancer.[1][2] The strategic functionalization of the indazole ring system offers a powerful tool to fine-tune the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. Several FDA-approved drugs, including Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[3]
This guide focuses on the 4-Bromo-5-methoxy-1H-indazole core, a promising but underexplored scaffold for the development of novel kinase inhibitors. While direct comparative efficacy data for a series of inhibitors based on this specific substitution pattern is not yet prevalent in the public domain, this document will provide a comprehensive framework for researchers. We will achieve this by:
-
Establishing the Rationale: By examining the structure-activity relationships (SAR) of closely related bromo-indazole derivatives, we will build a strong case for the potential of the 4-bromo-5-methoxy scaffold.
-
Presenting a Comparative Analysis: We will present efficacy data for representative bromo-indazole-based inhibitors against key oncology targets to provide a benchmark for future development.
-
Detailing Methodologies: This guide provides detailed, field-proven protocols for the synthesis of the core scaffold and for the biological evaluation of its derivatives, empowering researchers to initiate their own discovery programs.
The strategic placement of a bromine atom at the 4-position and a methoxy group at the 5-position offers distinct advantages. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, enabling the exploration of diverse chemical space.[4] The methoxy group can influence solubility and metabolic stability, and may form key interactions within the target protein's binding pocket.
Comparative Efficacy of Bromo-Indazole-Based Kinase Inhibitors
To illustrate the therapeutic potential of the bromo-indazole scaffold, the following table summarizes the in vitro efficacy of several derivatives against various cancer cell lines and kinase targets. This data, compiled from distinct studies, serves as a valuable point of reference. Direct head-to-head comparisons should be made with caution as experimental conditions may vary.
| Compound Class/Derivative | Target(s) | Cell Line/Assay | Efficacy (IC50) | Reference |
| 5-Bromo-1H-indazole-3-amine Derivative (6o) | Not Specified | K562 (Chronic Myeloid Leukemia) | 5.15 µM | [5] |
| A549 (Lung Cancer) | >40 µM | [5] | ||
| PC-3 (Prostate Cancer) | 25.4 µM | [5] | ||
| Hep-G2 (Liver Cancer) | 11.2 µM | [5] | ||
| 6-Bromo-1H-indazole Derivative (W19) | VEGFR-2 | Enzymatic Assay | < 5 nM | [6] |
| 6-Bromo-1H-indazole Derivative (W20) | VEGFR-2 | Enzymatic Assay | < 5 nM | [6] |
| Axitinib (Reference Drug) | VEGFRs, PDGFR, Kit | HUVEC (Endothelial Cells) | 0.008 µM | [2] |
| Pazopanib (Reference Drug) | VEGFRs, PDGFR, Kit | HUVEC (Endothelial Cells) | 0.021 µM | [2] |
Note: Data for derivatives are derived from studies on substituted indazoles and serve as representative examples of the potential activity of this compound class.
Signaling Pathways and Experimental Workflows
Targeting Receptor Tyrosine Kinase (RTK) Signaling
Indazole-based inhibitors frequently target receptor tyrosine kinases (RTKs) like VEGFR, which are pivotal in tumor angiogenesis and proliferation. The diagram below illustrates a generalized RTK signaling cascade and the point of intervention for competitive inhibitors.
Caption: High-level workflow for the synthesis and biological evaluation of novel kinase inhibitors.
Experimental Protocols
Synthesis of this compound
While multiple synthetic routes to substituted indazoles exist, a common approach involves the cyclization of appropriately substituted anilines. The following is a plausible, generalized protocol adapted from established methods for similar indazole syntheses. [6][7] Step 1: Bromination of 3-methoxy-2-methylaniline
-
Dissolve 3-methoxy-2-methylaniline in a suitable solvent such as acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-3-methoxy-2-methylaniline.
Step 2: Diazotization and Cyclization
-
Dissolve the 4-bromo-3-methoxy-2-methylaniline in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for several hours to facilitate cyclization.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude this compound by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a common method to determine the IC50 value of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (specific to the kinase)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compounds in kinase buffer with a constant percentage of DMSO. Prepare solutions of kinase, ATP, and substrate in kinase buffer.
-
Reaction Setup: To the wells of a 96-well plate, add the test compound dilutions. Add the kinase to all wells except the "no enzyme" control.
-
Initiate Reaction: Add the ATP/substrate mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add an equal volume of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: The amount of light generated is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method to assess the impact of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., K562, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). Include vehicle-only (DMSO) controls.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of compound concentration. [5]
Conclusion and Future Directions
The indazole scaffold remains a highly fertile ground for the discovery of novel kinase inhibitors. While the this compound core is not yet widely represented in the literature of published inhibitors, the potent anti-proliferative and enzyme-inhibitory activities of its structural isomers strongly suggest its potential as a valuable building block in drug discovery. The synthetic and biological evaluation protocols provided herein offer a clear and actionable path for researchers to explore the therapeutic promise of this scaffold. Future work should focus on the synthesis of a focused library of derivatives, leveraging the 4-bromo position for diversification, to uncover novel inhibitors with high potency and selectivity against key cancer-related kinases.
References
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- Indazole Derivatives: Promising Anti-tumor Agents. (2018). Current Medicinal Chemistry, 25(32), 3896-3915.
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Pharmaceutical Design, 28(1), 1-1.
- Kim, H. Y., et al. (2013). "Discovery of N-(4-((1H-indazol-5-yl)amino)quinazolin-7-yl)acrylamide derivatives as potent irreversible inhibitors of HER2 and EGFR." Journal of Medicinal Chemistry, 56(17), 6845-6859.
- A comprehensive review on the indazole based derivatives as targeted anticancer agents. (2023). Journal of Molecular Structure, 1282, 135327.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4945.
- Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(17), 4844-4848.
- Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). European Journal of Medicinal Chemistry, 203, 112595.
- Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. (2023). RGUHS Journal of Pharmaceutical Sciences.
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- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (n.d.).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (n.d.).
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2018). Organic Letters, 20(3), 636-639.
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A Senior Application Scientist's Guide to Benchmarking 4-Bromo-5-methoxy-1H-indazole Against Established PDE4 Inhibitors
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory and anti-cancer properties[1][2][3]. This guide introduces 4-Bromo-5-methoxy-1H-indazole, a novel derivative with potential therapeutic value. While direct biological data for this specific compound is nascent, its structural similarity to known modulators of inflammatory pathways suggests a plausible mechanism of action through inhibition of phosphodiesterase 4 (PDE4). This document provides a comprehensive, field-proven framework for researchers to systematically evaluate and benchmark this compound against two clinically approved PDE4 inhibitors: Roflumilast and Apremilast. We present detailed protocols for in-vitro enzymatic assays and cell-based functional assays, designed to deliver a robust comparative dataset on potency, selectivity, and cellular efficacy.
Introduction to the Asset: this compound
This compound is a heterocyclic organic compound featuring the core indazole ring system. The indazole scaffold is a cornerstone in the design of kinase inhibitors and other therapeutic agents due to its ability to participate in critical binding interactions within target proteins[1][4]. The strategic placement of a bromine atom at the 4-position and a methoxy group at the 5-position provides distinct electronic and steric properties that can be exploited for targeted drug design.
Compound Properties:
-
Molecular Formula: C₈H₇BrN₂O[5]
-
Molecular Weight: 227.06 g/mol [5]
-
CAS Number: 1192004-62-8[5]
-
Core Hypothesis: Based on the prevalence of the indazole scaffold in anti-inflammatory agents, we hypothesize that this compound acts as an inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade[6][7].
Rationale for Benchmark Selection
To validate our hypothesis and contextualize the performance of our lead compound, a direct comparison against established drugs with the same mechanism of action is essential. We have selected two FDA-approved PDE4 inhibitors that are clinical mainstays in treating inflammatory diseases.
-
Roflumilast (Daliresp®): A highly potent, selective PDE4 inhibitor approved for reducing the risk of exacerbations in severe Chronic Obstructive Pulmonary Disease (COPD)[8][9]. Its primary mechanism involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting PDE4, which in turn suppresses various inflammatory cell functions[10][11][12]. Roflumilast serves as a benchmark for high enzymatic potency.
-
Apremilast (Otezla®): An oral small-molecule PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis[13][14]. Similar to Roflumilast, Apremilast works by increasing intracellular cAMP, which modulates the expression of multiple pro-inflammatory and anti-inflammatory cytokines, including TNF-α, IL-23, and IL-10[13][15]. It represents a benchmark for oral bioavailability and broad anti-inflammatory effects in cellular systems.
Comparative Experimental Workflows
A multi-tiered approach is necessary to build a comprehensive profile of this compound. The following workflows are designed to first establish target engagement and potency at the enzymatic level, and then confirm a functional consequence in a relevant cellular context.
Workflow Overview
Caption: High-level experimental workflow for benchmarking.
Protocol: In Vitro PDE4B Enzymatic Potency Assay
This protocol determines the direct inhibitory effect of the test compounds on recombinant human PDE4B, a key isoform involved in inflammation[7].
Causality: The objective is to quantify the concentration of inhibitor required to reduce enzyme activity by 50% (IC50). A lower IC50 value indicates higher potency. We use a fluorescence polarization (FP) assay, a robust and sensitive method for measuring cAMP levels.
Self-Validating System:
-
Positive Control: Roflumilast (known potent PDE4 inhibitor).
-
Negative Control: DMSO vehicle (0% inhibition).
-
No Enzyme Control: Determines background signal.
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound, Roflumilast, and Apremilast in 100% DMSO, starting from a 10 mM stock. Transfer 100 nL of each dilution into a 384-well, low-volume black assay plate.
-
Enzyme Preparation: Dilute recombinant human PDE4B enzyme to 2x the final desired concentration (e.g., 0.2 nM) in assay buffer.
-
Substrate Preparation: Prepare a 2x substrate mix containing a fluorescently labeled cAMP analog and unlabeled cAMP in assay buffer.
-
Reaction Initiation: Add 5 µL of the 2x enzyme solution to the compound plate. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Substrate Addition: Add 5 µL of the 2x substrate mix to initiate the enzymatic reaction. The final reaction volume is 10 µL.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Detection: Add 10 µL of a binding agent solution (which binds to the fluorescent cAMP analog, increasing its polarization).
-
Data Acquisition: Read the plate on a suitable plate reader capable of measuring fluorescence polarization.
-
Analysis: Convert FP values to percent inhibition relative to DMSO and no-enzyme controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular Anti-Inflammatory Activity Assay
This assay measures the ability of the compounds to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in human cells.
Causality: PDE4 inhibition increases cAMP, which in turn suppresses the signaling cascade leading to TNF-α production upon inflammatory stimulation (e.g., with lipopolysaccharide, LPS)[12][16]. This assay confirms that enzymatic potency translates into a functional anti-inflammatory effect in a cellular context.
Self-Validating System:
-
Positive Control: Apremilast (known cellular inhibitor of TNF-α).
-
Negative Control: DMSO vehicle + LPS (maximum TNF-α release).
-
Unstimulated Control: DMSO vehicle, no LPS (baseline TNF-α).
Step-by-Step Methodology:
-
Cell Plating: Seed human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1) into a 96-well culture plate at a density of 2 x 10⁵ cells/well.
-
Compound Addition: Prepare an 8-point, 4-fold serial dilution of all test compounds in cell culture medium. Add the diluted compounds to the cells and pre-incubate for 1 hour at 37°C, 5% CO₂.
-
Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plates for 18 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the EC50 value by plotting percent inhibition against the logarithm of compound concentration.
Data Presentation and Interpretation
All quantitative data should be summarized for clear, at-a-glance comparison. The results will allow for a direct assessment of this compound against the established benchmarks.
Table 1: Comparative Enzymatic Potency
| Compound | PDE4B IC50 (nM) |
| This compound | Experimental Value |
| Roflumilast | Experimental Value (Expected: 0.2-4.3[17]) |
| Apremilast | Experimental Value (Expected: ~74[17]) |
Table 2: Comparative Cellular Anti-Inflammatory Activity
| Compound | TNF-α Inhibition EC50 (nM) |
| This compound | Experimental Value |
| Roflumilast | Experimental Value |
| Apremilast | Experimental Value |
Mechanistic Grounding: The PDE4 Signaling Pathway
Understanding the mechanism requires visualizing the central role of PDE4 in the inflammatory process. Inhibition of PDE4 leads to an accumulation of cAMP, which activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates transcription factors, such as NF-κB, that are responsible for transcribing pro-inflammatory cytokine genes like TNF-α and various interleukins[12][16].
Caption: PDE4's role in modulating inflammatory signaling.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded strategy for the initial characterization of this compound. By benchmarking against Roflumilast and Apremilast, researchers can generate a high-quality, comparative dataset that will clearly define the compound's potential as a PDE4 inhibitor.
Positive results from these assays—specifically, potent IC50 and EC50 values comparable to or exceeding the benchmarks—would provide a strong rationale for advancing the compound into further studies. Subsequent steps should include selectivity profiling against other PDE families (PDE1, 2, 3, 5), in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and ultimately, evaluation in in-vivo models of inflammatory disease.
References
- Roflumilast's pharmacological profile is centered on the inhibition of the PDE4 isoenzyme, leading to an increase in cyclic adenosine monophosphate (cAMP)
- Apremilast is a small-molecule inhibitor of PDE4 that increases cAMP levels, which in turn down-regulates the expression of pro-inflammatory factors like TNF-α, IL-17, and IL-23, while up-regulating the anti-inflammatory cytokine IL-10. (Wikipedia, [Link])
- DALIRESP® (roflumilast)
- Otezla® (apremilast)
- Inhibition of PDE4 by apremilast modulates a wide array of inflammatory mediators involved in psoriasis and psori
- Roflumilast can inhibit the activation of NF-κB by increasing cAMP concentration, thereby reducing levels of inflammatory cytokines like IL-17 and TNF-α. (PMC, [Link])
- Roflumilast (Daliresp)
- Roflumilast inhibits the production of inflammatory cytokines such as TNF-α and various interleukins by suppressing the activation of nuclear factor-kappaB (NF-κB). (R Discovery, [Link])
- The mechanism of action for apremilast and its application to psoriasis and psoriatic arthritis involves the modulation of intracellular cAMP. (OUCI, [Link])
- Inhibition of PDE4B and PDE4D subtypes is considered the main driver of the anti-inflammatory effects of PDE4 inhibitors as these are highly expressed in immune cells. (NIH, [Link])
- Apremilast, a selective PDE4 inhibitor, is associated with significant reductions in plasma levels of IL-17F, IL-17A, IL-22, and TNF-α in patients with psoriasis.
- PDE4 inhibitors block the degradative action of the PDE4 enzyme on cAMP and are known to have anti-inflamm
- The PDE4 family has four subtypes (A, B, C, D), with PDE4B being particularly abundant in inflammatory and immune cells, making it a key therapeutic target. (PMC, [Link])
- Selective PDE4 inhibitors are used to treat severe COPD by increasing cAMP levels, which results in a broad spectrum of anti-inflamm
- Indazole derivatives possess a wide range of pharmacological activities, including anti-inflammatory and antitumor effects. (PMC, [Link])
- PDE4 inhibitors are a group of molecules with anti-inflammatory activity used for treating various inflamm
- Indazole is an important scaffold with broad pharmaceutical and biological properties, including anti-inflamm
- Indazole is considered a very important scaffold in medicinal chemistry and is commonly found in compounds with diverse biological activities like antimicrobial and anti-inflammatory actions.
- Indazole derivatives have a wide range of biological activities and have been developed for the treatment of inflammatory diseases and neurodegenerative disorders. (Taylor & Francis Online, [Link])
- Indazole and its derivatives are found in a broad spectrum of biological and pharmaceutical applications and are present in several FDA-approved drugs.
- Chemical and physical properties of 4-bromo-1H-indazole. (PubChem, [Link])
- Structural information for a related 5-bromo-4-methoxy-1h-indazole compound. (PubChemLite, [Link])
- Supplier information for this compound. (ChemUniverse, [Link])
- A study on the reaction mechanism of 1H-indazole and its derivatives.
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- 6. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
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- 8. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 9. List of Selective phosphodiesterase-4 inhibitors (PDE4) - Drugs.com [drugs.com]
- 10. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Spectroscopic Guide to Differentiating 4-Bromo-5-methoxy-1H-indazole Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of positional isomers is a critical step in chemical synthesis and characterization. The subtle differences in the placement of functional groups can lead to vastly different pharmacological activities and toxicological profiles. This guide provides an in-depth spectroscopic comparison of three key isomers of bromo-methoxy-substituted indazoles: 4-Bromo-5-methoxy-1H-indazole, 6-Bromo-5-methoxy-1H-indazole, and 7-Bromo-5-methoxy-1H-indazole. By examining their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, we will elucidate the distinguishing features that enable their unequivocal identification.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely control and verify the substitution pattern on the indazole ring is therefore paramount. This guide serves as a practical reference, leveraging experimental data to highlight the causal relationships between molecular structure and spectroscopic output.
Molecular Structures of the Isomers
The three positional isomers discussed in this guide are shown below. The numbering of the indazole ring system is crucial for the assignment of spectroscopic signals.
Spectroscopic Data Comparison
The following sections provide a detailed comparison of the spectroscopic data for the three isomers. The differences in the chemical environment of the protons and carbons due to the varying positions of the bromine and methoxy groups lead to distinct and identifiable patterns in their respective spectra.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects (inductive and resonance) of the substituents.
| Proton | This compound | 6-Bromo-5-methoxy-1H-indazole | 7-Bromo-5-methoxy-1H-indazole [1] |
| H-3 | Data not available | Data not available | 8.05 (s, 1H) |
| Aromatic H's | Data not available | Data not available | 7.24 (m, 1H), 7.04 (m, 1H) |
| -OCH₃ | Data not available | Data not available | 3.82 (s, 3H) |
Analysis:
For 7-Bromo-5-methoxy-1H-indazole , the proton at position 3 (H-3) appears as a singlet at 8.05 ppm. The remaining two aromatic protons appear as multiplets around 7.24 and 7.04 ppm. The methoxy group protons are observed as a sharp singlet at 3.82 ppm[1]. The distinct chemical shifts of the aromatic protons are a direct consequence of the anisotropic effects of the bromine and methoxy groups.
Without the experimental data for the 4-bromo and 6-bromo isomers, a detailed comparative analysis is not possible. However, it is expected that the chemical shifts and coupling constants of the aromatic protons would differ significantly due to the varying proximity to the electron-withdrawing bromine atom and the electron-donating methoxy group.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.
| Carbon | This compound | 6-Bromo-5-methoxy-1H-indazole | 7-Bromo-5-methoxy-1H-indazole |
| C-3 | Data not available | Data not available | Data not available |
| C-3a | Data not available | Data not available | Data not available |
| C-4 | Data not available | Data not available | Data not available |
| C-5 | Data not available | Data not available | Data not available |
| C-6 | Data not available | Data not available | Data not available |
| C-7 | Data not available | Data not available | Data not available |
| C-7a | Data not available | Data not available | Data not available |
| -OCH₃ | Data not available | Data not available | Data not available |
Analysis:
While specific data is currently unavailable, we can predict certain trends. The carbon atom directly attached to the bromine (C-Br) would exhibit a chemical shift in the range of 100-120 ppm. The carbon attached to the methoxy group (C-O) would be significantly deshielded, appearing in the range of 150-160 ppm. The precise chemical shifts of all carbons in the benzene and pyrazole rings would be unique to each isomer, providing a clear fingerprint for identification.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies can help confirm the presence of the N-H, C-H, C=C, C-O, and C-Br bonds.
| Vibrational Mode | This compound | 6-Bromo-5-methoxy-1H-indazole | 7-Bromo-5-methoxy-1H-indazole |
| N-H stretch | Data not available | Data not available | Data not available |
| Aromatic C-H stretch | Data not available | Data not available | Data not available |
| C=C stretch (aromatic) | Data not available | Data not available | Data not available |
| C-O stretch (aryl ether) | Data not available | Data not available | Data not available |
| C-Br stretch | Data not available | Data not available | Data not available |
Analysis:
For all three isomers, one would expect to observe:
-
A broad N-H stretching band in the region of 3100-3500 cm⁻¹.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
A characteristic C-O stretching band for the aryl ether around 1250 cm⁻¹.
-
A C-Br stretching vibration in the fingerprint region, typically below 600 cm⁻¹.
While the general features will be similar, the exact positions and intensities of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), are expected to show subtle differences that can aid in distinguishing the isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation, which can be used for structural elucidation.
| Ion | This compound | 6-Bromo-5-methoxy-1H-indazole | 7-Bromo-5-methoxy-1H-indazole [1] |
| [M+H]⁺ | Data not available | Data not available | 226.95 |
| Major Fragments | Data not available | Data not available | Data not available |
Analysis:
For 7-Bromo-5-methoxy-1H-indazole , the protonated molecular ion [M+H]⁺ is observed at m/z 226.95, which corresponds to the expected molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in approximately a 1:1 ratio) would be expected in the mass spectrum.
Common fragmentation pathways for such compounds would likely involve the loss of a bromine radical (·Br), a methyl radical (·CH₃) from the methoxy group, or a molecule of carbon monoxide (CO) following rearrangement. The relative abundances of these fragment ions would likely differ between the isomers, providing another layer of structural confirmation.
Experimental Methodologies
To ensure the reproducibility and reliability of the spectroscopic data, standardized experimental protocols are essential. The following are general procedures for acquiring NMR, IR, and MS data for small organic molecules like the indazole isomers discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.
Causality in Experimental Choices: The choice of deuterated solvent is critical as it must dissolve the analyte without giving interfering signals in the region of interest. Chloroform-d (CDCl₃) is a common choice for many organic compounds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, with more scans typically required for the less sensitive ¹³C nucleus.
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for acquiring FTIR spectra of solid samples.
Trustworthiness of the Protocol: Recording a background spectrum is a self-validating step that corrects for atmospheric water and carbon dioxide, as well as any instrumental artifacts, ensuring that the resulting spectrum is solely that of the sample.
Electron Ionization Mass Spectrometry (EI-MS)
The following is a general procedure for obtaining an EI-mass spectrum.
Expertise and Experience: The standard ionization energy of 70 eV is used because it provides reproducible fragmentation patterns that are consistent across different instruments, allowing for comparison with library spectra. This high energy ensures sufficient fragmentation to provide valuable structural information.
Conclusion
The differentiation of positional isomers of substituted indazoles is a task that relies heavily on the careful application and interpretation of various spectroscopic techniques. While a complete dataset for all three isomers of this compound is not fully available in the literature, the existing data for the 7-bromo isomer, coupled with predictive analysis for the others, demonstrates the power of NMR, IR, and mass spectrometry in this endeavor. The unique electronic environment created by the bromo and methoxy substituents at each position on the indazole ring results in a distinct spectroscopic fingerprint for each isomer. This guide provides a framework for the comparative analysis of these compounds and underscores the importance of a multi-technique approach for the robust and reliable characterization of novel chemical entities in drug discovery and development.
References
Sources
A Comparative Guide to the Purity Analysis of Synthesized 4-Bromo-5-methoxy-1H-indazole
For researchers, medicinal chemists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) intermediate like 4-Bromo-5-methoxy-1H-indazole is not merely a quality metric; it is the bedrock of reproducible downstream synthesis and, ultimately, the safety and efficacy of the final therapeutic agent. This guide provides an in-depth, objective comparison of analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards.
The Critical Role of Purity for Heterocyclic Intermediates
This compound is a substituted indazole, a class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of biologically active molecules.[1] Impurities, which can arise from starting materials, by-products, or degradation, can have significant consequences, including altered biological activity, toxicity, and compromised stability of the final drug product.[2] Therefore, a robust analytical strategy to ensure a high degree of purity is non-negotiable and mandated by regulatory bodies like the FDA and EMA.[3]
Primary Analytical Techniques: A Head-to-Head Comparison
The most common and powerful techniques for the purity analysis of a compound like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and provides orthogonal information, contributing to a comprehensive purity profile.
Workflow for Comprehensive Purity Analysis
Sources
A Technical Guide to 4-Bromo-5-methoxy-1H-indazole for Drug Discovery Professionals
Welcome to a comprehensive technical guide on 4-Bromo-5-methoxy-1H-indazole, a crucial building block for medicinal chemists and drug development professionals. The indazole scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds. This guide provides an in-depth look at the characterization of this compound, compares it with relevant structural analogs, and offers a practical experimental protocol for its application, empowering researchers to make informed decisions in their synthetic endeavors.
Core Characteristics of this compound
This compound is a substituted indazole with the molecular formula C₈H₇BrN₂O and a molecular weight of approximately 227.06 g/mol .[1] Its chemical structure, featuring a bromine atom at the 4-position and a methoxy group at the 5-position, offers unique opportunities for synthetic diversification. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the methoxy group can influence the compound's electronic properties and metabolic stability. The CAS number for this compound is 1192004-62-8.[1]
While detailed, publicly available experimental characterization data for this compound is limited, we can infer its expected properties based on the analysis of closely related analogs.
Comparative Analysis with Structural Analogs
To provide a robust understanding of this compound, a comparative analysis with structurally similar indazole derivatives is essential. The following table summarizes key characterization data for selected analogs, offering a predictive baseline for the target compound.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Data (δ, ppm) | Key ¹³C NMR Data (δ, ppm) |
| This compound | This compound | 227.06[1] | Not available | Not available | Not available |
| Indazole | Indazole | 118.14 | 145-148[2] | 8.10 (s, 1H), 7.77 (d, 1H), 7.51 (d, 1H), 7.40 (m, 1H), 7.18 (m, 1H) in CDCl₃.[3] | 109.7, 120.9, 121.0, 123.1, 126.8, 134.8, 140.0 in CDCl₃.[3] |
| 4-Bromo-1H-indazole | 4-Bromo-1H-indazole | 197.03 | 160-165 | 10.25 (s, 1H, NH), 8.11 (s, 1H, CH=N), 7.45 (d, 1H), 7.34 (d, 1H), 7.26 (t, 1H).[4] | Not available |
| 4-Bromo-5-methyl-1H-indazole | 4-Bromo-5-methyl-1H-indazole | 211.06 | Not available | 8.07 (s, 1H, H-3), 7.36-7.34 (d, 1H, H-7), 7.26-7.24 (d, 1H, H-6), 2.50 (s, 3H, CH₃) in CDCl₃.[5] | Not available |
| 7-Methoxy-3-(4-methoxyphenyl)-1H-indazole | 7-Methoxy-3-(4-methoxyphenyl)-1H-indazole | 254.28 | 149-151 | 10.22 (s, 1H), 7.92 (d, 2H), 7.58 (d, 1H), 7.14 (t, 1H), 7.05 (d, 2H), 6.77 (d, 1H), 4.01 (s, 3H), 3.88 (s, 3H) in CDCl₃.[6] | 159.6, 145.7, 145.3, 133.8, 128.7, 126.3, 122.4, 121.9, 114.3, 113.2, 105.0, 55.5, 55.3 in CDCl₃.[6] |
Expert Insights: The ¹H NMR spectrum of indazoles typically shows the proton at the 3-position as a singlet in the downfield region (around 8 ppm). The aromatic protons on the benzene ring will exhibit characteristic splitting patterns depending on their substitution. For this compound, one would expect to see distinct signals for the protons at positions 3, 6, and 7. The methoxy group protons would appear as a singlet around 3.9-4.0 ppm. The ¹³C NMR would show characteristic signals for the aromatic and heterocyclic carbons, with the carbon bearing the methoxy group shifted downfield.
Application in Drug Discovery: A Synthetic Protocol
Substituted indazoles are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors for oncology.[7] The following protocol details a representative Suzuki-Miyaura cross-coupling reaction, a common method to functionalize the bromo-indazole core. This protocol is adapted from established methods for similar substrates.
Experimental Protocol: Synthesis of 4-Aryl-5-methoxy-1H-indazole
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add a 4:1 mixture of dioxane and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-methoxy-1H-indazole.
Trustworthiness of the Protocol: This protocol is based on well-established Suzuki-Miyaura coupling conditions, a Nobel Prize-winning reaction widely used in pharmaceutical synthesis for its reliability and broad substrate scope. The progress of the reaction can be easily monitored by standard analytical techniques (TLC, LC-MS), and the final product can be purified using routine chromatographic methods, ensuring a self-validating system.
Structural Relationships and Synthetic Logic
The strategic placement of substituents on the indazole core is a cornerstone of modern medicinal chemistry. The following diagram illustrates the logical relationship between the starting material and the potential for diversification.
This diagram highlights how the bromine and methoxy groups on the this compound core serve as strategic points for modification. The bromo group is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, amino, and alkenyl groups, thereby expanding the chemical space for structure-activity relationship (SAR) studies. The methoxy group can be demethylated to a hydroxyl group, providing another point for functionalization or for exploring hydrogen bonding interactions with biological targets.
Conclusion
References
- Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 263-275.
- ChemUniverse. (n.d.). This compound.
- Bar-Nir, D., et al. (2007). Supporting Information for A General and Efficient Method for the Synthesis of 1H-Indazoles. Angewandte Chemie International Edition, 46(28), 5359-5362.
- Scribd. (n.d.). 4 Bromo 1H Indazole.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Jadhavar, P. S., et al. (2015). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research, 7(11), 533-539.
Sources
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- 2. 271-44-3 CAS MSDS (Indazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. scribd.com [scribd.com]
- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
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A Comparative Guide to the Synthesis of 4-Bromo-5-methoxy-1H-indazole for Advanced Research Applications
Introduction: The Significance of 4-Bromo-5-methoxy-1H-indazole in Drug Discovery
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. As a bioisostere of indole, it is a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties, making it a highly sought-after building block for the synthesis of novel drug candidates. The bromine atom at the 4-position provides a convenient handle for further functionalization through cross-coupling reactions, while the methoxy group at the 5-position can engage in crucial hydrogen bonding interactions within biological targets. This guide provides a critical cross-validation of plausible synthetic methodologies for this important intermediate, offering researchers the data and insights necessary to make informed decisions for their discovery programs.
Comparative Analysis of Synthetic Strategies
While a definitive, standardized protocol for the synthesis of this compound is not extensively documented in publicly available literature, established principles of heterocyclic chemistry allow for the rational design of several viable synthetic routes. This guide outlines and compares three distinct, logical approaches, each commencing from readily accessible starting materials. The performance of each route is evaluated based on key parameters including the number of synthetic steps, potential overall yield, reagent accessibility and cost, and the complexity of reaction conditions.
| Synthetic Route | Starting Material | Key Transformations | Number of Steps | Potential Overall Yield | Key Advantages | Potential Challenges |
| Route 1 | 2-Bromo-5-methoxytoluene | Ortho-lithiation & Formylation, Oximation, Cyclization | 3 | Moderate | Convergent approach; good control of regiochemistry. | Requires cryogenic conditions and strictly anhydrous techniques. |
| Route 2 | 4-Bromo-5-methoxy-2-methylaniline | Diazotization & Intramolecular Cyclization | 2 (from aniline) | Good to High | Potentially high-yielding final step; milder conditions than Route 1. | Synthesis of the substituted aniline precursor may be lengthy. |
| Route 3 | 2-Bromo-5-methoxy-4-nitrotoluene | Nitro Reduction, Davis-Beirut Reaction | 2 (from nitro-compound) | Moderate to Good | Utilizes a named reaction with a well-studied mechanism. | The synthesis of the starting nitro-compound can be challenging. |
Detailed Experimental Protocols and Mechanistic Insights
Route 1: Ortho-Directed Synthesis via Formylation
This approach leverages the directing effect of the methoxy group and the bromine atom to achieve regioselective formylation at the ortho position of the toluene ring. This method offers a high degree of control over the substitution pattern of the resulting indazole.
Caption: Synthetic workflow for Route 1.
Step 1: Synthesis of 2-Bromo-5-methoxy-4-methylbenzaldehyde
-
To a solution of 2-Bromo-5-methoxytoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.
Causality and Expertise: The ortho-lithiation is directed by the methoxy group, which coordinates with the lithium cation, positioning the deprotonation at the adjacent carbon. The bromine atom also influences the acidity of the ortho-protons. Using a strong, non-nucleophilic base like n-BuLi at low temperatures is crucial to prevent side reactions and ensure regioselectivity[1][2]. DMF serves as the formylating agent, which is attacked by the organolithium intermediate[3].
Step 2: Synthesis of 2-Bromo-5-methoxy-4-methylbenzaldehyde Oxime
-
Dissolve the aldehyde from the previous step (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and a base such as sodium acetate or pyridine (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Step 3: Cyclization to this compound
-
Dissolve the crude oxime (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq).
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Trustworthiness: This cyclization is a well-established method for indazole synthesis. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and elimination of ammonia.
Route 2: Diazotization and Cyclization of a Substituted Aniline
This route involves the synthesis of a key aniline intermediate, which is then converted to the indazole via a diazotization reaction followed by intramolecular cyclization. This approach can be very efficient if the aniline precursor is readily accessible.
Caption: Synthetic workflow for Route 2.
Step 1: Synthesis of 4-Bromo-5-methoxy-2-methylaniline
This intermediate can be prepared via a multi-step sequence starting from a commercially available material such as 3-methoxy-6-nitrotoluene. The synthesis would involve bromination followed by reduction of the nitro group.
Step 2: Synthesis of this compound
-
Dissolve 4-Bromo-5-methoxy-2-methylaniline (1.0 eq) in a mixture of a suitable solvent (e.g., acetic acid or ethanol) and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Allow the reaction to warm to room temperature or gently heat to facilitate the intramolecular cyclization.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Authoritative Grounding: The conversion of an ortho-substituted aniline to an indazole via diazotization is a classic and widely used method in heterocyclic synthesis[4][5]. The reaction proceeds through the formation of a diazonium salt, which then undergoes an intramolecular electrophilic aromatic substitution-type cyclization to form the indazole ring.
Route 3: Reductive Cyclization of a Nitro-Aromatic Precursor (Davis-Beirut Reaction)
This pathway involves the synthesis of a 2-nitrobenzyl derivative, which can then undergo a reductive cyclization to form the indazole ring. The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles from o-nitrobenzylamines, and with modifications, can be adapted for 1H-indazoles.
Caption: Synthetic workflow for Route 3.
Step 1: Synthesis of N-(2-Bromo-5-methoxy-4-nitrobenzyl)amine
-
Synthesize 2-Bromo-5-methoxy-4-nitrotoluene from a suitable starting material.
-
Perform a benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride under reflux.
-
React the resulting benzyl bromide with a suitable amine (e.g., ammonia or a primary amine) to yield the corresponding N-substituted-2-nitrobenzylamine.
Step 2: Cyclization to this compound
-
Dissolve the N-(2-Bromo-5-methoxy-4-nitrobenzyl)amine (1.0 eq) in an alcoholic solvent (e.g., ethanol or methanol).
-
Add a base, such as potassium hydroxide (KOH), and heat the mixture.
-
The reaction proceeds via an intramolecular redox process where the nitro group is reduced, and the benzylic carbon is oxidized, leading to the formation of the indazole ring[6][7][8].
-
After completion of the reaction (monitored by TLC), cool the mixture and neutralize with an acid.
-
Remove the solvent and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Expertise & Experience: The Davis-Beirut reaction is a sophisticated method that involves a complex mechanism. The base promotes the formation of an aci-nitronate intermediate, which then undergoes cyclization. The choice of the amine in the first step can influence the final product, potentially leading to N-substituted indazoles. For the synthesis of the parent 1H-indazole, using ammonia in the first step is a logical choice.
Conclusion and Recommendations
The selection of an optimal synthetic route for this compound will depend on the specific resources and expertise available in a given research setting.
-
Route 1 is a robust and highly regioselective method, making it an excellent choice for laboratories equipped to handle organolithium chemistry. Its convergent nature is also advantageous for maximizing the overall yield.
-
Route 2 offers a potentially shorter and high-yielding pathway if the starting aniline is readily available or can be synthesized efficiently. The reaction conditions for the final diazotization and cyclization step are generally milder than those in Route 1.
-
Route 3 , employing the Davis-Beirut reaction, presents an elegant and mechanistically interesting approach. However, the synthesis of the required nitro-aromatic precursor and the subsequent benzylic functionalization may add complexity to the overall synthesis.
For researchers seeking a balance of efficiency, control, and scalability, Route 2 is likely the most practical approach, provided the aniline starting material can be procured or synthesized in good yield. For those with expertise in organometallic chemistry, Route 1 offers superior control over the introduction of the formyl group. A thorough evaluation of the availability and cost of the starting materials for each route is highly recommended before embarking on the synthesis.
References
- Avila, A. et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1896-1909. [Link][6][9]
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A Comparative Guide to Validating a Kinase Target for a Novel Indazole-Based Compound
Introduction: From Privileged Scaffold to Validated Target
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous validation. The indazole nucleus represents one such "privileged scaffold," a cornerstone in medicinal chemistry renowned for its ability to form the basis of potent kinase inhibitors.[1][2] Kinases, the master regulators of cellular signaling, are a major class of therapeutic targets, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3][4]
This guide addresses a critical phase in the drug development pipeline: the biological validation of a putative kinase target for a novel small molecule. We will follow the journey of a hypothetical compound, "Indazole-123" , a derivative of the versatile building block 4-Bromo-5-methoxy-1H-indazole. Through phenotypic screening, Indazole-123 has demonstrated potent anti-proliferative effects in melanoma cell lines known to harbor the BRAF V600E mutation .[5] This mutation leads to constitutive activation of the BRAF kinase and hyperactivity of the downstream MAPK/ERK signaling pathway, a key driver of melanoma cell proliferation and survival.[5][6]
Our objective is to move beyond correlation and establish a causal link: does Indazole-123 exert its effect by directly engaging and inhibiting BRAF V600E? This guide provides a multi-pillared, self-validating framework for answering this question, comparing our hypothetical compound's performance against established clinical alternatives and providing the detailed experimental methodologies required for robust validation.
Pillar 1: Confirming Target Engagement in a Cellular Milieu with CETSA
The Rationale (Expertise & Experience): Before we can meaningfully assess the inhibitory potency of a compound, we must first answer a more fundamental question: does the compound physically interact with its intended target within the complex and crowded environment of a living cell? Biochemical assays using purified recombinant proteins are invaluable, but they cannot account for factors like cell permeability, intracellular compound metabolism, or engagement with the target in its native conformational state. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or cell lysates, making it an indispensable first step in the validation cascade.[7][8] The principle is based on ligand-induced thermal stabilization; when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[9]
Mandatory Visualization: The CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol details the steps to generate a CETSA melting curve for BRAF V600E in response to Indazole-123.
-
Cell Culture and Treatment:
-
Culture A375 human melanoma cells (which are homozygous for BRAF V600E) to approximately 80% confluency.
-
Harvest the cells and prepare two uniform cell suspensions. Treat one with 10 µM Indazole-123 and the other with an equivalent volume of DMSO (vehicle control).
-
Incubate the cells for 1 hour at 37°C to allow for compound uptake and target binding.[10]
-
-
Thermal Challenge:
-
Aliquot 100 µL of each cell suspension into a series of PCR tubes.
-
Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., 10-12 points from 40°C to 70°C) using a thermal cycler. Include an unheated control at room temperature.
-
Immediately cool the tubes at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Analysis:
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).
-
Normalize all samples to the same protein concentration.
-
Analyze the amount of soluble BRAF V600E in each sample by Western Blot using a specific anti-BRAF antibody. An antibody for a loading control (e.g., GAPDH) should also be used.
-
Quantify the band intensities using densitometry. For each treatment group, normalize the intensity of each heated sample to the unheated control sample.
-
-
Data Interpretation:
-
Plot the normalized soluble BRAF V600E protein levels against temperature for both the vehicle and Indazole-123 treated groups.
-
A rightward shift in the melting curve for the Indazole-123 group compared to the vehicle group indicates that the compound binds to and stabilizes the BRAF V600E protein, confirming target engagement.[7]
-
Pillar 2: Quantifying Potency via In Vitro Kinase Inhibition
The Rationale (Trustworthiness): Having confirmed that Indazole-123 binds to BRAF V600E in a cellular context, the next critical step is to quantify the functional consequence of this binding. A robust, reproducible in vitro kinase assay allows us to determine the compound's half-maximal inhibitory concentration (IC50), a key metric of potency. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad dynamic range, and scalability.[3] This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12]
Mandatory Visualization: The BRAF/MAPK Signaling Pathway
Caption: The constitutively active BRAF V600E/MAPK pathway.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay (IC50 Determination)
This protocol outlines the determination of the IC50 value for Indazole-123 against recombinant BRAF V600E.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Indazole-123 in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series of Indazole-123 in a 96-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add 5 µL of each compound dilution.
-
Add 10 µL of a solution containing recombinant BRAF V600E enzyme and the appropriate substrate (e.g., inactive MEK1) in kinase reaction buffer.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition is accurately measured.
-
Incubate the plate at 30°C for 60 minutes.[3]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 50 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration relative to the controls.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Pillar 3: Comparative Analysis and Selectivity
The Rationale (Authoritative Grounding): A potent IC50 value is a promising start, but its true significance can only be understood through comparison with existing standards and by assessing its selectivity. Comparing Indazole-123 to clinically approved BRAF inhibitors provides a benchmark for its performance. Furthermore, assessing its activity against other kinases is crucial to identify potential off-target effects that could lead to toxicity or provide opportunities for polypharmacology.[13]
Data Presentation: Comparative Performance of BRAF Inhibitors
| Feature | Indazole-123 (Hypothetical Data) | Vemurafenib (Zelboraf®) | Dabrafenib (Tafinlar®) | PLX8394 (Paradox-Breaker) |
| Primary Mechanism | ATP-competitive inhibitor of BRAF V600E monomer. | ATP-competitive inhibitor of BRAF V600E monomer.[14][15] | ATP-competitive inhibitor of BRAF V600E monomer.[16][17] | Disrupts BRAF-containing dimers; does not cause paradoxical activation.[18][19] |
| BRAF V600E IC50 | 12 nM | ~31 nM[17] | ~0.6 nM[16] | ~30-100 nM (monomer inhibition)[18] |
| Cellular Potency (A375) | 45 nM | ~100 nM | ~50 nM[20] | ~100-500 nM[21] |
| Paradoxical Activation | Likely (Common to Type I inhibitors) | Yes, in BRAF wild-type cells.[14] | Yes, in BRAF wild-type cells.[17] | No, designed to prevent this effect.[22] |
| Key Advantage | Novel chemical scaffold, potentially distinct resistance profile. | First-in-class, extensive clinical data. | High selectivity for BRAF V600E over wild-type BRAF and c-RAF.[17] | Active against resistance mechanisms involving BRAF dimerization.[19] |
| Potential Liability | Unknown off-target profile and resistance mechanisms. | Paradoxical MAPK activation leading to secondary skin cancers.[23] | Fever and other side effects.[17] | Higher concentrations needed to inhibit dimers compared to monomers.[18] |
This table presents a combination of hypothetical data for "Indazole-123" and publicly available data for the comparator compounds for illustrative purposes.
The Imperative of Selectivity Profiling
A self-validating protocol must address a compound's specificity. The most robust method is to screen Indazole-123 against a large, diverse panel of recombinant kinases (e.g., >400 kinases). This is typically performed by specialized vendors using a fixed concentration of the inhibitor (e.g., 1 µM). The results, often presented as a "scan" or heatmap, reveal any kinases that are inhibited by more than a certain threshold (e.g., >50%). Any significant "off-target hits" must be followed up with full IC50 determination to understand the potential for unintended biological effects. A truly selective compound will show potent inhibition of its primary target with minimal activity against other kinases.[13][24]
Conclusion and Future Directions
This guide has outlined a logical, multi-pillared strategy for the initial biological validation of a putative kinase target for a novel inhibitor derived from this compound. By systematically applying this framework, we have:
-
Confirmed Target Engagement: Established that Indazole-123 directly binds to BRAF V600E in a cellular context using CETSA.
-
Quantified Potency: Determined a specific IC50 value through a robust in vitro kinase assay.
-
Contextualized Performance: Compared its potency and mechanism against established clinical alternatives, highlighting its potential novelty and liabilities.
This rigorous, stepwise validation provides a strong foundation of evidence supporting the hypothesis that Indazole-123's anti-proliferative activity is mediated through the direct inhibition of BRAF V600E. The next logical steps in the drug discovery cascade would involve cellular assays to confirm inhibition of downstream signaling (e.g., measuring levels of phosphorylated ERK), comprehensive selectivity profiling, and ultimately, evaluation in in vivo preclinical models of BRAF V600E-driven melanoma to assess efficacy and tolerability.
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A Head-to-Head Comparison of 4-Bromo-5-methoxy-1H-indazole Derivatives in Kinase Inhibition
The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically approved and investigational drugs.[1][2] Its unique bioisosteric relationship with purines allows it to effectively compete for the ATP-binding site of various protein kinases, making it a privileged structure in the design of targeted cancer therapies.[3][4] This guide provides a detailed, head-to-head comparison of derivatives of the 4-Bromo-5-methoxy-1H-indazole scaffold, offering insights into their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays.
This analysis focuses on a key derivative, 3-amino-4-bromo-5-methoxy-1H-indazole , identified in patent literature as a potential protein kinase inhibitor, and compares it with a representative N-substituted analog to elucidate the impact of structural modifications on biological activity.
The Strategic Importance of the this compound Scaffold
The this compound core provides a strategic platform for the development of kinase inhibitors. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, enabling the exploration of the surrounding chemical space within the kinase active site. The methoxy group at the 5-position can influence solubility and engage in specific hydrogen bond interactions, potentially enhancing binding affinity and selectivity.
Head-to-Head Comparison of Key Derivatives
To illustrate the structure-activity relationships of this scaffold, we will compare two representative compounds:
-
Compound A: 3-amino-4-bromo-5-methoxy-1H-indazole
-
Compound B: A representative N-substituted this compound analog (Structure based on common substitutions in related kinase inhibitors)
| Compound | Structure | Key Features | Anticipated Kinase Inhibition Profile |
| A | 3-amino-4-bromo-5-methoxy-1H-indazole | Primary amino group at the 3-position, capable of forming key hydrogen bonds with the kinase hinge region. | Potential for broad-spectrum kinase inhibition due to the fundamental indazole scaffold. |
| B | Representative N-substituted analog | Substitution at the N1 position, which can be tailored to occupy hydrophobic pockets and introduce selectivity. | Potentially enhanced potency and selectivity for specific kinase targets compared to the unsubstituted parent scaffold. |
Synthesis Protocols
The synthesis of these derivatives follows established methodologies in heterocyclic chemistry. The following protocols are based on documented procedures and general principles.
Synthesis of 3-amino-4-bromo-5-methoxy-1H-indazole (Compound A)
This protocol is adapted from the procedures outlined in patent literature for the synthesis of related indazole compounds.
Step 1: Nitration of this compound
-
To a solution of this compound in concentrated sulfuric acid, cooled to 0°C, add potassium nitrate portion-wise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-bromo-5-methoxy-3-nitro-1H-indazole.
Step 2: Reduction of the Nitro Group
-
Suspend 4-bromo-5-methoxy-3-nitro-1H-indazole in ethanol.
-
Add stannous chloride dihydrate and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Basify the residue with a 2M sodium hydroxide solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 3-amino-4-bromo-5-methoxy-1H-indazole.
Synthesis of N-substituted this compound Derivatives (General Procedure for Analogs like Compound B)
-
To a solution of this compound in a suitable solvent such as DMF, add a base like potassium carbonate.
-
Add the desired alkylating or arylating agent (e.g., an alkyl halide or aryl boronic acid for Suzuki coupling).
-
If a Suzuki coupling is performed, a palladium catalyst and a suitable ligand are required.
-
Heat the reaction mixture to the appropriate temperature and monitor for completion by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired N-substituted derivative.
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the biological activity of this compound derivatives as kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescent Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide), and ATP in a kinase assay buffer.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to the wells containing the enzyme and inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ATP remaining using a luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The biological data obtained from these assays provide valuable insights into the SAR of the this compound scaffold.
-
The 3-amino group (Compound A) is crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors.
-
Substitution at the N1 position (Compound B) can significantly impact potency and selectivity. Bulky or hydrophobic groups can be introduced to target specific sub-pockets within the kinase active site, potentially leading to more potent and selective inhibitors. The nature of the substituent can also influence the pharmacokinetic properties of the compound.
-
The 4-bromo position serves as a key point for diversification. Suzuki or other cross-coupling reactions at this position can introduce a wide range of substituents that can extend into different regions of the ATP-binding site, allowing for the fine-tuning of inhibitory activity against a panel of kinases.
Visualizing the Experimental Workflow
Caption: Mechanism of action of indazole derivatives as RTK inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of the bromo and methoxy groups provides opportunities for synthetic diversification and optimization of pharmacological properties. The head-to-head comparison of a 3-amino derivative with N-substituted analogs highlights the critical role of specific substitutions in modulating biological activity. Further exploration of the chemical space around this scaffold, guided by the principles of SAR and supported by robust biological evaluation, holds the potential to yield potent and selective kinase inhibitors for the treatment of cancer and other diseases.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-5-methoxy-1H-indazole
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Bromo-5-methoxy-1H-indazole (CAS No. 1192004-62-8). Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the critical reasoning behind each step, ensuring a culture of safety and rigorous adherence to environmental regulations. Our commitment is to provide value beyond the product, establishing deep trust through expert, field-proven guidance.
Part 1: Hazard Characterization and Essential Safety Posture
Proper disposal begins with a thorough understanding of the substance's potential hazards. While comprehensive, peer-reviewed hazard data for this compound is limited, a reliable risk assessment can be established by examining structurally analogous compounds, such as other brominated indazoles. This approach dictates that the compound should be handled as a hazardous substance, mandating strict adherence to safety protocols.
Based on data from similar molecules, this compound should be presumed to present the following hazards[1][2][3]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Irritation: Causes serious eye irritation and skin irritation[1][2][3].
-
Respiratory Effects: May cause respiratory irritation[1][2][3].
Required Personal Protective Equipment (PPE)
A proactive safety posture is non-negotiable. Before handling or preparing for disposal, all personnel must be equipped with the following PPE[1][3][4][5]:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Protective Clothing: A laboratory coat to prevent skin contact.
-
Respiratory Protection: When handling the solid form outside of a fume hood where dust may be generated, a NIOSH/MSHA-approved respirator is recommended[1][5].
| Probable Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1]. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1]. |
| Skin Irritation | H315 | Causes skin irritation[2][3]. |
| Eye Irritation | H319 | Causes serious eye irritation[1][2][3]. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1]. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2][3]. |
Part 2: Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, where each step logically builds upon the last to ensure safety and compliance with major regulatory frameworks, including the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard[6][7][8][9].
Step 1: Waste Identification and Classification
The molecular structure of this compound contains a carbon-halogen bond (C-Br), which is the defining feature for its waste classification.
-
Action: Classify all waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, absorbent pads), as Halogenated Organic Waste [10][11].
-
Causality: This classification is critical because halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and to comply with environmental regulations[4][6][10]. Misclassification can lead to improper disposal, environmental harm, and regulatory penalties.
Step 2: Meticulous Segregation
Segregation is the cornerstone of safe laboratory waste management. It prevents potentially violent chemical reactions and ensures waste streams are managed cost-effectively and appropriately.
-
Action: Collect waste this compound in a dedicated container for Halogenated Organic Waste.
-
Critical Precaution: DO NOT mix this waste with the following[10][11][12]:
-
Non-Halogenated Organic Waste (e.g., acetone, hexane, ethanol).
-
Acids or Bases.
-
Oxidizing or Reducing Agents.
-
-
Causality: Keeping halogenated and non-halogenated solvents separate is crucial as the disposal costs and methods for these two streams differ significantly[11]. Mixing incompatible waste types, such as acids with certain organics, can generate heat, pressure, or toxic gases[12].
Step 3: Container Selection and Labeling
The waste container serves as the primary barrier between the hazardous material and the laboratory environment.
-
Action: Use a chemically compatible, leak-proof container with a secure, threaded screw cap[6][12][13]. The original product container is often a suitable choice if it is in good condition[12].
-
Labeling Mandate: Before the first drop of waste is added, the container must be clearly labeled with[11][13][14]:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations provide specific guidelines for the temporary storage of hazardous waste in laboratories.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
SAA Requirements: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel[12][14][15].
-
Best Practices:
-
Keep the waste container tightly closed at all times, except when actively adding waste. This is a primary OSHA and EPA requirement to prevent spills and vapor exposure[11][12][13].
-
Place the container in a well-ventilated area, away from heat and potential ignition sources[6].
-
Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
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Mastering Safety: A Comprehensive Guide to Handling 4-Bromo-5-methoxy-1H-indazole
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 4-Bromo-5-methoxy-1H-indazole is one such compound, a substituted indazole derivative that holds potential in various therapeutic areas. As with any research chemical, a profound understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but the bedrock of responsible scientific practice. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth operational plan for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
I. Hazard Assessment and Risk Mitigation: The Foundation of Safe Handling
Before any laboratory work commences, a thorough risk assessment is mandatory. This involves not only understanding the chemical's inherent hazards but also evaluating the specific procedures in which it will be used. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect employees from chemical hazards.[5][6] This plan should be the primary reference for all laboratory safety protocols.
Based on the hazard profile of similar compounds, this compound should be treated as a substance that is:
-
Acutely Toxic: Harmful if ingested, absorbed through the skin, or inhaled.[2][7]
-
An Irritant: Capable of causing significant skin and eye irritation.[1][7][8]
-
A Potential Respiratory Irritant: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][7][8]
The primary routes of exposure are inhalation, dermal contact, and ingestion. Mitigation of these risks relies on a multi-layered approach, often referred to as the hierarchy of controls. This framework prioritizes engineering and administrative controls to minimize reliance on PPE alone.
II. Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are foundational, the correct selection and use of PPE are critical for immediate protection.[9][10] The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against incidental contact.[11] Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, consider double-gloving. |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting against splashes and airborne particles.[11] |
| Face | Face shield | To be worn in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing or when handling larger quantities.[11] |
| Body | Laboratory coat | A standard, long-sleeved lab coat is required to protect skin from accidental contact.[9][11] Ensure the lab coat is fully buttoned. |
| Respiratory | NIOSH-approved respirator | A NIOSH-approved respirator is mandatory when handling the solid compound outside of a certified chemical fume hood or if there is a potential for aerosol or dust generation.[11] The specific type of respirator (e.g., N95, or a cartridge respirator for organic vapors) should be determined by a formal risk assessment.[12] |
| Feet | Closed-toe shoes | Required in all laboratory settings to protect against spills and falling objects. |
III. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring procedural consistency. The following steps provide a framework for the safe handling of this compound.
A. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Chemical Fume Hood: All handling of the solid compound that may generate dust or aerosols, as well as the preparation of solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[9][10] The fume hood's performance should be verified regularly.
-
Emergency Equipment: Before starting any work, ensure that an eyewash station, safety shower, and a spill kit are readily accessible and in good working order.[10]
B. Handling the Compound:
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Avoiding Dust Formation: When transferring the solid material, use techniques and tools (e.g., spatulas) that minimize the generation of dust.[7]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Container Labeling: All containers holding this compound or its solutions must be clearly and accurately labeled with the chemical name, concentration, and appropriate hazard warnings, in accordance with OSHA's Hazard Communication Standard.[6][9]
C. In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and colleagues.
-
Assess: If the spill is small and you are trained and equipped to handle it, proceed with caution. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department.
-
Cleanup: For small solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[7] For liquid spills, use an absorbent material from the spill kit. All cleanup materials should be disposed of as hazardous waste.
D. Personal Hygiene:
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[7]
-
No Contamination of Personal Items: Do not eat, drink, or apply cosmetics in the laboratory.[7][10]
IV. Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Container Management: Waste containers should be kept closed except when adding waste.
-
Regulatory Compliance: Dispose of all chemical waste in strict accordance with local, state, and federal regulations.[10] Consult your institution's EHS department for specific guidance on waste disposal procedures.
Visualizing the Workflow for Safe Handling
To provide a clear and concise overview of the critical steps involved in handling this compound, the following workflow diagram has been created using the DOT language.
Caption: Workflow for the safe handling of this compound.
By internalizing and consistently applying these safety protocols, researchers can confidently work with this compound, fostering a culture of safety that protects both the individual and the scientific endeavor. This commitment to safety is not a barrier to discovery but rather the framework that enables it.
References
- Laboratory Safety Guidance.
- The Laboratory Standard. Office of Clinical and Research Safety. [Link]
- Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
- 29 CFR 1910.
- Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. [Link]
- Laboratory Safety and Chemical Hygiene Plan. Northwestern University. [Link]
- Chemical Safety. Colorado Emergency Preparedness Partnership (CEPP). [Link]
- Chemical Safety in Research and Teaching.
- Top 5 Research Chemical Safety Tips for Labor
- Occupational Health Guidelines for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
- Chemical Safety in the Workplace. Restored Centers for Disease Control and Prevention (CDC). [Link]
- 1H-Indazole, 4-bromo-5-methoxy- Safety D
- Safe Handling of Chemicals. Environmental Health and Safety, University of Tennessee. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
